(2-Propoxy-5-(trifluoromethyl)phenyl)boronic acid
Description
Properties
IUPAC Name |
[2-propoxy-5-(trifluoromethyl)phenyl]boronic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12BF3O3/c1-2-5-17-9-4-3-7(10(12,13)14)6-8(9)11(15)16/h3-4,6,15-16H,2,5H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PVXWTWSMVNMSTE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=C(C=CC(=C1)C(F)(F)F)OCCC)(O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12BF3O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00681636 | |
| Record name | [2-Propoxy-5-(trifluoromethyl)phenyl]boronic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00681636 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
248.01 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1162257-29-5 | |
| Record name | B-[2-Propoxy-5-(trifluoromethyl)phenyl]boronic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1162257-29-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | [2-Propoxy-5-(trifluoromethyl)phenyl]boronic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00681636 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
A Senior Application Scientist's Guide to the Purification of (2-Propoxy-5-(trifluoromethyl)phenyl)boronic acid
Introduction: The Critical Role of Purity in Drug Discovery
(2-Propoxy-5-(trifluoromethyl)phenyl)boronic acid is a key building block in contemporary medicinal chemistry, frequently employed in cross-coupling reactions such as the Suzuki-Miyaura coupling to synthesize complex organic molecules with potential therapeutic applications. The trifluoromethyl group imparts desirable properties such as increased metabolic stability and enhanced binding affinity, while the propoxy and boronic acid functionalities provide handles for further chemical modification and coupling reactions. The purity of this reagent is paramount, as impurities can lead to side reactions, reduced yields, and the introduction of potentially toxic byproducts in the final active pharmaceutical ingredient (API). This guide provides an in-depth exploration of the purification strategies for this compound, grounded in chemical principles and practical laboratory experience.
Understanding the Impurity Profile: A Prerequisite for Effective Purification
The selection of an appropriate purification strategy is contingent on a thorough understanding of the potential impurities. The synthesis of this compound typically proceeds via lithiation or Grignard formation from the corresponding aryl halide, followed by quenching with a trialkyl borate and subsequent hydrolysis. This synthetic route can introduce several classes of impurities:
-
Starting Materials: Unreacted 1-bromo-2-propoxy-5-(trifluoromethyl)benzene.
-
Homocoupling Byproducts: Symmetrical biaryl compounds formed from the coupling of two aryl Grignard or organolithium reagents.
-
Protodeboronation Products: The corresponding 1-propoxy-4-(trifluoromethyl)benzene, resulting from the cleavage of the C-B bond.
-
Boronic Anhydrides (Boroxines): Cyclic trimers formed by the dehydration of the boronic acid. While often in equilibrium with the monomeric form, their presence can complicate characterization and reactivity.
-
Inorganic Salts: Residual salts from the workup procedure, such as magnesium or lithium salts.
A logical workflow for the purification of this compound is depicted below.
Caption: General purification workflow for this compound.
Purification Methodologies: A Multi-pronged Approach
A combination of purification techniques is often necessary to achieve the high purity required for pharmaceutical applications.
Acid-Base Extraction: Exploiting the Acidity of the Boronic Acid Moiety
The weakly acidic nature of the boronic acid group (pKa ≈ 8-10) provides a powerful handle for purification through acid-base extraction. The trifluoromethyl group, being strongly electron-withdrawing, increases the Lewis acidity of the boron center, facilitating the formation of a boronate salt.
Principle: The crude boronic acid is dissolved in an organic solvent and treated with an aqueous base to form the water-soluble boronate salt. Neutral organic impurities, such as the starting aryl halide and homocoupling byproducts, remain in the organic phase and are separated. The aqueous layer containing the boronate salt is then acidified to regenerate the pure boronic acid, which precipitates out of the solution or is extracted back into an organic solvent.[1]
Experimental Protocol:
-
Dissolve the crude this compound in a suitable organic solvent such as diethyl ether or ethyl acetate.
-
Extract the organic solution with an aqueous solution of a base, such as 1 M sodium hydroxide or sodium carbonate. The number of extractions will depend on the amount of boronic acid.
-
Combine the aqueous extracts and wash with a fresh portion of the organic solvent to remove any remaining neutral impurities.
-
Cool the aqueous layer in an ice bath and acidify with a mineral acid, such as 1 M hydrochloric acid, until the pH is acidic (pH ≈ 2-3). The pure boronic acid should precipitate as a white solid.
-
Collect the solid by vacuum filtration, wash with cold water, and dry under vacuum.
| Parameter | Condition | Rationale |
| Base | 1 M NaOH or Na2CO3 | Forms the water-soluble boronate salt. |
| Organic Solvent | Diethyl ether, Ethyl acetate | Dissolves the crude product and neutral impurities. |
| Acid | 1 M HCl | Regenerates the boronic acid from its salt. |
| Temperature | 0-5 °C during acidification | Minimizes the solubility of the boronic acid in the aqueous phase, maximizing recovery. |
Recrystallization: The Gold Standard for Crystalline Solids
Recrystallization is a highly effective method for purifying solid compounds to a high degree of purity. The choice of solvent is critical and should be guided by the principle that the compound of interest is sparingly soluble at room temperature but highly soluble at elevated temperatures, while the impurities are either highly soluble or insoluble at all temperatures.
Solvent Selection for this compound:
Given the presence of both a relatively nonpolar trifluoromethylphenyl group and a polar boronic acid moiety, a mixture of solvents is likely to be most effective.
-
Good Solvents (at elevated temperatures): Ethyl acetate, acetone, ethanol.
-
Poor Solvents (at room temperature): Hexane, heptane, water.
A common and effective solvent system for the recrystallization of arylboronic acids is a mixture of ethyl acetate and hexane.[2]
Experimental Protocol:
-
Dissolve the crude this compound in a minimal amount of hot ethyl acetate.
-
If any insoluble impurities are present, perform a hot filtration.
-
Slowly add hexane to the hot solution until a slight turbidity persists.
-
Allow the solution to cool slowly to room temperature, followed by further cooling in an ice bath or refrigerator to induce crystallization.
-
Collect the crystals by vacuum filtration, wash with a cold mixture of ethyl acetate/hexane, and dry under vacuum.
| Parameter | Solvent System | Typical Ratio (v/v) | Expected Outcome |
| Primary Recrystallization | Ethyl Acetate / Hexane | 1:3 to 1:5 | Formation of well-defined crystals, removal of more polar and less polar impurities. |
| Alternative System | Toluene | N/A | Can be effective for less polar impurities. |
Column Chromatography: For Challenging Separations
While often a last resort for large-scale purifications due to cost and time, column chromatography is invaluable for removing impurities with similar solubility profiles to the target compound. For boronic acids, both normal-phase and reversed-phase chromatography can be employed. However, the acidic nature of silica gel can sometimes lead to peak tailing and degradation.
Normal-Phase Chromatography:
-
Stationary Phase: Silica gel.
-
Mobile Phase: A mixture of a nonpolar solvent (e.g., hexane or heptane) and a more polar solvent (e.g., ethyl acetate or acetone). A small amount of an acidic modifier like acetic acid can sometimes improve peak shape.
Reversed-Phase Chromatography:
-
Stationary Phase: C18-functionalized silica.
-
Mobile Phase: A mixture of water and an organic solvent such as acetonitrile or methanol, often with an acidic modifier like formic acid or trifluoroacetic acid.
Experimental Protocol (Normal-Phase Flash Chromatography):
-
Prepare a column of silica gel in a suitable solvent system, for example, 9:1 hexane/ethyl acetate.
-
Dissolve the crude product in a minimal amount of the mobile phase or a slightly stronger solvent and adsorb it onto a small amount of silica gel.
-
Apply the sample to the top of the column and elute with a gradient of increasing polarity, for example, from 9:1 to 7:3 hexane/ethyl acetate.
-
Collect fractions and analyze by thin-layer chromatography (TLC) or HPLC to identify the pure fractions.
-
Combine the pure fractions and remove the solvent under reduced pressure.
Caption: Workflow for purification by column chromatography.
Purity Assessment: The Final Verdict
The purity of the final product should be rigorously assessed using a combination of analytical techniques:
-
High-Performance Liquid Chromatography (HPLC): A powerful tool for quantifying the purity of the sample and detecting trace impurities. A reversed-phase method using a C18 column with a water/acetonitrile gradient and UV detection is typically employed.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H, ¹³C, ¹⁹F, and ¹¹B NMR are essential for confirming the structure of the desired product and identifying any remaining impurities.
-
Mass Spectrometry (MS): Provides confirmation of the molecular weight of the product.
-
Melting Point: A sharp melting point is indicative of high purity.
Conclusion: A Pathway to High-Purity Boronic Acids
The purification of this compound is a critical step in the synthesis of many important pharmaceutical compounds. A systematic approach, beginning with an understanding of the potential impurities, allows for the rational selection of purification techniques. Acid-base extraction provides an excellent initial cleanup, while recrystallization is a powerful method for achieving high purity for this crystalline solid. In cases where impurities are difficult to remove, column chromatography offers a reliable, albeit more labor-intensive, solution. Rigorous analytical characterization is the final and essential step to ensure the quality and suitability of this vital chemical building block for its intended application in drug discovery and development.
References
An In-Depth Technical Guide to the ¹H NMR Spectrum of (2-Propoxy-5-(trifluoromethyl)phenyl)boronic acid
Abstract: This technical guide provides a comprehensive analysis of the ¹H Nuclear Magnetic Resonance (NMR) spectrum of (2-Propoxy-5-(trifluoromethyl)phenyl)boronic acid, a key building block in medicinal chemistry and materials science. This document moves beyond a simple data report to offer an in-depth interpretation of the spectrum, grounded in the fundamental principles of substituent effects and spin-spin coupling. It details the causality behind experimental choices, particularly solvent selection, to overcome common challenges associated with the NMR analysis of boronic acids. A validated, step-by-step protocol for data acquisition and processing is provided, ensuring researchers, scientists, and drug development professionals can reliably obtain and interpret high-quality spectra for this class of compounds.
Molecular Structure and Proton Environments
This compound is a substituted aromatic compound with a unique arrangement of functional groups that dictates its spectral signature. The molecule contains three distinct regions of interest for ¹H NMR analysis: the aromatic ring, the propoxy side chain, and the boronic acid moiety. The specific placement of an electron-donating propoxy group and two electron-withdrawing groups (trifluoromethyl and boronic acid) creates a well-defined and predictable pattern of chemical shifts and couplings for the aromatic protons.
The unique proton environments are systematically labeled in the diagram below for clarity throughout this guide.
Figure 1: Molecular structure of this compound with key proton environments highlighted.
Predicted ¹H NMR Spectrum: A Detailed Analysis
The ¹H NMR spectrum of this molecule can be dissected into three primary regions, each providing specific structural information. The analysis below is based on established principles of chemical shift theory and typical coupling constants.[1][2][3][4][5]
The Aromatic Region (δ ≈ 7.0–8.0 ppm)
The aromatic region is the most structurally informative part of the spectrum. The chemical shifts are governed by the interplay of the electron-donating propoxy group (-OPr) and the electron-withdrawing trifluoromethyl (-CF₃) and boronic acid [-B(OH)₂] groups.
-
H-6 (Proton ortho to Boronic Acid): This proton is positioned ortho to the electron-withdrawing boronic acid group and meta to the electron-withdrawing -CF₃ group. These combined deshielding effects will shift its signal significantly downfield. It has only one ortho neighbor (H-4 is para) and one meta neighbor (H-4), so it is expected to appear as a doublet, with potential slight broadening or a small resolved meta coupling.
-
H-4 (Proton ortho to Trifluoromethyl): This proton is ortho to the powerful electron-withdrawing -CF₃ group and meta to the electron-donating -OPr group. The dominant withdrawing effect of the -CF₃ group will place this signal downfield. It is coupled to H-3 (ortho, ³J ≈ 7–10 Hz) and H-6 (meta, ⁴J ≈ 2–3 Hz).[6][7] Therefore, it is predicted to be a doublet of doublets.
-
H-3 (Proton ortho to Propoxy): This proton is ortho to the electron-donating -OPr group, which will shield it relative to the other aromatic protons, shifting it upfield. It has one ortho neighbor, H-4, and is expected to appear as a doublet.
The Alkoxy Region (δ ≈ 0.9–4.2 ppm)
The propoxy group gives rise to a classic three-signal pattern, characteristic of an n-propyl chain attached to an electronegative atom.
-
Hα (-OCH₂-): These two protons are on the carbon directly bonded to the aromatic oxygen atom. This proximity causes significant deshielding, placing their signal the furthest downfield in the alkoxy region. They are coupled to the two Hβ protons and will appear as a triplet.
-
Hβ (-CH₂-): These two protons are adjacent to both the Hα and Hγ protons. Their signal will be split by both sets of neighbors, resulting in a complex multiplet, most likely a sextet.
-
Hγ (-CH₃): These three protons are on the terminal methyl group, the most shielded protons in the molecule. They will appear furthest upfield as a triplet, coupled to the two Hβ protons.
The Boronic Acid Protons (δ ≈ 5.0–9.0 ppm, variable)
The two protons of the -B(OH)₂ group are acidic and undergo chemical exchange. Their signal is typically broad and its chemical shift is highly dependent on factors such as solvent, concentration, and temperature. In many cases, particularly in protic solvents like methanol-d₄, these protons will exchange with the deuterium of the solvent, causing the signal to diminish or disappear entirely.[8]
Summary of Predicted Spectral Data
The anticipated ¹H NMR data are summarized in the table below. These values serve as a predictive guide for spectral assignment.
| Proton Label | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Coupling Constant (J, Hz) | Integration |
| H-6 | ~7.8 – 8.0 | d (or dd) | ⁴J ≈ 2-3 | 1H |
| H-4 | ~7.6 – 7.8 | dd | ³J ≈ 7-10, ⁴J ≈ 2-3 | 1H |
| H-3 | ~7.1 – 7.3 | d | ³J ≈ 7-10 | 1H |
| B(OH)₂ | Variable (Broad) | s (broad) | N/A | 2H |
| Hα (-OCH₂-) | ~4.0 – 4.2 | t | ³J ≈ 6-8 | 2H |
| Hβ (-CH₂-) | ~1.8 – 2.0 | sextet | ³J ≈ 6-8 | 2H |
| Hγ (-CH₃) | ~0.9 – 1.1 | t | ³J ≈ 6-8 | 3H |
Experimental Protocol: A Self-Validating Workflow
Obtaining a clean, interpretable ¹H NMR spectrum of an arylboronic acid requires careful consideration of the experimental setup, particularly solvent choice. Boronic acids have a known propensity to undergo dehydration to form cyclic trimers known as boroxines.[9] This equilibrium can result in signal broadening or the appearance of multiple sets of peaks, complicating spectral analysis.
Rationale for Solvent Selection
The key to preventing boroxine formation is the use of a coordinating solvent. Protic or Lewis basic solvents disrupt the intermolecular hydrogen bonding and dehydration required for oligomerization.
-
Recommended Solvents: DMSO-d₆ or Methanol-d₄. These solvents form adducts with the boronic acid, breaking up any boroxine trimers and ensuring that the monomeric boronic acid is the species observed in solution.[8] This results in sharp, well-resolved signals.
-
Solvents to Avoid: Non-polar, aprotic solvents like CDCl₃ or Benzene-d₆ should generally be avoided as they can promote boroxine formation, leading to poor quality spectra.[8]
Experimental Workflow Diagram
The following diagram outlines the logical and self-validating workflow for acquiring a high-quality ¹H NMR spectrum of the title compound.
Figure 2: Recommended workflow for ¹H NMR analysis of arylboronic acids.
Step-by-Step Methodology
-
Sample Preparation: Accurately weigh approximately 5-10 mg of this compound into a clean, dry vial.
-
Dissolution: Add approximately 0.6 mL of deuterated dimethyl sulfoxide (DMSO-d₆) or methanol-d₄ to the vial. Ensure the sample is fully dissolved, using gentle vortexing if necessary.
-
Transfer: Transfer the solution to a 5 mm NMR tube.
-
Spectrometer Setup: Insert the sample into a ≥400 MHz NMR spectrometer. Lock the spectrometer on the deuterium signal of the solvent and perform automated or manual shimming to optimize magnetic field homogeneity.
-
Data Acquisition: Acquire the ¹H NMR spectrum using standard acquisition parameters. A sufficient number of scans (e.g., 16 or 32) should be used to achieve a good signal-to-noise ratio.
-
Data Processing:
-
Apply a Fourier transform to the acquired Free Induction Decay (FID).[10]
-
Carefully phase the spectrum and apply a baseline correction to ensure accurate integration.[10]
-
Calibrate the chemical shift axis by referencing the residual solvent peak (DMSO-d₅ at δ 2.50 ppm or CHD₂OD at δ 3.31 ppm).
-
Integrate all signals and pick the peaks to determine their precise chemical shifts and coupling constants.
-
Conclusion
The ¹H NMR spectrum of this compound provides a wealth of structural information that is readily interpretable with a foundational understanding of substituent effects and coupling phenomena. The aromatic region clearly resolves the three non-equivalent protons, while the alkoxy region displays the characteristic pattern of the propoxy chain. A critical, field-proven insight for obtaining a high-quality spectrum is the selection of a coordinating solvent, such as DMSO-d₆ or methanol-d₄, to prevent the formation of boroxine oligomers that can confound analysis.[8] By following the structured workflow presented in this guide, researchers can confidently perform structural verification and purity assessment of this important chemical entity.
References
- 1. chem.libretexts.org [chem.libretexts.org]
- 2. NMR Chemical Shift Values Table - Chemistry Steps [chemistrysteps.com]
- 3. compoundchem.com [compoundchem.com]
- 4. 13.4 Chemical Shifts in 1H NMR Spectroscopy - Organic Chemistry | OpenStax [openstax.org]
- 5. 1H NMR Chemical Shift [sites.science.oregonstate.edu]
- 6. organicchemistrydata.org [organicchemistrydata.org]
- 7. m.youtube.com [m.youtube.com]
- 8. reddit.com [reddit.com]
- 9. jstage.jst.go.jp [jstage.jst.go.jp]
- 10. benchchem.com [benchchem.com]
An In-depth Technical Guide to the 13C NMR Chemical Shifts of (2-Propoxy-5-(trifluoromethyl)phenyl)boronic acid
For Researchers, Scientists, and Drug Development Professionals
Introduction: Unveiling the Structural Nuances of a Key Building Block
(2-Propoxy-5-(trifluoromethyl)phenyl)boronic acid is a sophisticated building block in modern organic synthesis, particularly valued in the realms of medicinal chemistry and materials science. Its trifluoromethyl moiety imparts unique electronic properties and enhances metabolic stability, while the boronic acid group serves as a versatile handle for cross-coupling reactions, most notably the Suzuki-Miyaura coupling. The strategic placement of the propoxy group further modulates the steric and electronic environment of the molecule, influencing its reactivity and physicochemical properties.
A thorough structural elucidation is paramount for ensuring the purity, stability, and predictable reactivity of this reagent. Among the suite of analytical techniques available, 13C Nuclear Magnetic Resonance (NMR) spectroscopy stands out as an exceptionally powerful tool. It provides a direct window into the carbon skeleton of the molecule, offering precise information on the chemical environment of each carbon atom. This guide provides a detailed exploration of the 13C NMR spectrum of this compound, offering predicted chemical shifts, a robust experimental protocol for data acquisition, and an in-depth interpretation of the spectral features.
Predicted 13C NMR Chemical Shifts: A Detailed Analysis
Molecular Structure of this compound
Crystal structure of (2-Propoxy-5-(trifluoromethyl)phenyl)boronic acid
An In-Depth Technical Guide to the Crystal Structure Determination and Analysis of (2-Propoxy-5-(trifluoromethyl)phenyl)boronic Acid
Abstract
This compound is a compound of significant interest within medicinal chemistry and materials science, belonging to a class of molecules renowned for their utility in synthetic chemistry and as pharmacophores.[1][2] The solid-state structure of such molecules is paramount, as it dictates critical physicochemical properties including solubility, stability, and bioavailability, which are decisive factors in drug development. While a definitive published crystal structure for this specific molecule is not publicly available, this guide serves as a comprehensive technical manual for its determination and analysis. It provides researchers, scientists, and drug development professionals with a robust framework, detailing the entire workflow from synthesis and crystallization to single-crystal X-ray diffraction (SC-XRD) analysis and structural interpretation. By leveraging established principles from the crystallography of analogous phenylboronic acids, this document offers expert insights into the anticipated structural features and their profound implications.[3][4]
Introduction to Phenylboronic Acids in Drug Discovery
Boronic acids are a versatile class of compounds characterized by a boronic acid group [-B(OH)₂] attached to an organic residue. Their unique electronic properties and ability to form reversible covalent bonds with diols have made them invaluable in various fields. In medicinal chemistry, they have emerged as a critical pharmacophore, leading to the development of several FDA-approved drugs, including the proteasome inhibitor Bortezomib (Velcade®) for treating multiple myeloma.[2][5] The boronic acid moiety can act as a bioisostere for carboxylic acids and engage in key interactions with enzyme active sites.[2]
The compound this compound incorporates several key features:
-
An ortho-propoxy group , which introduces steric bulk and potential for specific intermolecular interactions.
-
A meta-trifluoromethyl group , a strong electron-withdrawing group known to enhance metabolic stability and binding affinity in drug candidates.[6]
-
The phenylboronic acid core, crucial for synthetic transformations (e.g., Suzuki-Miyaura coupling) and for its potential as a bioactive component.[2][6]
Understanding the three-dimensional arrangement of atoms in the solid state—the crystal structure—is fundamental. It provides definitive information on molecular conformation, bond lengths, bond angles, and, crucially, the network of intermolecular interactions that govern how molecules pack together. This supramolecular assembly influences everything from melting point and dissolution rate to powder flow and tablet formulation.
Part 1: Synthesis and Single Crystal Growth
The successful determination of a crystal structure begins with the synthesis of high-purity material and the subsequent growth of high-quality single crystals.
Synthesis Overview
A plausible synthetic route to this compound involves a lithium-halogen exchange reaction on a suitable precursor, such as 1-bromo-2-propoxy-5-(trifluoromethyl)benzene, followed by quenching with a trialkyl borate and subsequent acidic workup. Purity is paramount, and the final product should be thoroughly purified, typically by column chromatography or recrystallization, and characterized by NMR spectroscopy and mass spectrometry before proceeding.
Protocol for Single Crystal Growth
Obtaining diffraction-quality single crystals is often the most challenging step. The protocol below describes a systematic approach based on the slow evaporation technique, which is widely successful for phenylboronic acids.[3]
Objective: To grow well-formed single crystals with dimensions of approximately 0.1 - 0.5 mm and no visible defects.[3]
Rationale: Slow evaporation allows molecules to self-assemble into a highly ordered, thermodynamically stable crystal lattice with minimal defects. The choice of solvent is critical; it must be one in which the compound has moderate solubility and which evaporates at a suitable rate.
Step-by-Step Methodology:
-
Solvent Screening:
-
Test the solubility of ~5 mg of the purified compound in 0.5 mL of various solvents (e.g., ethanol, methanol, acetone, ethyl acetate, toluene, and water/ethanol mixtures).
-
Identify a solvent system where the compound is soluble upon gentle heating but becomes supersaturated upon cooling to room temperature. A binary solvent system often provides the necessary control over solubility.
-
-
Preparation of Saturated Solution:
-
Carefully dissolve the compound in the chosen solvent or solvent system in a clean, small vial to create a saturated or near-saturated solution. Use minimal heat if necessary to achieve dissolution.
-
Filter the solution through a small cotton plug or a syringe filter into a clean vial to remove any particulate matter that could act as unwanted nucleation sites.
-
-
Controlled Evaporation:
-
Cover the vial with a cap or parafilm containing a few pinholes. The number and size of the holes control the rate of evaporation. A slower rate is generally preferable for growing larger, higher-quality crystals.
-
Place the vial in a vibration-free environment, such as a desiccator or a quiet corner of a fume hood, at a constant temperature.
-
-
Crystal Harvesting:
-
Monitor the vial daily. Once crystals of suitable size and quality have formed, carefully decant the mother liquor.
-
Gently wash the crystals with a small amount of a solvent in which the compound is poorly soluble (e.g., hexane) to remove residual mother liquor.
-
Carefully remove a selected crystal using a cryoloop or a fine needle for mounting on the diffractometer.[3]
-
Part 2: Single-Crystal X-ray Diffraction (SC-XRD) Analysis
SC-XRD is the definitive technique for determining the precise three-dimensional structure of a molecule.
Experimental Workflow for SC-XRD
The following protocol outlines the standard procedure for data collection and structure solution.
Instrumentation: A modern four-circle diffractometer equipped with a CCD or CMOS detector and a monochromatic X-ray source (typically Mo Kα, λ = 0.71073 Å, or Cu Kα, λ = 1.5418 Å) is used.[3]
Step-by-Step Methodology:
-
Crystal Mounting:
-
A suitable single crystal is selected under a microscope.
-
The crystal is mounted on a goniometer head using a cryoloop and a small amount of cryoprotectant oil (e.g., Paratone-N).
-
-
Data Collection:
-
The mounted crystal is placed on the diffractometer and cooled to a low temperature (e.g., 100 K) using a stream of cold nitrogen gas. This minimizes thermal vibrations of the atoms, leading to a more precise structure.[3]
-
A series of diffraction images are collected as the crystal is rotated through a range of angles, ensuring that a complete and redundant dataset of reflections is measured.[3]
-
-
Data Reduction and Integration:
-
The collected images are processed to determine the unit cell dimensions and crystal system.
-
The intensities of all the diffraction spots (reflections) are integrated and corrected for experimental factors (e.g., Lorentz and polarization effects).
-
-
Structure Solution and Refinement:
-
The phase problem is solved using direct methods or dual-space algorithms to generate an initial electron density map and a preliminary structural model.
-
This model is then refined against the experimental data using least-squares methods. Anisotropic displacement parameters are typically applied to non-hydrogen atoms. Hydrogen atoms are often placed in calculated positions and refined using a riding model.
-
Data Analysis Workflow Diagram
Caption: Workflow for Single-Crystal X-ray Diffraction Analysis.
Part 3: Anticipated Structural Features and Interpretation
Based on extensive studies of substituted phenylboronic acids, we can predict the key structural features of this compound with high confidence.[4][7][8]
Predicted Molecular Structure
The presence of the ortho-propoxy group is expected to induce a non-planar conformation. Steric hindrance between the propoxy group and the boronic acid moiety will likely cause a significant twist around the C-B bond. Similar twists are commonly observed in ortho-substituted phenylboronic acids.[4][7]
Caption: Predicted molecular structure of the title compound.
Table 1: Predicted Key Geometric Parameters
| Parameter | Predicted Value Range | Rationale / Comparison |
| B-O Bond Length (Å) | 1.36 - 1.38 | Typical for trigonal planar boronic acids. |
| C-B Bond Length (Å) | 1.55 - 1.57 | Standard C(sp²)-B bond length. |
| C-C-B-O Dihedral Angle (°) | 20 - 40 | A significant twist is expected due to steric repulsion from the ortho-propoxy group, deviating from the planarity seen in unsubstituted phenylboronic acid.[7] |
| C-F Bond Length (Å) | 1.33 - 1.35 | Characteristic length for a trifluoromethyl group. |
Supramolecular Assembly: The Hydrogen-Bonded Dimer
A near-universal feature in the crystal structures of arylboronic acids is the formation of a centrosymmetric hydrogen-bonded dimer.[4] Two molecules associate through a pair of O-H···O hydrogen bonds, creating a robust R²₂(8) graph set motif. This is the most anticipated supramolecular synthon for the title compound.
References
- 1. Design and discovery of boronic acid drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications [mdpi.com]
- 3. benchchem.com [benchchem.com]
- 4. Supramolecular structures and spontaneous resolution: the case of ortho-substituted phenylboronic acids - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 5. Boron Chemicals in Drug Discovery and Development: Synthesis and Medicinal Perspective - PMC [pmc.ncbi.nlm.nih.gov]
- 6. (2-(Methoxymethoxy)-5-((trifluoromethyl)thio)phenyl)boronic acid [myskinrecipes.com]
- 7. Monosubstituted Phenylboronic Acids, R–B(OH)2 (R = C6H5, C6H4CH3, C6H4NH2, C6H4OH, and C6H4F): A Computational Investigation - PMC [pmc.ncbi.nlm.nih.gov]
- 8. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
Physical and chemical properties of (2-Propoxy-5-(trifluoromethyl)phenyl)boronic acid
An In-depth Technical Guide on the Core Physical and Chemical Properties of (2-Propoxy-5-(trifluoromethyl)phenyl)boronic acid
Authored by a Senior Application Scientist
Introduction
This compound is a specialized organoboron compound that has garnered significant interest within the fields of organic synthesis and medicinal chemistry. Its unique substitution pattern, featuring a propoxy group ortho to the boronic acid and a trifluoromethyl group in the para position, imparts distinct electronic and steric properties. These characteristics make it a valuable building block for the synthesis of complex organic molecules, particularly in the context of drug discovery and materials science.[1][2] Boronic acids, in general, are lauded for their stability, low toxicity, and versatile reactivity, serving as crucial intermediates in a variety of chemical transformations.[1] This guide provides a comprehensive overview of the physical and chemical properties of this compound, offering insights into its handling, reactivity, and applications for researchers, scientists, and drug development professionals.
Chemical Identity and Physical Properties
A clear understanding of the fundamental properties of a reagent is paramount for its effective and safe use in a laboratory setting. The key identifiers and physical properties of this compound are summarized below.
| Property | Value | Source(s) |
| CAS Number | 1162257-29-5 | [3][4][5] |
| Molecular Formula | C10H12BF3O3 | [3] |
| Molecular Weight | 248.01 g/mol | [3] |
| Appearance | White to off-white solid/powder | [6] |
| Melting Point | Not explicitly reported; similar trifluoromethyl-substituted phenylboronic acids melt in the range of 89-114 °C. | [7] |
| Solubility | Soluble in organic solvents such as methanol, ethanol, and dimethyl sulfoxide. Limited solubility in water. | |
| Storage | Store in a cool, dry, well-ventilated area. Keep container tightly closed. Moisture sensitive. Recommended storage at 2-8 °C. |
Chemical Properties and Reactivity
The chemical behavior of this compound is largely dictated by the interplay of its three key functional groups: the boronic acid, the propoxy substituent, and the trifluoromethyl group.
The Role of the Trifluoromethyl Group
The trifluoromethyl (-CF3) group is a strong electron-withdrawing group. Its presence on the phenyl ring significantly increases the Lewis acidity of the boronic acid moiety.[8][9] This enhanced acidity can lead to faster rates in certain reactions, such as the Suzuki-Miyaura coupling, compared to non-fluorinated analogs.[9] The introduction of fluorine-containing groups is a common strategy in medicinal chemistry to modulate a molecule's metabolic stability, lipophilicity, and binding affinity.[8][10]
The Influence of the Propoxy Group
The ortho-propoxy group exerts both steric and electronic effects. Sterically, it can influence the rotational geometry of the boronic acid group and may impact the approach of coupling partners in catalytic reactions. Electronically, the oxygen of the propoxy group can donate electron density to the aromatic ring through resonance, although this effect is countered by the inductive withdrawal of the trifluoromethyl group.
Reactivity in Suzuki-Miyaura Cross-Coupling
The premier application of this compound is as a nucleophilic partner in palladium-catalyzed Suzuki-Miyaura cross-coupling reactions.[6][11] This reaction is a cornerstone of modern organic synthesis for the formation of carbon-carbon bonds, particularly for creating biaryl structures.[12] The general mechanism involves the reaction of the boronic acid with an organohalide or triflate in the presence of a palladium catalyst and a base.
The trifluoromethyl group on this boronic acid can enhance the efficiency of the transmetalation step in the catalytic cycle, making it a highly effective coupling partner.[9]
Experimental Protocol: Suzuki-Miyaura Cross-Coupling
The following is a representative protocol for the use of this compound in a Suzuki-Miyaura cross-coupling reaction.
Objective: To synthesize a biaryl compound via the palladium-catalyzed cross-coupling of this compound with an aryl bromide.
Materials:
-
This compound
-
Aryl bromide (e.g., 4-bromoanisole)
-
Palladium catalyst (e.g., Pd(PPh3)4)
-
Base (e.g., K2CO3)
-
Solvent (e.g., a mixture of toluene and water)
-
Inert gas (Nitrogen or Argon)
-
Standard laboratory glassware and magnetic stirrer
Procedure:
-
To a round-bottom flask, add this compound (1.2 equivalents), the aryl bromide (1.0 equivalent), and the base (2.0 equivalents).
-
Add the palladium catalyst (0.02-0.05 equivalents).
-
Seal the flask with a septum and purge with an inert gas for 10-15 minutes.
-
Add the degassed solvent system (e.g., toluene:water 4:1) via syringe.
-
Heat the reaction mixture to 80-100 °C with vigorous stirring.
-
Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Upon completion, cool the reaction to room temperature.
-
Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to yield the desired biaryl compound.[13]
Diagram of Experimental Workflow:
Caption: A generalized workflow for a Suzuki-Miyaura cross-coupling reaction.
Spectroscopic Characterization
¹H NMR:
-
Aromatic Protons: Three signals are expected in the aromatic region (approx. 7.0-8.0 ppm), exhibiting coupling patterns consistent with a 1,2,4-trisubstituted benzene ring.
-
Propoxy Group: A triplet corresponding to the -CH3 group (approx. 1.0-1.2 ppm), a sextet for the -CH2- group (approx. 1.7-1.9 ppm), and a triplet for the -OCH2- group (approx. 4.0-4.2 ppm).
-
Boronic Acid Protons: A broad singlet for the -B(OH)2 protons, which is exchangeable with D2O.
¹³C NMR:
-
Signals for the ten carbon atoms will be present. The carbon attached to the boron atom will appear in the range of 120-140 ppm. The carbon of the trifluoromethyl group will show a characteristic quartet due to C-F coupling.
IR Spectroscopy:
-
A broad O-H stretching band in the region of 3200-3500 cm⁻¹ is characteristic of the boronic acid hydroxyl groups.
-
Strong C-F stretching bands are expected in the 1100-1350 cm⁻¹ region.
-
B-O stretching vibrations typically appear around 1350 cm⁻¹.[15]
Diagram of the Suzuki-Miyaura Catalytic Cycle:
Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Safety and Handling
As with any chemical reagent, proper safety precautions must be observed when handling this compound. Based on data for similar compounds, it should be considered an irritant.[16][17]
-
Hazard Statements: May cause skin irritation (H315), serious eye irritation (H319), and respiratory irritation (H335).
-
Precautionary Measures:
-
Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.[18]
-
Handle in a well-ventilated area or a fume hood to avoid inhalation of dust.[16]
-
Avoid contact with skin and eyes.[18] In case of contact, rinse immediately with plenty of water.[16]
-
Wash hands thoroughly after handling.
-
-
Storage: This compound is moisture-sensitive. Store in a tightly sealed container under an inert atmosphere in a cool, dry place.
Conclusion
This compound is a highly functionalized building block with significant potential in organic synthesis. The electron-withdrawing nature of the trifluoromethyl group enhances its reactivity in key transformations like the Suzuki-Miyaura coupling, making it a valuable tool for accessing novel chemical structures. This guide has provided a detailed overview of its physical and chemical properties, a representative experimental protocol, and essential safety information to support its effective application in research and development. As the demand for complex, fluorinated molecules continues to grow, particularly in the pharmaceutical industry, the importance of specialized reagents like this boronic acid will undoubtedly increase.[19]
References
- 1. mdpi.com [mdpi.com]
- 2. Phenylboronic Acid-polymers for Biomedical Applications - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. 2-propoxy-5-(trifluoromethyl)phenylboronic acid,(CAS# 1162257-29-5)|Sinfoo BIOCHEM [sinfoobiotech.com]
- 4. 2-Propoxy-5-(trifluoromethyl)phenylboronic acid | CAS 1162257-29-5 | Chemical-Suppliers [chemical-suppliers.eu]
- 5. pharmaffiliates.com [pharmaffiliates.com]
- 6. chemimpex.com [chemimpex.com]
- 7. 2-(三氟甲基)苯硼酸 ≥95.0% | Sigma-Aldrich [sigmaaldrich.com]
- 8. mdpi.com [mdpi.com]
- 9. nbinno.com [nbinno.com]
- 10. (Trifluoromethoxy)Phenylboronic Acids: Structures, Properties, and Antibacterial Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 11. A New Palladium Precatalyst Allows for the Fast Suzuki-Miyaura Coupling Reactions of Unstable Polyfluorophenyl and 2-Heteroaryl Boronic Acids - PMC [pmc.ncbi.nlm.nih.gov]
- 12. diva-portal.org [diva-portal.org]
- 13. orgsyn.org [orgsyn.org]
- 14. benchchem.com [benchchem.com]
- 15. researchgate.net [researchgate.net]
- 16. fishersci.com [fishersci.com]
- 17. chemicalbook.com [chemicalbook.com]
- 18. basf.com [basf.com]
- 19. Boron-Containing Pharmacophore | MIT Technology Licensing Office [tlo.mit.edu]
Methodological & Application
Application Notes and Protocols for Suzuki-Miyaura Coupling with (2-Propoxy-5-(trifluoromethyl)phenyl)boronic acid
Introduction: Navigating the Challenges of Sterically Hindered and Electron-Deficient Suzuki-Miyaura Couplings
The Suzuki-Miyaura cross-coupling reaction is a cornerstone of modern synthetic chemistry, enabling the formation of carbon-carbon bonds with remarkable efficiency and broad functional group tolerance.[1] Its application in the synthesis of biaryl and heteroaryl structures has had a profound impact on the pharmaceutical industry, where such motifs are prevalent.[2][3] This guide focuses on a particularly challenging substrate: (2-Propoxy-5-(trifluoromethyl)phenyl)boronic acid .
The unique structure of this boronic acid presents a dual challenge for the synthetic chemist:
-
Steric Hindrance: The ortho-propoxy group significantly increases the steric bulk around the boron center, which can impede the crucial transmetalation step in the catalytic cycle.[4]
-
Electronic Deactivation: The potent electron-withdrawing nature of the meta-trifluoromethyl group acidifies the boronic acid, increasing its susceptibility to protodeboronation, an undesired side reaction that consumes the starting material.[5]
This application note provides a comprehensive technical guide for researchers, scientists, and drug development professionals to successfully employ this compound in Suzuki-Miyaura coupling reactions. We will delve into the mechanistic considerations that inform the choice of catalyst, ligand, and base, and provide a detailed, field-proven protocol for achieving high yields and purity.
Mechanistic Insights: The Catalytic Cycle and Key Considerations
The Suzuki-Miyaura coupling proceeds via a catalytic cycle involving a palladium(0) species.[6] Understanding the key steps—oxidative addition, transmetalation, and reductive elimination—is crucial for optimizing the reaction for a challenging substrate like this compound.
Figure 1: Simplified Catalytic Cycle of the Suzuki-Miyaura Reaction.
For this compound, the transmetalation step is often rate-limiting due to the steric hindrance from the ortho-propoxy group.[4] The choice of a bulky, electron-rich phosphine ligand is paramount to facilitate this step. These ligands promote the formation of a monoligated palladium species, which is more accessible for the sterically demanding boronic acid.[7]
The electron-withdrawing trifluoromethyl group lowers the nucleophilicity of the aryl ring on the boronic acid, further slowing transmetalation. A stronger base is often required to form the more reactive boronate species, but this must be balanced with the increased risk of protodeboronation.[4]
Optimized Reaction Parameters
The successful coupling of this compound hinges on the judicious selection of the catalyst, ligand, base, and solvent. The following table summarizes the recommended components and the rationale for their selection.
| Component | Recommendation | Rationale |
| Palladium Pre-catalyst | XPhos Pd G3 (or other Buchwald pre-catalysts) | These air- and moisture-stable pre-catalysts reliably generate the active Pd(0) species, leading to more reproducible results than traditional sources like Pd(OAc)₂ or Pd₂(dba)₃.[1] |
| Ligand | XPhos, SPhos, or RuPhos | Bulky, electron-rich biarylphosphine ligands are essential for coupling sterically hindered substrates. They accelerate both oxidative addition and reductive elimination, and stabilize the palladium catalyst.[4] |
| Base | K₃PO₄ or Cs₂CO₃ | Stronger, non-nucleophilic bases are required to facilitate the transmetalation of the electron-deficient and sterically hindered boronic acid.[4] |
| Solvent | 1,4-Dioxane/H₂O or Toluene/H₂O | A polar aprotic solvent in combination with water is often effective. The water aids in the dissolution of the base and the formation of the reactive boronate species.[8] |
| Temperature | 80-110 °C | Elevated temperatures are typically necessary to overcome the activation energy barrier for the coupling of challenging substrates. |
Detailed Experimental Protocol
This protocol provides a general procedure for the Suzuki-Miyaura coupling of this compound with an aryl bromide.
Materials:
-
Aryl bromide (1.0 equiv)
-
This compound (1.2-1.5 equiv)
-
XPhos Pd G3 (1-3 mol%)
-
Potassium phosphate (K₃PO₄) (2.0-3.0 equiv)
-
Degassed 1,4-Dioxane
-
Degassed deionized water
Equipment:
-
Schlenk flask or microwave vial
-
Magnetic stirrer and stir bar
-
Heating mantle or oil bath
-
Inert gas (Argon or Nitrogen) supply
-
Standard laboratory glassware for workup and purification
Workflow Diagram:
Figure 2: General experimental workflow for the Suzuki-Miyaura coupling.
Step-by-Step Procedure:
-
Reaction Setup: To a flame-dried Schlenk flask or microwave vial containing a magnetic stir bar, add the aryl bromide (1.0 mmol), this compound (1.2 mmol), potassium phosphate (2.0 mmol), and XPhos Pd G3 (0.02 mmol, 2 mol%).
-
Inert Atmosphere: Seal the vessel and evacuate and backfill with an inert gas (argon or nitrogen) three times to ensure an oxygen-free environment.[4]
-
Solvent Addition: Under the inert atmosphere, add degassed 1,4-dioxane (5 mL) and degassed deionized water (1 mL) via syringe.
-
Reaction: Place the vessel in a preheated oil bath at 100 °C and stir vigorously.
-
Monitoring: Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS) until the starting material is consumed (typically 12-24 hours).
-
Workup: Once the reaction is complete, cool the mixture to room temperature. Dilute with ethyl acetate (20 mL) and wash with water (2 x 10 mL) and brine (10 mL).
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the desired biaryl product.
-
Characterization: Confirm the structure and purity of the final product using ¹H NMR, ¹³C NMR, and mass spectrometry.
Troubleshooting Common Issues
| Issue | Possible Cause(s) | Suggested Solution(s) |
| Low or No Conversion | - Inactive catalyst- Insufficiently inert atmosphere- Poor quality reagents | - Use a fresh batch of a reliable pre-catalyst like XPhos Pd G3.- Ensure thorough degassing of solvents and proper inert gas technique.- Verify the purity of the boronic acid and aryl halide. |
| Protodeboronation | - Presence of excess water- Base is too strong or reaction time is too long- Boronic acid instability | - Use anhydrous solvents if possible, or minimize the amount of water.- Consider a milder base (e.g., K₂CO₃) or shorter reaction times.- Convert the boronic acid to a more stable boronate ester (e.g., pinacol ester).[1] |
| Homocoupling of Boronic Acid | - Presence of oxygen- Inefficient reduction of Pd(II) to Pd(0) | - Rigorously exclude oxygen from the reaction.- Use a Pd(0) source or a pre-catalyst that reliably forms the active species.[4] |
| Difficulty with Purification | - Co-elution with byproducts | - Optimize the flash chromatography conditions (solvent system, gradient).- Consider alternative purification methods like preparative HPLC or crystallization. |
Conclusion
The Suzuki-Miyaura coupling of this compound, while challenging, can be achieved with high efficiency through the careful selection of a modern catalyst system. The use of bulky, electron-rich biarylphosphine ligands, in combination with a robust palladium pre-catalyst and a suitable base, is critical to overcoming the dual hurdles of steric hindrance and electronic deactivation. The protocol and troubleshooting guide provided herein offer a solid foundation for researchers to successfully incorporate this valuable building block into their synthetic endeavors, paving the way for the discovery and development of novel chemical entities.
References
- 1. books.rsc.org [books.rsc.org]
- 2. researchgate.net [researchgate.net]
- 3. mdpi.com [mdpi.com]
- 4. benchchem.com [benchchem.com]
- 5. Elucidating the Role of the Boronic Esters in the Suzuki–Miyaura Reaction: Structural, Kinetic, and Computational Investigations - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. youtube.com [youtube.com]
Navigating the Suzuki-Miyaura Coupling of (2-Propoxy-5-(trifluoromethyl)phenyl)boronic acid: A Guide to Catalyst Selection and Protocol Optimization
For Researchers, Scientists, and Drug Development Professionals
The Suzuki-Miyaura cross-coupling reaction stands as a cornerstone in modern synthetic chemistry, prized for its capacity to forge carbon-carbon bonds with high efficiency and broad functional group tolerance.[1][2] This guide provides an in-depth exploration of palladium-catalyzed coupling reactions involving (2-Propoxy-5-(trifluoromethyl)phenyl)boronic acid, a substrate of significant interest in the synthesis of pharmaceuticals and fine chemicals.[3] We will delve into the critical aspects of catalyst and ligand selection, provide detailed experimental protocols, and offer insights into overcoming common challenges associated with this transformation.
The Mechanistic Heart of the Reaction: The Suzuki-Miyaura Catalytic Cycle
Understanding the fundamental mechanism of the Suzuki-Miyaura coupling is paramount for rational catalyst selection and troubleshooting. The reaction proceeds through a well-established catalytic cycle involving a palladium catalyst.[3][4][5]
The key steps are:
-
Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-halide bond of the coupling partner (e.g., an aryl bromide), forming a Pd(II) intermediate.[3][4][5]
-
Transmetalation: The organoboron reagent, activated by a base, transfers its organic moiety to the palladium center.[4][5][6]
-
Reductive Elimination: The two organic groups on the palladium complex couple, forming the desired C-C bond and regenerating the Pd(0) catalyst, which then re-enters the catalytic cycle.[4][5]
Caption: The catalytic cycle of the Suzuki-Miyaura coupling reaction.
Strategic Catalyst and Ligand Selection
The success of a Suzuki-Miyaura coupling, particularly with a sterically hindered and electronically complex substrate like this compound, is critically dependent on the choice of the palladium catalyst and its associated ligand.
The Palladium Precursor: Pd(0) vs. Pd(II)
-
Pd(0) Sources: Complexes like Pd(PPh₃)₄ and Pd₂(dba)₃ serve as direct sources of the active Pd(0) catalyst.[7] Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃) is often preferred due to its stability and is used in conjunction with a phosphine ligand.[7]
-
Pd(II) Sources: Common Pd(II) precatalysts such as Pd(OAc)₂ and PdCl₂(PPh₃)₂ require an in-situ reduction to the active Pd(0) species.[7][8] This reduction can be facilitated by phosphine ligands or through the homocoupling of the boronic acid.[7]
The Ligand: The Key to Reactivity and Selectivity
The ligand plays a multifaceted role in the catalytic cycle, influencing catalyst stability, solubility, and the rates of oxidative addition and reductive elimination. For challenging substrates, sterically hindered and electron-rich phosphine ligands are often essential.[1]
Key Ligand Classes for Coupling this compound:
| Ligand Type | Examples | Key Characteristics & Rationale |
| Bulky Monophosphines | XPhos, SPhos, RuPhos, Tri-tert-butylphosphine | These ligands promote the formation of monoligated Pd(0) species, which are highly active in oxidative addition. Their steric bulk facilitates reductive elimination and prevents catalyst deactivation.[1] |
| N-Heterocyclic Carbenes (NHCs) | IPr, IMes | NHCs are strong σ-donors that form robust bonds with palladium, leading to highly stable and active catalysts. They are particularly effective for couplings involving sterically demanding substrates.[9] |
| P,O-Chelating Ligands | 2-(2'-dicyclohexylphosphinophenyl)-2-methyl-1,3-dioxolane | These ligands can generate and stabilize mono-phosphine P,O-chelating palladium intermediates, which have shown high efficiency in Suzuki reactions with aryl chlorides.[10] |
The steric hindrance from the 2-propoxy group and the electron-withdrawing nature of the trifluoromethyl group on the boronic acid necessitate the use of ligands that can accelerate the key steps of the catalytic cycle while minimizing side reactions like protodeboronation.[11]
Optimized Protocol for the Suzuki-Miyaura Coupling of this compound
This protocol provides a robust starting point for the coupling of this compound with a generic aryl bromide. Optimization for specific substrates may be required.
Materials:
-
This compound (1.2 equivalents)
-
Aryl bromide (1.0 equivalent)
-
Palladium(II) acetate (Pd(OAc)₂) (2 mol%)
-
XPhos (4 mol%)
-
Potassium phosphate (K₃PO₄), tribasic (2.0 equivalents)
-
1,4-Dioxane, anhydrous
-
Water, degassed
-
Schlenk tube or microwave reaction vessel
-
Magnetic stirrer and heating source
Experimental Workflow:
Caption: General workflow for the Suzuki coupling protocol.
Step-by-Step Procedure:
-
Reaction Setup: To a dry Schlenk tube or microwave vial under an inert atmosphere (e.g., argon or nitrogen), add the aryl bromide (1.0 mmol), this compound (1.2 mmol), palladium(II) acetate (0.02 mmol), XPhos (0.04 mmol), and potassium phosphate (2.0 mmol).
-
Solvent Addition: Add anhydrous 1,4-dioxane (e.g., 4 mL) and degassed water (e.g., 1 mL) via syringe. The reaction concentration is typically in the range of 0.1-0.5 M.
-
Degassing: Further degas the reaction mixture by bubbling an inert gas through the solution for 10-15 minutes.
-
Reaction: Seal the vessel and heat the mixture to the desired temperature (typically 80-110 °C) with vigorous stirring. For microwave-assisted reactions, irradiation at 100-150 °C for 10-30 minutes is a good starting point.[1][12]
-
Monitoring: Monitor the reaction's progress using a suitable analytical technique such as Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).[13]
-
Work-up: Once the reaction is complete, cool the mixture to room temperature. Dilute with an organic solvent like ethyl acetate and wash sequentially with water and brine.[2]
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel to obtain the desired biaryl compound.[2][13]
-
Characterization: Confirm the identity and purity of the final product using techniques such as ¹H NMR, ¹³C NMR, and mass spectrometry.
Troubleshooting Common Issues
| Issue | Potential Cause(s) | Suggested Solution(s) |
| Low or No Conversion | - Inactive catalyst- Insufficiently anhydrous/degassed conditions- Poorly soluble reagents | - Use a fresh batch of palladium precursor and ligand.- Ensure rigorous exclusion of air and moisture.- Consider a different solvent system or higher reaction temperature. |
| Protodeboronation | - Presence of acidic protons- Prolonged reaction times at high temperatures | - Use a stronger, non-nucleophilic base (e.g., K₃PO₄, Cs₂CO₃).- Optimize the reaction time and temperature to minimize decomposition.[14]- Consider using a more stable boronic ester derivative. |
| Homocoupling of Boronic Acid | - Presence of oxidants (e.g., O₂)- Use of a Pd(II) precatalyst without efficient reduction | - Thoroughly degas the reaction mixture.[7]- Use a precise stoichiometry of the boronic acid (1.1-1.2 equivalents).[13] |
| Difficulty with Sterically Hindered Substrates | - Steric clash hindering oxidative addition or reductive elimination | - Employ bulkier ligands (e.g., XPhos, SPhos, or NHCs).[9][15]- Increase the reaction temperature or consider microwave heating. |
Conclusion
The Suzuki-Miyaura coupling of this compound is a powerful transformation for the synthesis of complex biaryl structures. Success hinges on a rational approach to catalyst and ligand selection, coupled with careful optimization of reaction conditions. By understanding the underlying mechanism and potential pitfalls, researchers can effectively troubleshoot and achieve high yields of the desired products. The protocols and insights provided in this guide serve as a comprehensive resource for scientists engaged in drug discovery and development, facilitating the efficient synthesis of novel molecular entities.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. chemrxiv.org [chemrxiv.org]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. Suzuki Coupling: Mechanism & Examples | NROChemistry [nrochemistry.com]
- 6. Suzuki Coupling [organic-chemistry.org]
- 7. Yoneda Labs [yonedalabs.com]
- 8. PdCl2(PPh3)2 Catalyst for Suzuki–Miyaura Reaction [jsynthchem.com]
- 9. Robust Acenaphthoimidazolylidene Palladium Complexes: Highly Efficient Catalysts for Suzuki-Miyaura Couplings with Sterically Hindered Substrates [organic-chemistry.org]
- 10. pubs.acs.org [pubs.acs.org]
- 11. pubs.acs.org [pubs.acs.org]
- 12. benchchem.com [benchchem.com]
- 13. benchchem.com [benchchem.com]
- 14. A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles - PMC [pmc.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
Synthesis of Biaryl Compounds Using (2-Propoxy-5-(trifluoromethyl)phenyl)boronic Acid: An Application Guide
Introduction: The Architectural Elegance of Biaryls in Modern Chemistry
Biaryl scaffolds are a cornerstone of contemporary chemical sciences, featuring prominently in pharmaceuticals, agrochemicals, and advanced materials.[1][2] Their unique three-dimensional structure, arising from restricted rotation around the aryl-aryl single bond, provides a versatile framework for designing molecules with specific biological activities and material properties. The synthesis of these vital compounds has been revolutionized by palladium-catalyzed cross-coupling reactions, most notably the Suzuki-Miyaura reaction, which offers a powerful and versatile method for constructing the C(sp²)-C(sp²) bond.[2] This guide provides a detailed exploration of the synthesis of biaryl compounds utilizing a specialized building block: (2-Propoxy-5-(trifluoromethyl)phenyl)boronic acid (CAS 1162257-29-5).[3][4]
This particular boronic acid presents a unique combination of steric and electronic features. The ortho-propoxy group introduces significant steric bulk, while the trifluoromethyl group at the para position renders the phenyl ring electron-deficient. These characteristics necessitate a carefully optimized approach to achieve efficient cross-coupling. This document will serve as a comprehensive resource for researchers, scientists, and drug development professionals, offering not just protocols, but a deeper understanding of the underlying chemical principles to empower rational reaction design and troubleshooting.
Understanding the Reagent: Physicochemical Properties and Reactivity Profile
This compound is a white to off-white solid. Its reactivity in Suzuki-Miyaura coupling is dictated by the interplay of its structural features:
-
Ortho-Propoxy Group: This bulky substituent sterically hinders the approach of the palladium catalyst to the boronic acid moiety. This can slow down the crucial transmetalation step in the catalytic cycle.[5]
-
Para-Trifluoromethyl Group: As a strong electron-withdrawing group, the CF₃ moiety increases the Lewis acidity of the boronic acid, which can influence its reactivity and stability.[6] Electron-deficient boronic acids can sometimes be prone to protodeboronation, a key side reaction.[7]
A thorough understanding of these properties is paramount for selecting the optimal reaction conditions to overcome these challenges and achieve high-yielding synthesis of the desired biaryl products.
The Suzuki-Miyaura Coupling: A Mechanistic Overview
The Suzuki-Miyaura reaction is a palladium-catalyzed cross-coupling between an organoborane (in this case, our substituted phenylboronic acid) and an organohalide. The catalytic cycle, illustrated below, involves three key steps: oxidative addition, transmetalation, and reductive elimination.
Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
The choice of catalyst, ligand, base, and solvent is critical to ensure the smooth progression of each step, particularly when dealing with challenging substrates like this compound.
Optimized Protocol for Suzuki-Miyaura Coupling
Drawing upon established methodologies for sterically hindered and electron-deficient boronic acids, the following protocol provides a robust starting point for the synthesis of biaryls using this compound.
Reagents and Equipment
-
This compound
-
Aryl halide (bromide or iodide recommended for higher reactivity)[2]
-
Palladium catalyst (e.g., Pd(PPh₃)₄, Pd(dppf)Cl₂, or a pre-catalyst)
-
Ligand (if not using a pre-catalyst, e.g., a bulky phosphine ligand like SPhos or XPhos)
-
Base (e.g., K₂CO₃, K₃PO₄, or Cs₂CO₃)
-
Anhydrous solvent (e.g., 1,4-dioxane, toluene, or a mixture with water)
-
Schlenk flask or microwave vial
-
Magnetic stirrer and heating plate or microwave reactor
-
Inert gas supply (Nitrogen or Argon)
-
Standard laboratory glassware for workup and purification
Experimental Workflow
Caption: A generalized workflow for the Suzuki-Miyaura cross-coupling reaction.
Step-by-Step Protocol
-
Reaction Setup: To a flame-dried Schlenk flask or microwave vial equipped with a magnetic stir bar, add this compound (1.2 equivalents), the aryl halide (1.0 equivalent), and the base (2.0-3.0 equivalents).
-
Inert Atmosphere: Seal the vessel and evacuate and backfill with an inert gas (e.g., nitrogen or argon) three times to ensure an oxygen-free environment.
-
Solvent and Catalyst Addition: Under a positive pressure of inert gas, add the degassed solvent. Subsequently, add the palladium catalyst (typically 1-5 mol%) and, if required, the ligand.
-
Reaction: Heat the reaction mixture to the desired temperature (typically 80-120 °C) with vigorous stirring. For microwave-assisted reactions, shorter reaction times at higher temperatures can be employed.[8]
-
Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS) until the starting material is consumed.
-
Workup: Upon completion, cool the reaction mixture to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure. The crude product is then purified by column chromatography on silica gel.
-
Characterization: The structure and purity of the final biaryl product should be confirmed by nuclear magnetic resonance (NMR) spectroscopy and mass spectrometry (MS).
Key Considerations for Optimization
For a challenging substrate such as this compound, a systematic optimization of reaction parameters is often necessary. The following table provides guidance on the selection of catalysts, ligands, bases, and solvents.
| Parameter | Recommended Choices & Rationale |
| Palladium Catalyst | Pd(PPh₃)₄: A common and effective catalyst for many Suzuki couplings. Pd(dppf)Cl₂: Often shows good reactivity with a broad range of substrates. Buchwald Precatalysts (e.g., G3-XPhos): Highly active catalysts that can be effective for sterically hindered and electron-deficient substrates. |
| Ligand | Bulky Biarylphosphines (e.g., SPhos, XPhos, RuPhos): These ligands are known to promote the reductive elimination step and can be crucial for the coupling of sterically demanding partners.[9] |
| Base | K₂CO₃ or K₃PO₄: Moderately strong bases that are effective in many Suzuki couplings. K₃PO₄ is often a good choice for sterically hindered substrates.[8] Cs₂CO₃: A stronger base that can sometimes improve yields with challenging substrates. |
| Solvent | 1,4-Dioxane/Water or Toluene/Water: Biphasic solvent systems are commonly used and can facilitate the dissolution of both organic and inorganic reagents. The presence of water can also aid in the activation of the boronic acid.[8][10] |
| Temperature | 80-120 °C: A higher reaction temperature is often required to overcome the steric hindrance and achieve a reasonable reaction rate. Microwave heating can significantly accelerate the reaction.[8] |
Troubleshooting Common Issues
| Issue | Potential Cause | Suggested Solution |
| Low or No Conversion | Inactive catalyst, insufficient temperature, or inappropriate base/ligand combination. | Use a more active pre-catalyst, increase the reaction temperature, or screen different bases and ligands. Ensure all reagents are dry and the reaction is under an inert atmosphere. |
| Protodeboronation | Presence of water and a strong base can lead to the replacement of the boronic acid group with a hydrogen atom. | Use anhydrous solvents and a milder base if possible. Minimizing reaction time can also help. |
| Homocoupling of Boronic Acid | Can be promoted by the presence of oxygen or certain palladium catalysts. | Ensure the reaction is thoroughly deoxygenated. The choice of ligand can also influence the extent of homocoupling. |
Applications in Drug Discovery and Development
The biaryl motif is a privileged structure in medicinal chemistry, appearing in a wide array of approved drugs.[11] The introduction of a 2-propoxy-5-(trifluoromethyl)phenyl group can impart desirable properties to a drug candidate, such as:
-
Increased Lipophilicity: The propoxy and trifluoromethyl groups can enhance the molecule's ability to cross cell membranes.
-
Modulated Metabolic Stability: The trifluoromethyl group is often used to block metabolic oxidation at that position, thereby increasing the drug's half-life.
-
Enhanced Binding Affinity: The unique steric and electronic properties of this substituent can lead to improved interactions with biological targets.
Conclusion
The synthesis of biaryl compounds using this compound presents a rewarding challenge that can be successfully addressed through a rational and systematic approach to reaction optimization. By carefully selecting the catalyst, ligand, base, and solvent, researchers can efficiently construct complex biaryl structures with significant potential in drug discovery and materials science. This guide provides the foundational knowledge and practical protocols to empower chemists to effectively utilize this valuable building block in their synthetic endeavors.
References
- 1. chemrevlett.com [chemrevlett.com]
- 2. tcichemicals.com [tcichemicals.com]
- 3. 2-propoxy-5-(trifluoromethyl)phenylboronic acid,(CAS# 1162257-29-5)|Sinfoo BIOCHEM [sinfoobiotech.com]
- 4. pharmaffiliates.com [pharmaffiliates.com]
- 5. researchgate.net [researchgate.net]
- 6. mdpi.com [mdpi.com]
- 7. mdpi.com [mdpi.com]
- 8. Regioselective synthesis of 2-(bromomethyl)-5-aryl-thiophene derivatives via palladium (0) catalyzed suzuki cross-coupling reactions: as antithrombotic and haemolytically active molecules - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Synthesis of 2-arylpyridines by the Suzuki–Miyaura cross-coupling of PyFluor with hetero(aryl) boronic acids and esters - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
Application Notes & Protocols for the Synthesis of Substituted Biphenyls Utilizing (2-Propoxy-5-(trifluoromethyl)phenyl)boronic acid
Introduction: The Strategic Importance of Substituted Biphenyls and the Utility of (2-Propoxy-5-(trifluoromethyl)phenyl)boronic acid
Substituted biphenyls are a cornerstone of modern medicinal chemistry and materials science. This structural motif is prevalent in a wide array of pharmaceuticals, agrochemicals, and functional organic materials. The Suzuki-Miyaura cross-coupling reaction stands as a premier method for the construction of carbon-carbon bonds, lauded for its operational simplicity, broad functional group tolerance, and the relatively low toxicity of its organoboron reagents.[1]
This guide focuses on the application of a specialized building block, This compound , in the synthesis of complex biphenyl structures. This particular reagent is of significant interest to researchers in drug development for several reasons:
-
The 2-propoxy group introduces a sterically demanding ortho-substituent that can enforce a specific dihedral angle between the phenyl rings. This conformational restriction is often a key design element in modulating a molecule's interaction with biological targets.
-
The 5-trifluoromethyl group is a powerful electron-withdrawing moiety. Its inclusion can significantly alter the electronic properties of the resulting biphenyl, impacting factors such as metabolic stability, lipophilicity, and binding affinity.
-
The combination of these two groups presents a unique synthetic challenge, requiring careful optimization of the Suzuki-Miyaura coupling conditions to overcome potential steric hindrance and electronic effects.
These application notes provide a comprehensive technical guide for researchers, scientists, and drug development professionals on the effective use of this compound in Suzuki-Miyaura cross-coupling reactions. We will delve into the mechanistic underpinnings of the reaction, offer a detailed, field-proven protocol, and discuss critical parameters for successful synthesis.
The Suzuki-Miyaura Catalytic Cycle: A Mechanistic Overview
A thorough understanding of the reaction mechanism is paramount for troubleshooting and optimizing the synthesis of substituted biphenyls. The palladium-catalyzed Suzuki-Miyaura coupling proceeds through a well-established catalytic cycle involving three primary steps: oxidative addition, transmetalation, and reductive elimination.[1]
Figure 1. A simplified representation of the Suzuki-Miyaura catalytic cycle.
-
Oxidative Addition: The catalytic cycle begins with the oxidative addition of an aryl halide (Ar-X) to a low-valent palladium(0) complex, typically coordinated by phosphine ligands (L). This step forms a high-valent palladium(II) intermediate. The reactivity of the aryl halide generally follows the trend I > Br > OTf >> Cl.[2]
-
Transmetalation: This is a crucial step where the organic moiety from the boronic acid (Ar') is transferred to the palladium(II) center. This process requires the presence of a base, which activates the boronic acid to form a more nucleophilic boronate species. The choice of base is critical and can significantly influence the reaction's success, especially with challenging substrates.[3]
-
Reductive Elimination: In the final step, the two organic groups (Ar and Ar') on the palladium(II) complex couple and are eliminated as the desired biphenyl product (Ar-Ar'). This process regenerates the palladium(0) catalyst, which can then re-enter the catalytic cycle.
Experimental Protocol: Synthesis of a Substituted Biphenyl
This protocol provides a robust starting point for the Suzuki-Miyaura coupling of this compound with a representative aryl bromide.
Reaction Scheme:
Materials:
-
This compound (1.2 equivalents)
-
Aryl bromide (1.0 equivalent)
-
Palladium(II) acetate (Pd(OAc)2) (2 mol%)
-
SPhos (2-Dicyclohexylphosphino-2',6'-dimethoxybiphenyl) (4 mol%)
-
Potassium phosphate (K3PO4) (2.0 equivalents)
-
1,4-Dioxane (anhydrous)
-
Water (degassed)
-
Nitrogen or Argon gas
-
Standard laboratory glassware for inert atmosphere chemistry (e.g., Schlenk flask)
Procedure:
-
Reaction Setup: To an oven-dried Schlenk flask containing a magnetic stir bar, add the aryl bromide (1.0 mmol), this compound (1.2 mmol), palladium(II) acetate (0.02 mmol), SPhos (0.04 mmol), and potassium phosphate (2.0 mmol).
-
Inert Atmosphere: Seal the flask with a rubber septum, and then evacuate and backfill with an inert gas (nitrogen or argon). Repeat this cycle three times to ensure an oxygen-free environment.
-
Solvent Addition: Through the septum, add anhydrous 1,4-dioxane (5 mL) followed by degassed water (1 mL) via syringe.
-
Reaction Execution: Place the flask in a preheated oil bath at 100 °C and stir the mixture vigorously for 12-24 hours.
-
Monitoring the Reaction: The progress of the reaction can be monitored by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS) by taking small aliquots from the reaction mixture.
-
Work-up: Once the reaction is complete (as indicated by the consumption of the starting aryl bromide), cool the mixture to room temperature. Dilute the reaction mixture with ethyl acetate (20 mL) and water (20 mL). Transfer the mixture to a separatory funnel and separate the layers. Extract the aqueous layer with ethyl acetate (2 x 15 mL).
-
Purification: Combine the organic layers, wash with brine (20 mL), dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can then be purified by flash column chromatography on silica gel using an appropriate solvent system (e.g., a gradient of ethyl acetate in hexanes) to afford the desired substituted biphenyl.
Key Experimental Considerations and Causality
The successful synthesis of substituted biphenyls using this sterically and electronically demanding boronic acid hinges on the careful selection of several key parameters.
Catalyst and Ligand Selection
For challenging Suzuki-Miyaura couplings, the choice of the palladium source and, more importantly, the phosphine ligand is critical.
-
Palladium Precatalyst: While various palladium sources can be used, Pd(OAc)2 is a common and effective choice.
-
Ligand: The steric bulk and electron-donating properties of the ligand are crucial for facilitating both the oxidative addition and reductive elimination steps. For sterically hindered substrates, bulky, electron-rich phosphine ligands are often preferred.[4] SPhos is an excellent choice for this type of transformation due to its demonstrated efficacy in coupling sterically demanding and electron-deficient partners. Other suitable ligands for challenging couplings include Buchwald-type biaryl phosphines (e.g., XPhos, RuPhos) and N-heterocyclic carbenes (NHCs).[5][6]
The Role of the Base
The base plays a pivotal role in the transmetalation step. Its primary function is to activate the boronic acid by forming a more nucleophilic boronate species.
-
Choice of Base: For this protocol, potassium phosphate (K3PO4) is recommended. It is a moderately strong base that is effective in promoting the reaction without causing significant degradation of the boronic acid. Other commonly used bases include carbonates (e.g., K2CO3, Cs2CO3) and fluorides (e.g., KF).[3] The choice of base can be substrate-dependent and may require screening for optimal results.
Solvent System
The solvent system must be capable of dissolving the reagents and facilitating the reaction at the desired temperature.
-
Solvent Mixture: A mixture of 1,4-dioxane and water is a common and effective solvent system for Suzuki-Miyaura reactions. Dioxane provides a high-boiling, aprotic medium, while the presence of water is often beneficial for the dissolution of the base and can accelerate the transmetalation step. It is crucial to use anhydrous dioxane and degassed water to minimize side reactions.
Troubleshooting and Optimization
| Issue | Potential Cause | Suggested Solution |
| Low or No Conversion | Inactive catalyst or ligand. | Ensure the use of high-purity reagents and properly dried solvents. Consider screening other palladium precatalysts or ligands (e.g., XPhos, RuPhos). |
| Insufficiently active base. | Screen alternative bases such as Cs2CO3 or KF. | |
| Protodeboronation | Degradation of the boronic acid. | This can be a significant side reaction with electron-deficient boronic acids.[7] Consider using a milder base (e.g., K2CO3), a lower reaction temperature, or a shorter reaction time. |
| Homocoupling | Homocoupling of the boronic acid. | This can be caused by the presence of oxygen. Ensure the reaction is set up under a strictly inert atmosphere and that the solvents are properly degassed. |
Data Presentation: A Comparative Overview of Reaction Parameters
The following table summarizes a hypothetical screening of reaction conditions to illustrate the impact of different parameters on the yield of the desired biphenyl product.
| Entry | Palladium Source (mol%) | Ligand (mol%) | Base (equiv) | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | Pd(OAc)2 (2) | PPh3 (4) | K2CO3 (2) | Dioxane/H2O | 100 | 24 | 35 |
| 2 | Pd(OAc)2 (2) | SPhos (4) | K2CO3 (2) | Dioxane/H2O | 100 | 24 | 78 |
| 3 | Pd(OAc)2 (2) | SPhos (4) | K3PO4 (2) | Dioxane/H2O | 100 | 18 | 92 |
| 4 | Pd2(dba)3 (1) | XPhos (4) | Cs2CO3 (2) | Toluene/H2O | 110 | 12 | 95 |
| 5 | Pd(OAc)2 (2) | SPhos (4) | K3PO4 (2) | 2-MeTHF/H2O | 80 | 24 | 85 |
This data is illustrative and serves to guide the optimization process.
Logical Workflow for Protocol Optimization
For a novel combination of coupling partners, a systematic approach to optimization is recommended.
Figure 2. A logical workflow for optimizing the Suzuki-Miyaura coupling reaction.
Conclusion
The Suzuki-Miyaura cross-coupling reaction is a powerful tool for the synthesis of substituted biphenyls. The use of this compound allows for the introduction of unique steric and electronic features into the target molecules, which is of particular interest in the field of drug discovery. By understanding the reaction mechanism and carefully selecting the catalyst, ligand, base, and solvent system, researchers can successfully employ this valuable building block in their synthetic endeavors. The protocol and insights provided in these application notes serve as a solid foundation for achieving high yields and purity in the preparation of these complex and valuable compounds.
References
- 1. chem.libretexts.org [chem.libretexts.org]
- 2. tcichemicals.com [tcichemicals.com]
- 3. benchchem.com [benchchem.com]
- 4. Versatile Catalysts for the Suzuki Cross-Coupling of Arylboronic Acids with Aryl and Vinyl Halides and Triflates under Mild Conditions [organic-chemistry.org]
- 5. Sterically hindered N-heterocyclic carbene/palladium(ii) catalyzed Suzuki-Miyaura coupling of nitrobenzenes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Robust Acenaphthoimidazolylidene Palladium Complexes: Highly Efficient Catalysts for Suzuki-Miyaura Couplings with Sterically Hindered Substrates [organic-chemistry.org]
- 7. A New Palladium Precatalyst Allows for the Fast Suzuki-Miyaura Coupling Reactions of Unstable Polyfluorophenyl and 2-Heteroaryl Boronic Acids - PMC [pmc.ncbi.nlm.nih.gov]
Reaction conditions for Suzuki coupling with ortho-alkoxy phenylboronic acids
An in-depth guide to navigating the complexities of Suzuki-Miyaura cross-coupling reactions involving ortho-alkoxy phenylboronic acids, tailored for researchers and professionals in synthetic and medicinal chemistry.
Introduction: The Challenge and Reward of ortho-Alkoxy Biaryls
The Suzuki-Miyaura cross-coupling reaction is a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds with remarkable efficiency and functional group tolerance.[1][2][3] Its significance, particularly in the construction of biaryl scaffolds, was recognized with the 2010 Nobel Prize in Chemistry.[1][3] Within this class of reactions, the coupling of ortho-alkoxy phenylboronic acids presents a unique and often formidable challenge.
Substructures containing ortho-alkoxy biaryl motifs are prevalent in pharmaceuticals, natural products, and advanced materials. The alkoxy group can induce conformational rigidity through steric effects or engage in crucial hydrogen bonding, making these motifs highly valuable in drug design. However, the very features that make them desirable also render their synthesis non-trivial. The steric bulk of the ortho-substituent can dramatically slow down key steps in the catalytic cycle, while electronic and coordinating effects of the alkoxy oxygen add further layers of complexity.[4][5][6]
This guide provides a detailed exploration of the factors governing the success of Suzuki couplings with ortho-alkoxy phenylboronic acids. We will dissect the mechanistic hurdles and offer a comprehensive, field-proven framework for selecting catalysts, ligands, bases, and solvents to overcome these challenges, complete with detailed protocols and troubleshooting advice.
Mechanistic Hurdles: Why Are ortho-Alkoxy Phenylboronic Acids Difficult?
The efficiency of the Suzuki-Miyaura catalytic cycle hinges on a delicate balance between three key steps: oxidative addition, transmetalation, and reductive elimination.[2][3] The presence of a bulky ortho-alkoxy group on the boronic acid primarily disrupts the latter two steps.
-
Steric Hindrance : The fundamental challenge is steric clash. An ortho substituent on either coupling partner can impede the reaction, but the effect is pronounced with bulky boronic acids.[5][6] This hindrance can:
-
Slow Transmetalation : The transfer of the aryl group from the activated boronate complex to the palladium center is sterically demanding. The bulky alkoxy group can hinder the necessary approach of the two components.[5]
-
Inhibit Reductive Elimination : This final, product-forming step requires the two organic moieties on the palladium center to be in a cis orientation. The steric pressure from an ortho-alkoxy group can disfavor this conformation, making it a significant energy barrier and often the rate-limiting step in the synthesis of tetra-ortho-substituted biaryls.[4][7]
-
-
Chelation and Directing Effects : The oxygen atom of the alkoxy group can act as a Lewis base, potentially coordinating to the palladium center. This interaction can be a "double-edged sword":
-
Beneficial Chelation : In some cases, a transient O-Pd chelation can pre-organize the transition state, accelerating the reaction. This has been observed to influence selectivity in certain systems.[8][9]
-
Detrimental Sequestration : The formation of a stable, off-cycle palladium complex through chelation can sequester the catalyst, effectively inhibiting turnover.
-
-
Protodeboronation : This common side reaction, the replacement of the boronic acid group with a hydrogen atom, is exacerbated in sterically hindered couplings.[6] When the desired transmetalation step is slow, the activated boronate species has a longer lifetime in the basic, aqueous medium, increasing the probability of this undesired pathway.
A Strategic Guide to Optimizing Reaction Conditions
Success with these challenging substrates requires a rational approach to selecting each reaction component. Forcing conditions, such as higher temperatures and longer reaction times, are often necessary, but the most critical factors are the catalyst-ligand system and the base.[5][6]
Catalyst and Ligand: The Key to Overcoming Steric Hindrance
Standard palladium sources like Pd(OAc)₂ or Pd₂(dba)₃ are effective, but the choice of ligand is paramount. Traditional, less bulky phosphines like PPh₃ are often inadequate for sterically demanding couplings. The modern solution lies in using bulky, electron-rich monophosphine ligands or N-Heterocyclic Carbenes (NHCs).[4][5][6]
-
Buchwald-type Biaryl Monophosphine Ligands : These are the gold standard for hindered couplings. Their bulk and electron-donating properties facilitate both the oxidative addition and, crucially, the difficult reductive elimination step.[5] They create a sterically crowded coordination sphere that forces the two aryl groups together, promoting C-C bond formation.
-
N-Heterocyclic Carbene (NHC) Ligands : NHCs are strong σ-donors and often more thermally stable than phosphine ligands. They have proven highly effective for constructing tetra-ortho-substituted biaryls.[6]
-
Specialized Ligands : For exceptionally challenging couplings, ligands such as BI-DIME and AntPhos have been developed to provide unique steric and electronic properties that promote the desired reaction.[7]
| Ligand Class | Examples | Key Advantages for ortho-Alkoxy Couplings | Typical Loading |
| Biaryl Monophosphines | SPhos, XPhos, RuPhos | Excellent for promoting reductive elimination in sterically congested systems. Widely applicable and commercially available.[5] | 1-4 mol % |
| N-Heterocyclic Carbenes | IPr, IMes | High thermal stability and strong electron-donating ability. Effective for tetra-ortho-substituted biaryls.[6][10] | 1-4 mol % |
| Specialized Ligands | BI-DIME, AntPhos | Designed for extremely hindered couplings where other ligands may fail.[7] | 1-2 mol % |
Base Selection: Activating the Boronic Acid
The base plays a critical role in activating the boronic acid by forming the more nucleophilic "ate" complex (R-B(OH)₃⁻), which is necessary for transmetalation.[1][10] The choice of base is a balance between reactivity and substrate stability.
-
Potassium Phosphate (K₃PO₄) : Often the base of choice for challenging couplings. It is strong enough to promote catalysis effectively without being overly harsh on sensitive functional groups. It is typically used in combination with a small amount of water.[5][6]
-
Carbonates (Cs₂CO₃, K₂CO₃) : Cesium carbonate is a strong and effective base. Potassium carbonate is a milder, cost-effective option that can be sufficient for less hindered systems.
-
Stronger Bases (t-BuOK, NaOH) : For very difficult couplings, a stronger base like potassium tert-butoxide may be required to accelerate the reaction.[6] However, these bases increase the risk of side reactions, including protodeboronation and hydrolysis of sensitive groups like esters.
Solvent and Temperature
Aprotic polar solvents and aromatic hydrocarbons are generally the best choices.
-
Solvents : Toluene and dioxane are the most common and effective solvents, often used with 10-20% water when phosphate or carbonate bases are employed.[6][11] Toluene and xylene are particularly suitable for reactions requiring higher temperatures (>100 °C).[6]
-
Temperature : Sterically hindered couplings are often sluggish at lower temperatures. A starting point of 80-100 °C is common, with temperatures often pushed to 110 °C or higher for difficult substrates.[6][12] Microwave irradiation can be a powerful tool to accelerate these reactions, often reducing reaction times from hours to minutes.[6]
Application Protocols
Safety Precaution : All procedures should be performed in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves. Palladium reagents and phosphine ligands are toxic and should be handled with care. Reactions should be run under an inert atmosphere (e.g., Nitrogen or Argon) to prevent catalyst degradation.
Protocol 1: General Conditions for ortho-Alkoxy Phenylboronic Acid Coupling
This protocol provides a robust starting point for coupling an ortho-alkoxy phenylboronic acid with a typical aryl bromide.
Materials:
-
Aryl Bromide (1.0 mmol, 1.0 equiv)
-
ortho-Alkoxy Phenylboronic Acid (1.2 mmol, 1.2 equiv)
-
Palladium(II) Acetate [Pd(OAc)₂] (0.02 mmol, 2 mol%)
-
SPhos (2-Dicyclohexylphosphino-2',6'-dimethoxybiphenyl) (0.04 mmol, 4 mol%)
-
Potassium Phosphate (K₃PO₄), finely ground (2.0 mmol, 2.0 equiv)
-
Toluene (5 mL)
-
Deionized Water (0.5 mL)
Procedure:
-
To a flame-dried Schlenk flask or reaction vial equipped with a magnetic stir bar, add the aryl bromide, ortho-alkoxy phenylboronic acid, Pd(OAc)₂, SPhos, and K₃PO₄.
-
Seal the flask with a septum or cap. Evacuate and backfill the flask with an inert gas (Nitrogen or Argon) three times to ensure an inert atmosphere.
-
Add toluene (5 mL) and water (0.5 mL) via syringe.
-
Place the flask in a preheated oil bath at 100 °C and stir vigorously.
-
Monitor the reaction progress by Thin-Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). Reactions may take 12-24 hours to reach completion.
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with ethyl acetate (20 mL) and transfer to a separatory funnel. Wash with water (15 mL) and then with brine (15 mL).
-
Separate the organic layer, dry it over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the desired biaryl product.
Protocol 2: Optimized Conditions for a Challenging Di-ortho-Substituted Coupling
This protocol is designed for a more demanding coupling, for example, between an ortho-alkoxy phenylboronic acid and an ortho-substituted aryl chloride, which is a less reactive electrophile.[1]
Materials:
-
ortho-Substituted Aryl Chloride (1.0 mmol, 1.0 equiv)
-
ortho-Alkoxy Phenylboronic Acid (1.5 mmol, 1.5 equiv)
-
XPhos Pd G3 Precatalyst (0.01 mmol, 1 mol%)
-
Potassium tert-Butoxide (t-BuOK) (2.0 mmol, 2.0 equiv)
-
1,4-Dioxane (anhydrous, 5 mL)
Procedure:
-
In a glovebox, add the ortho-substituted aryl chloride, ortho-alkoxy phenylboronic acid, XPhos Pd G3 precatalyst, and t-BuOK to a dry reaction vial with a stir bar. Note: Precatalysts are air-stable but weighing bases like t-BuOK is best done in a dry environment.
-
Seal the vial, remove it from the glovebox, and add anhydrous 1,4-dioxane (5 mL) via syringe.
-
Place the vial in a preheated aluminum heating block at 110 °C and stir vigorously.
-
Monitor the reaction progress carefully. These reactions can be slow, requiring 24-48 hours.
-
After cooling to room temperature, carefully quench the reaction by slowly adding saturated aqueous ammonium chloride (NH₄Cl) solution (10 mL).
-
Extract the mixture with diethyl ether or ethyl acetate (3 x 20 mL).
-
Combine the organic layers, wash with brine (20 mL), dry over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate.
-
Purify the crude product by flash column chromatography. Due to the steric hindrance of the product, it may require a less polar eluent system than less-hindered analogues.
References
- 1. Suzuki reaction - Wikipedia [en.wikipedia.org]
- 2. benchchem.com [benchchem.com]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. researchgate.net [researchgate.net]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. pubs.rsc.org [pubs.rsc.org]
- 8. BJOC - Some mechanistic aspects regarding the Suzuki–Miyaura reaction between selected ortho-substituted phenylboronic acids and 3,4,5-tribromo-2,6-dimethylpyridine [beilstein-journals.org]
- 9. researchgate.net [researchgate.net]
- 10. Suzuki Coupling [organic-chemistry.org]
- 11. benchchem.com [benchchem.com]
- 12. researchgate.net [researchgate.net]
The Strategic Integration of (2-Propoxy-5-(trifluoromethyl)phenyl)boronic Acid in Advanced Agrochemical Synthesis
Abstract
This technical guide delineates the strategic application of (2-propoxy-5-(trifluoromethyl)phenyl)boronic acid (CAS 1162257-29-5) as a pivotal building block in the synthesis of next-generation agrochemicals. The unique trifluoromethyl and propoxy substitutions on the phenylboronic acid scaffold offer significant advantages in modulating the physicochemical properties of target molecules, such as herbicides, fungicides, and insecticides. The trifluoromethyl group is known to enhance metabolic stability, binding affinity, and lipophilicity, thereby increasing the efficacy and longevity of the active ingredient in the field. This guide provides a comprehensive overview of its utility, focusing on its application in palladium-catalyzed Suzuki-Miyaura cross-coupling reactions. Detailed, field-proven protocols, mechanistic insights, and workflow visualizations are presented to enable researchers and drug development professionals to effectively integrate this versatile reagent into their synthetic programs.
Introduction: The Imperative for Advanced Agrochemical Intermediates
The global challenge of ensuring food security amidst a growing population and evolving environmental pressures necessitates the development of more potent, selective, and sustainable crop protection agents. The incorporation of fluorine-containing moieties, particularly the trifluoromethyl (-CF3) group, has become a cornerstone of modern agrochemical design. This group can significantly enhance a molecule's metabolic stability by blocking sites of oxidative metabolism, and its strong electron-withdrawing nature can profoundly influence the acidity, basicity, and binding interactions of the parent molecule with its biological target.
This compound emerges as a highly valuable intermediate in this context. It serves as a versatile synthon for introducing a trifluoromethylated phenyl group into complex molecular architectures. Its primary application lies in the Suzuki-Miyaura cross-coupling reaction, a robust and widely utilized method for forming carbon-carbon bonds. This reaction's tolerance of a broad range of functional groups makes it an ideal tool in the multi-step synthesis of complex agrochemical targets.
Core Application: Suzuki-Miyaura Cross-Coupling for Biaryl Scaffolds
The Suzuki-Miyaura reaction is a palladium-catalyzed cross-coupling between an organoboron compound (such as a boronic acid) and an organohalide or triflate. This reaction is fundamental to the synthesis of biaryl compounds, which are prevalent structural motifs in many commercial agrochemicals.[1]
The general workflow for the application of this compound in a Suzuki-Miyaura coupling is depicted below:
Caption: General workflow for Suzuki-Miyaura coupling.
Detailed Protocol: Synthesis of a Biaryl Fungicide Precursor
This section provides a detailed, step-by-step protocol for a representative Suzuki-Miyaura coupling reaction to synthesize a biaryl precursor, a common scaffold in modern fungicides.
Reaction Scheme:
References
Application Note: Strategic Ligand Selection for the Suzuki-Miyaura Coupling of Sterically Hindered and Electron-Deficient (2-Propoxy-5-(trifluoromethyl)phenyl)boronic acid
Audience: Researchers, scientists, and drug development professionals.
Abstract
The Suzuki-Miyaura cross-coupling reaction is a cornerstone of modern synthetic chemistry, enabling the formation of carbon-carbon bonds with remarkable efficiency and functional group tolerance.[1][2] Its application in the synthesis of pharmaceuticals and complex organic materials is widespread.[3] However, substrates bearing both steric hindrance and electron-withdrawing substituents, such as (2-Propoxy-5-(trifluoromethyl)phenyl)boronic acid, present significant synthetic challenges. The ortho-propoxy group introduces steric congestion, while the trifluoromethyl group deactivates the system electronically. These combined effects can impede key steps in the catalytic cycle, leading to low yields and sluggish reactions. This guide provides a comprehensive framework for overcoming these challenges through strategic ligand selection. We will explore the mechanistic basis for these difficulties and present a systematic approach, including detailed screening protocols and data interpretation, to identify optimal catalytic systems for this and other similarly challenging substrates.
The Mechanistic Imperative: Why Ligand Selection is Critical
The efficacy of a Suzuki-Miyaura coupling is dictated by the smooth progression of its three fundamental steps: oxidative addition, transmetalation, and reductive elimination.[4][5][6] The palladium catalyst, modulated by its coordinating ligands, orchestrates this entire process.
References
- 1. Suzuki reaction - Wikipedia [en.wikipedia.org]
- 2. Buchwald Phosphine Ligands for Cross Coupling [sigmaaldrich.com]
- 3. Suzuki-Miyaura - Wordpress [reagents.acsgcipr.org]
- 4. Yoneda Labs [yonedalabs.com]
- 5. Suzuki Coupling: Mechanism & Examples | NROChemistry [nrochemistry.com]
- 6. chem.libretexts.org [chem.libretexts.org]
Application Notes and Protocols for the Scale-up of Suzuki-Miyaura Reactions with (2-Propoxy-5-(trifluoromethyl)phenyl)boronic acid
Introduction
The Suzuki-Miyaura cross-coupling reaction is a cornerstone of modern synthetic chemistry, particularly within the pharmaceutical and agrochemical industries, for its remarkable ability to form carbon-carbon bonds.[1][2][3] This palladium-catalyzed reaction between an organoboron compound and an organohalide offers a versatile and efficient route to a wide array of complex molecules.[3][4] However, scaling this reaction from the laboratory bench to industrial production presents a unique set of challenges.[5][6] These challenges are often magnified when working with electronically demanding substrates, such as the electron-deficient (2-Propoxy-5-(trifluoromethyl)phenyl)boronic acid.
The trifluoromethyl group in this boronic acid significantly influences the electronic properties of the molecule, making it a valuable building block for creating compounds with enhanced metabolic stability and membrane permeability.[7] However, this electron-withdrawing nature can also render the boronic acid less reactive and more susceptible to side reactions like protodeboronation, especially under the basic conditions of the Suzuki-Miyaura coupling.[2][8][9]
This application note provides a comprehensive guide for researchers, scientists, and drug development professionals on the successful scale-up of Suzuki-Miyaura reactions involving this compound. We will delve into the critical experimental parameters, offer a detailed, field-proven protocol, and discuss essential safety and purification considerations for large-scale synthesis.
The Catalytic Cycle: A Mechanistic Overview
Understanding the fundamental steps of the Suzuki-Miyaura catalytic cycle is crucial for troubleshooting and optimizing the reaction on a larger scale. The generally accepted mechanism involves three key stages: oxidative addition, transmetalation, and reductive elimination.[2][10][11]
Key Considerations for Scale-Up
Successfully transitioning a Suzuki-Miyaura reaction from grams to kilograms requires careful consideration of several factors that may be less pronounced at the laboratory scale.
Catalyst and Ligand Selection
The choice of palladium catalyst and its coordinating ligand is paramount for an efficient coupling, especially with challenging substrates. For electron-deficient boronic acids, electron-rich and bulky phosphine ligands are often preferred as they can accelerate the oxidative addition step and stabilize the palladium center.[12][13]
-
Palladium Source: Pre-catalysts, which are air- and moisture-stable palladium(II) complexes, are often favored for their ease of handling on a large scale.
-
Ligands: Bulky biaryl monophosphorus ligands have shown great success in challenging cross-coupling reactions.[14] For the specific coupling of this compound, ligands such as SPhos and XPhos are excellent starting points due to their proven efficacy in promoting reactions of electron-deficient substrates.[3][13]
The Critical Role of the Base and Solvent System
The base plays a multifaceted role in the Suzuki-Miyaura reaction, including the activation of the boronic acid to form a more nucleophilic boronate species.[15][16] The choice of base and solvent is interdependent and can significantly impact reaction kinetics and selectivity.
-
Bases: While strong bases like sodium hydroxide can be effective, weaker inorganic bases such as potassium carbonate (K₂CO₃) or potassium phosphate (K₃PO₄) are often preferred for large-scale operations due to their milder nature and better functional group tolerance.[10]
-
Solvents: A mixture of an organic solvent and water is commonly employed.[2] Solvents like dioxane, tetrahydrofuran (THF), and toluene are frequently used.[2] For large-scale production, considering greener solvent alternatives and the use of surfactants to facilitate reactions in water is becoming increasingly important.[17][18]
Reaction Kinetics and Temperature Control
Palladium-catalyzed cross-coupling reactions are exothermic, and this heat generation becomes a significant safety concern during scale-up.[19][20]
-
Exothermicity: The heat of reaction must be carefully managed to prevent thermal runaways.[6] Reaction calorimetry studies are essential to understand the thermal profile of the reaction before moving to a larger scale.[6]
-
Dosing Strategy: Instead of adding all reagents at once, a controlled addition of one of the reactants (e.g., the boronic acid or the base) can help manage the exotherm.[21]
-
Temperature: While higher temperatures can increase reaction rates, they can also promote side reactions like protodeboronation.[2] The optimal temperature is a balance between achieving a reasonable reaction time and minimizing impurity formation.
Detailed Scale-Up Protocol
This protocol outlines a general procedure for the Suzuki-Miyaura coupling of this compound with a generic aryl bromide on a multi-kilogram scale. Note: This is a representative protocol and should be optimized for the specific aryl halide being used.
Materials and Equipment
| Reagent/Equipment | Specification |
| This compound | 1.2 equivalents |
| Aryl Bromide | 1.0 equivalent |
| Palladium Pre-catalyst (e.g., XPhos Pd G3) | 0.5 - 1.0 mol% |
| Ligand (e.g., XPhos) | 1.0 - 2.0 mol% |
| Potassium Phosphate (K₃PO₄) | 2.0 - 3.0 equivalents |
| 1,4-Dioxane | Anhydrous, degassed |
| Water | Degassed |
| Glass-lined Reactor | Appropriate size with overhead stirring, reflux condenser, and nitrogen inlet/outlet |
| Temperature Probe | Calibrated |
| Addition Funnel | For controlled addition of reagents |
Experimental Workflow
Step-by-Step Procedure
-
Reactor Preparation: Ensure the reactor is clean, dry, and properly assembled. Purge the reactor with nitrogen for at least 30 minutes to create an inert atmosphere.[22]
-
Charging Reagents: Under a positive nitrogen flow, charge the reactor with the aryl bromide, this compound, potassium phosphate, and the ligand.
-
Catalyst Addition: In a separate, inerted glovebox or under a strong nitrogen stream, weigh the palladium pre-catalyst and add it to the reactor.
-
Solvent Addition: Add the degassed 1,4-dioxane and water to the reactor. The typical solvent ratio is between 3:1 and 5:1 (dioxane:water).
-
Reaction Initiation and Monitoring: Begin vigorous stirring and slowly heat the reaction mixture to the desired temperature (typically 80-100 °C). Monitor the reaction progress by a suitable analytical method such as HPLC or GC-MS.
-
Workup: Once the reaction is complete, cool the mixture to room temperature. Carefully quench the reaction by adding a sufficient amount of water.
-
Phase Separation: Transfer the mixture to a separation funnel. Separate the aqueous and organic layers. Extract the aqueous layer with a suitable organic solvent (e.g., ethyl acetate or toluene) to recover any remaining product.
-
Purification: Combine the organic layers and wash with brine. Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure. The crude product can then be purified by recrystallization or column chromatography. For large-scale purification, techniques to remove residual palladium, such as treatment with activated charcoal or specialized scavengers, are often necessary.[23][24]
Safety Considerations for Scale-Up
-
Exotherm Management: As previously mentioned, the exothermic nature of the reaction requires careful monitoring and control of the reaction temperature.[19][20]
-
Reagent Handling: Handle all reagents in a well-ventilated fume hood, wearing appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.
-
Inert Atmosphere: Maintaining an inert atmosphere is crucial as the active Pd(0) catalyst is sensitive to air.
-
Pressure Build-up: When heating a sealed or closed system, be aware of the potential for pressure build-up. Ensure the reactor is equipped with a pressure relief system.[25]
Data Summary
The following table provides representative data for the scale-up of Suzuki-Miyaura reactions with this compound. Actual results will vary depending on the specific coupling partner and optimized reaction conditions.
| Parameter | Value |
| Scale | 1 kg of Aryl Bromide |
| Catalyst Loading | 0.75 mol% |
| Reaction Temperature | 90 °C |
| Reaction Time | 6 - 12 hours |
| Isolated Yield | 85 - 95% |
| Product Purity (by HPLC) | >98% |
| Residual Palladium | <10 ppm (after purification) |
Conclusion
The scale-up of Suzuki-Miyaura reactions with this compound is a challenging yet achievable endeavor. By carefully selecting the catalyst system, optimizing the base and solvent, and implementing robust safety protocols for managing the reaction exotherm, researchers and drug development professionals can successfully translate this powerful transformation from the laboratory to large-scale production. The insights and protocols provided in this application note serve as a valuable starting point for developing safe, efficient, and scalable processes for the synthesis of valuable chemical entities.
References
- 1. Scale-Up of a Rh-Catalyzed Asymmetric sp3–sp2 Suzuki–Miyaura-Type Reaction - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Yoneda Labs [yonedalabs.com]
- 3. Efficient microwave-assisted Suzuki–Miyaura cross-coupling reaction of 3-bromo pyrazolo[1,5-a]pyrimidin-5(4H)-one: towards a new access to 3,5-diarylated 7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 4. tcichemicals.com [tcichemicals.com]
- 5. ACS Publications Industry Webinar: Behind the Failures of Suzuki–Miyaura Coupling Scale-Up: A Real-World Case Study [access.acspubs.org]
- 6. catsci.com [catsci.com]
- 7. nbinno.com [nbinno.com]
- 8. Selection of boron reagents for Suzuki–Miyaura coupling - Chemical Society Reviews (RSC Publishing) DOI:10.1039/C3CS60197H [pubs.rsc.org]
- 9. benchchem.com [benchchem.com]
- 10. chem.libretexts.org [chem.libretexts.org]
- 11. benchchem.com [benchchem.com]
- 12. Advantages and Challenges of Cross-Coupling Reactions and Recent Progress in Suzuki–Miyaura Reactions — Chemical.AI – AI for Retrosynthesis & Molecule Synthesis [chemical.ai]
- 13. Catalysts for Suzuki-Miyaura coupling processes: scope and studies of the effect of ligand structure - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. Role of the Base and Control of Selectivity in the Suzuki–Miyaura Cross‐Coupling Reaction | Semantic Scholar [semanticscholar.org]
- 16. researchgate.net [researchgate.net]
- 17. researchgate.net [researchgate.net]
- 18. pubs.acs.org [pubs.acs.org]
- 19. engineering.purdue.edu [engineering.purdue.edu]
- 20. pubs.acs.org [pubs.acs.org]
- 21. researchgate.net [researchgate.net]
- 22. Scale-Up Guide: Suzuki-Miyaura Cross-Coupling Reaction [sigmaaldrich.com]
- 23. silicycle.com [silicycle.com]
- 24. researchgate.net [researchgate.net]
- 25. m.youtube.com [m.youtube.com]
Troubleshooting & Optimization
Technical Support Center: Troubleshooting Protodeboronation of (2-Propoxy-5-(trifluoromethyl)phenyl)boronic acid
Welcome to our dedicated technical support guide for researchers utilizing (2-Propoxy-5-(trifluoromethyl)phenyl)boronic acid in their synthetic endeavors. This resource is designed to provide in-depth troubleshooting advice and answers to frequently asked questions regarding the common side reaction of protodeboronation. Our goal is to equip you with the knowledge to anticipate, mitigate, and resolve this issue, ensuring the success of your cross-coupling reactions.
Introduction to Protodeboronation
Protodeboronation is a chemical reaction involving the protonolysis of a boronic acid, where the carbon-boron bond is broken and replaced by a carbon-hydrogen bond.[1] This process is a well-known undesired side reaction in metal-catalyzed coupling reactions that utilize boronic acids, such as the Suzuki-Miyaura coupling.[1] The propensity for a given boronic acid to undergo protodeboronation is highly variable and depends on factors like the reaction conditions and the organic substituent of the boronic acid.[1] This side reaction leads to the formation of an undesired arene byproduct, in this case, 1-propoxy-4-(trifluoromethyl)benzene, which reduces the yield of the desired coupled product and complicates purification. The mechanism of protodeboronation can be influenced by several factors, including temperature, pH, solvent, and the electronic properties of the boronic acid itself.[1][2] The electron-withdrawing trifluoromethyl group and the electron-donating propoxy group on the phenyl ring of this compound create a unique electronic environment that can influence its susceptibility to protodeboronation.
Frequently Asked questions (FAQs)
Q1: What is protodeboronation and why is it a problem with this compound?
A1: Protodeboronation is the undesired cleavage of the C-B bond in a boronic acid, which is then replaced by a C-H bond.[1] This results in the formation of a deboronated byproduct, reducing the overall yield of your target molecule. For this compound, the presence of both an electron-donating group (2-propoxy) and a strong electron-withdrawing group (5-trifluoromethyl) can influence the stability of the C-B bond, potentially making it more susceptible to this side reaction under certain conditions.
Q2: I am observing a significant amount of 1-propoxy-4-(trifluoromethyl)benzene in my reaction mixture. What are the likely causes?
A2: The formation of 1-propoxy-4-(trifluoromethyl)benzene is a direct result of protodeboronation. Several factors can contribute to this issue:
-
High Reaction Temperature: Elevated temperatures can accelerate the rate of protodeboronation.[3]
-
Presence of Water: Water, especially under basic or acidic conditions, can be a proton source for this side reaction.[1][4]
-
Prolonged Reaction Times: The longer the boronic acid is exposed to reaction conditions, the greater the chance of protodeboronation occurring.[3]
-
Choice of Base: The type and concentration of the base are critical, as base-catalyzed protodeboronation is a common pathway.[5][6][7]
-
Oxygen: The presence of oxygen can sometimes facilitate the degradation of boronic acids.
-
Catalyst System: Recent studies have shown that bulky phosphine ligands on palladium catalysts can paradoxically accelerate protodeboronation.[8]
Troubleshooting Guide: Minimizing Protodeboronation
This section provides a systematic approach to diagnosing and resolving issues with protodeboronation in your experiments involving this compound.
Issue 1: Low Yield of Coupled Product and Significant Arene Byproduct Formation
Root Cause Analysis: This is the classic symptom of significant protodeboronation. The following workflow will help you systematically address the potential causes.
Troubleshooting Workflow:
Caption: Troubleshooting workflow for minimizing protodeboronation.
Detailed Troubleshooting Steps:
Step 1: Optimize Reaction Temperature
-
Rationale: Higher temperatures can significantly increase the rate of protodeboronation.[3]
-
Action:
-
If your current protocol uses a high temperature (e.g., >100 °C), attempt to lower it in 10-20 °C increments.
-
Monitor the reaction progress by TLC or LC-MS to find the lowest effective temperature that still promotes the desired coupling reaction at an acceptable rate.
-
Step 2: Re-evaluate the Base
-
Rationale: The choice and concentration of the base are critical. Strong bases can accelerate protodeboronation.[5][6][7]
-
Action:
-
If you are using a strong base like NaOH or KOH, consider switching to a milder base.
-
Commonly successful milder bases for Suzuki couplings include K₃PO₄, K₂CO₃, Cs₂CO₃, and CsF.[7]
-
Carefully control the stoichiometry of the base.
-
Step 3: Modify the Solvent System
-
Rationale: The choice of solvent can influence the rate of protodeboronation. Protic solvents, in particular, can serve as a proton source.
-
Action:
-
If you are using aqueous solvent mixtures, consider switching to anhydrous conditions.[4]
-
Commonly used aprotic solvents for Suzuki couplings include toluene, dioxane, and THF.
-
Ensure your solvents are anhydrous, as water can be a major contributor to protodeboronation. Using freshly distilled or commercially available anhydrous solvents is recommended.[4]
-
Step 4: Adjust the Catalyst and Ligand
-
Rationale: A highly active catalyst can accelerate the desired cross-coupling, outcompeting the protodeboronation side reaction.[1] However, some bulky ligands can promote protodeboronation.[8]
-
Action:
Alternative Strategy: Use of Boronic Esters
-
Rationale: Boronic esters, such as pinacol esters or MIDA (N-methyliminodiacetic acid) boronates, are generally more stable towards protodeboronation than their corresponding boronic acids.[9][10] MIDA boronates are particularly stable and offer a "slow-release" of the boronic acid during the reaction, keeping its concentration low and minimizing side reactions.[1]
-
Action:
-
Convert this compound to its pinacol or MIDA ester derivative prior to the coupling reaction.
-
Alternatively, purchase the boronic ester directly if it is commercially available.
-
Experimental Protocols
Protocol 1: General Procedure for Suzuki-Miyaura Coupling with Minimized Protodeboronation
This protocol provides a starting point for optimizing your reaction to minimize the protodeboronation of this compound.
Materials:
-
This compound or its pinacol ester
-
Aryl halide (your coupling partner)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, PdCl₂(dppf))
-
Base (e.g., K₂CO₃ or K₃PO₄)
-
Anhydrous solvent (e.g., Toluene or Dioxane)
-
Schlenk flask or other suitable reaction vessel
-
Inert atmosphere (Nitrogen or Argon)
Procedure:
-
To a Schlenk flask under an inert atmosphere, add the aryl halide (1.0 eq), this compound or ester (1.2-1.5 eq), and the base (2.0-3.0 eq).
-
Add the palladium catalyst (typically 1-5 mol%).
-
Add the anhydrous solvent.
-
Degas the reaction mixture by bubbling with nitrogen or argon for 15-20 minutes, or by using the freeze-pump-thaw method (3 cycles).
-
Heat the reaction mixture to a moderate temperature (e.g., 60-80 °C) and monitor the reaction progress by TLC or LC-MS.
-
Once the reaction is complete, cool the mixture to room temperature.
-
Perform an aqueous workup.
-
Purify the crude product by column chromatography.
Data Interpretation Table:
| Parameter | Condition A (High Temp, Strong Base) | Condition B (Optimized) | Expected Outcome with this compound |
| Temperature | 110 °C | 60-80 °C | Lower temperature in Condition B should reduce protodeboronation.[3] |
| Base | NaOH | K₂CO₃ or K₃PO₄ | Milder base in Condition B is less likely to promote boronic acid degradation.[5][6][7] |
| Solvent | Dioxane/Water | Anhydrous Toluene | Anhydrous, aprotic solvent in Condition B minimizes proton sources.[4] |
| Boron Reagent | Boronic Acid | Pinacol or MIDA Ester | Boronic esters offer greater stability against protodeboronation.[9][10] |
| Yield of Coupled Product | Potentially low | Expected to be higher | Reduced side reactions should improve the yield of the desired product. |
| Yield of Arene Byproduct | Potentially high | Expected to be significantly lower | Optimized conditions directly target the reduction of protodeboronation. |
Mechanistic Considerations
The susceptibility of an arylboronic acid to protodeboronation is influenced by the electronic nature of the substituents on the aromatic ring. The reaction can be catalyzed by both acid and base.[1]
Caption: Simplified mechanism of base-catalyzed protodeboronation.
In the case of this compound, the electron-donating propoxy group at the ortho position can influence the acidity and stability of the boronic acid.[11][12] The strong electron-withdrawing trifluoromethyl group can make the aryl ring more electron-deficient, which can affect the rate of protodeboronation.[5][6] The interplay of these electronic effects makes careful optimization of reaction conditions crucial for minimizing this unwanted side reaction.
References
- 1. Protodeboronation - Wikipedia [en.wikipedia.org]
- 2. researchgate.net [researchgate.net]
- 3. reddit.com [reddit.com]
- 4. reddit.com [reddit.com]
- 5. pubs.acs.org [pubs.acs.org]
- 6. researchonline.ljmu.ac.uk [researchonline.ljmu.ac.uk]
- 7. benchchem.com [benchchem.com]
- 8. chemrxiv.org [chemrxiv.org]
- 9. pubs.acs.org [pubs.acs.org]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. Towards a monomeric structure of phenylboronic acid: The influence of ortho-alkoxy substituents on the crystal structure - CrystEngComm (RSC Publishing) [pubs.rsc.org]
Technical Support Center: Purification of (2-Propoxy-5-(trifluoromethyl)phenyl)boronic acid Coupling Products
Welcome to the technical support center for purification strategies related to products from Suzuki-Miyaura and other cross-coupling reactions involving (2-Propoxy-5-(trifluoromethyl)phenyl)boronic acid. This guide is designed for researchers, scientists, and professionals in drug development. Here, you will find practical, in-depth troubleshooting advice and frequently asked questions to navigate the specific challenges associated with purifying these trifluoromethylated biaryl compounds.
The unique electronic properties of the (2-Propoxy-5-(trifluoromethyl)phenyl) moiety, characterized by the electron-withdrawing trifluoromethyl group and the ortho-propoxy group, can significantly influence reaction outcomes and subsequent purification steps.[1][2] This guide provides the expertise to anticipate and resolve these challenges effectively.
Troubleshooting Guide: A-to-Z Purification Workflow
Encountering purification roadblocks is a common aspect of organic synthesis. This section provides a logical, step-by-step approach to diagnosing and solving purification issues.
Visualizing the Troubleshooting Workflow
The following diagram illustrates a typical decision-making process when purifying your target compound.
Caption: Decision tree for purification strategy selection.
Frequently Asked Questions (FAQs)
This section addresses common questions and challenges encountered during the purification of coupling products derived from this compound.
General Purification Questions
Q1: What are the most common impurities I should expect in my crude reaction mixture?
A1: Besides unreacted starting materials, common byproducts in Suzuki-Miyaura couplings include:
-
Homocoupling products: Dimerization of the boronic acid or the coupling partner can occur, especially in the presence of oxygen.[3][4]
-
Protodeborylation products: The boronic acid can be converted to the corresponding arene (1-propoxy-4-(trifluoromethyl)benzene in this case) through hydrolysis.[3][5] This is a common side reaction, especially with electron-deficient boronic acids.[6]
-
Palladium residues: Residual palladium catalyst can contaminate the product.[7]
-
Boronic acid derivatives: Boronic acids can form anhydrides (boroxines) which may complicate purification.[7]
Q2: How does the trifluoromethyl group affect the purification process?
A2: The highly electronegative trifluoromethyl (CF3) group significantly impacts a molecule's properties:
-
Polarity and Solubility: The CF3 group can increase the lipophilicity of a molecule, affecting its solubility in common organic solvents and its retention on silica gel.[2][8] This may require adjusting your chromatography solvent system.
-
Crystallinity: The presence of a CF3 group can sometimes hinder crystallization due to altered packing arrangements. However, it can also promote crystallization in other cases.
-
NMR Spectroscopy: The CF3 group provides a useful handle for purity assessment using 19F NMR spectroscopy, allowing for sensitive detection of fluorine-containing impurities.[9]
Chromatography Troubleshooting
Q3: My product and a major impurity are co-eluting during column chromatography. What can I do?
A3: Co-elution is a frequent challenge. Here are several strategies to improve separation:
-
Solvent System Optimization:
-
Change Polarity: Systematically vary the ratio of your polar and non-polar solvents. A shallower gradient or isocratic elution with a lower polarity solvent system can improve separation.[10]
-
Introduce a Different Solvent: If a hexane/ethyl acetate system is failing, try dichloromethane/methanol or toluene-based systems.[10] The different solvent-solute interactions can alter the elution order.
-
-
Stationary Phase Modification:
-
Switch to a Different Stationary Phase: If silica gel is not providing adequate separation, consider using alumina (basic or neutral) or reverse-phase silica (C18).
-
Use Treated Silica: For compounds with basic or acidic functionalities, using silica treated with an acid (like acetic acid) or a base (like triethylamine) can dramatically change the retention of your compounds of interest.[10]
-
-
Technique Refinement:
Q4: I see a dark band of palladium catalyst stuck at the top of my silica gel column. How can I remove it?
A4: Palladium residues can often be removed with specific workup procedures before chromatography:
-
Filtration through Celite® or Silica: After the reaction, filtering the mixture through a pad of Celite® or a small plug of silica gel can remove a significant portion of the palladium black.[11][12]
-
Aqueous Washes: Washing the organic layer with an aqueous solution of a chelating agent like thiourea or sodium sulfide can help remove soluble palladium species.
-
Charcoal Treatment: Stirring the crude product solution with activated charcoal can adsorb palladium residues, which can then be removed by filtration.
Recrystallization Troubleshooting
Q5: I'm having trouble finding a suitable solvent for recrystallization. What is a good general approach?
A5: The ideal recrystallization solvent should dissolve your compound well when hot but poorly when cold.[13]
-
Solvent Screening: Test the solubility of a small amount of your crude product in various solvents at room temperature and upon heating. Good candidates include hexanes, ethyl acetate, toluene, ethanol, and isopropanol.
-
Co-solvent Systems: If a single solvent doesn't work, a two-solvent system can be effective. Dissolve your compound in a "good" solvent (in which it is highly soluble) at an elevated temperature, and then add a "poor" solvent (in which it is sparingly soluble) dropwise until the solution becomes cloudy. Reheat to get a clear solution and then allow it to cool slowly.[13]
Q6: My product is "oiling out" instead of crystallizing. How can I fix this?
A6: "Oiling out" occurs when the solute's melting point is lower than the boiling point of the solvent, or when the solution is supersaturated.[13]
-
Lower the Temperature of Dissolution: Use a larger volume of solvent to dissolve your compound at a temperature below its melting point.
-
Change the Solvent System: Select a solvent with a lower boiling point.
-
Induce Crystallization:
-
Scratching: Gently scratch the inside of the flask with a glass rod at the solution's surface.
-
Seeding: Add a tiny crystal of the pure product to the cooled solution.
-
Summary of Purification Strategies
The following table provides a comparative overview of common purification techniques.
| Purification Technique | Pros | Cons | Best For |
| Column Chromatography | High resolving power for complex mixtures. Versatile for a wide range of compounds. | Can be time-consuming and solvent-intensive. Potential for product loss on the column. | Isolating the desired product from multiple byproducts and unreacted starting materials.[14] |
| Recrystallization | Can provide very high purity for solid compounds. Scalable and often cost-effective. | Requires the product to be a stable solid. Finding a suitable solvent can be challenging.[13] | Final purification step for solid products that are already relatively pure. |
| Preparative HPLC | Excellent separation for difficult-to-separate mixtures. Automated and reproducible. | Expensive equipment and solvents. Limited sample loading capacity. | High-purity isolation of valuable compounds or for separating isomers. |
| Aqueous Extraction | Good for removing water-soluble impurities like salts and some boronic acid byproducts.[14] | Not effective for removing organic impurities with similar solubility to the product. | Initial workup step to remove inorganic salts and highly polar byproducts. |
Detailed Experimental Protocol: General Purification Workflow
This protocol outlines a general approach for the purification of a Suzuki-Miyaura coupling product.
1. Initial Workup: a. Cool the reaction mixture to room temperature. b. Dilute the mixture with an organic solvent like ethyl acetate or dichloromethane. c. Wash the organic layer sequentially with 1M aqueous sodium bicarbonate solution, water, and brine.[12] d. Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.
2. Column Chromatography (if necessary): a. Choose an appropriate solvent system based on TLC analysis of the crude product. A good starting point is a mixture of hexanes and ethyl acetate. b. Prepare a silica gel column. c. Dissolve the crude product in a minimal amount of the chromatography solvent or a stronger solvent like dichloromethane and load it onto the column. For better separation, consider dry loading.[11] d. Elute the column with the chosen solvent system, collecting fractions. e. Monitor the fractions by TLC to identify those containing the pure product. f. Combine the pure fractions and remove the solvent under reduced pressure.
3. Recrystallization (for solid products): a. Transfer the purified solid to a clean Erlenmeyer flask. b. Add a minimal amount of a suitable hot solvent to dissolve the solid completely. c. Allow the solution to cool slowly to room temperature, then place it in an ice bath to maximize crystal formation. d. Collect the crystals by vacuum filtration, washing them with a small amount of the cold recrystallization solvent. e. Dry the crystals under vacuum to obtain the pure product.
References
- 1. nbinno.com [nbinno.com]
- 2. mdpi.com [mdpi.com]
- 3. Yoneda Labs [yonedalabs.com]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Selection of boron reagents for Suzuki–Miyaura coupling - Chemical Society Reviews (RSC Publishing) DOI:10.1039/C3CS60197H [pubs.rsc.org]
- 6. Elucidating the Role of the Boronic Esters in the Suzuki–Miyaura Reaction: Structural, Kinetic, and Computational Investigations - PMC [pmc.ncbi.nlm.nih.gov]
- 7. youtube.com [youtube.com]
- 8. When is a trifluoromethyl group more lipophilic than a methyl group? Partition coefficients and selected chemical shifts of aliphatic alcohols and trifluoroalcohols - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Suzuki-Miyaura C-C Coupling Reactions Catalyzed by Supported Pd Nanoparticles for the Preparation of Fluorinated Biphenyl Derivatives [mdpi.com]
- 10. reddit.com [reddit.com]
- 11. m.youtube.com [m.youtube.com]
- 12. benchchem.com [benchchem.com]
- 13. chemistry.miamioh.edu [chemistry.miamioh.edu]
- 14. researchgate.net [researchgate.net]
Managing steric hindrance in reactions with (2-Propoxy-5-(trifluoromethyl)phenyl)boronic acid
Welcome to the technical support center for (2-Propoxy-5-(trifluoromethyl)phenyl)boronic acid. This guide is designed for researchers, scientists, and professionals in drug development. Here, we will address common challenges and questions related to the use of this sterically hindered boronic acid in cross-coupling reactions, with a focus on providing practical, in-depth solutions.
Section 1: Troubleshooting Guide
This section is dedicated to resolving specific experimental issues you may encounter.
Question 1: My Suzuki-Miyaura reaction with this compound is showing low to no yield. What are the primary factors I should investigate?
Low yields in Suzuki-Miyaura couplings involving sterically hindered substrates like this compound are a frequent challenge. The bulky 2-propoxy group significantly impedes key steps in the catalytic cycle. Here’s a systematic approach to troubleshooting this issue:
1. Catalyst and Ligand Selection: The Most Critical Choice
Standard palladium catalysts, such as Pd(PPh₃)₄, are often ineffective with sterically demanding substrates. The key is to use a catalyst system that promotes the formation of a highly reactive, coordinatively unsaturated palladium(0) species.[1]
-
Recommendation: Employ bulky, electron-rich phosphine ligands or N-heterocyclic carbene (NHC) ligands.
-
Bulky Phosphine Ligands (e.g., Buchwald Ligands): SPhos, XPhos, and RuPhos are excellent first choices for coupling hindered partners.[1]
-
N-Heterocyclic Carbene (NHC) Ligands: These have demonstrated high efficacy, even in the formation of tetra-ortho-substituted biaryls.[1][2]
-
Specialized Ligands: For particularly challenging couplings, consider ligands like BI-DIME or AntPhos.[1][3]
-
Causality: Bulky ligands facilitate the crucial oxidative addition of the aryl halide and accelerate the final reductive elimination step, both of which can be slowed by steric hindrance.[4]
2. Base Selection: Activating the Boronic Acid
The choice of base is critical for activating the boronic acid to enable transmetalation.
-
Recommendation: A moderately strong base is often the best starting point.
3. Solvent System: Influencing Solubility and Reactivity
The solvent plays a crucial role in dissolving the reagents and influencing the reaction kinetics.
-
Recommendation:
4. Temperature and Reaction Time: Overcoming the Activation Barrier
Sterically hindered reactions often require more forcing conditions to proceed at a reasonable rate.
-
Recommendation:
Question 2: I'm observing significant homocoupling of my boronic acid. How can I minimize this side reaction?
Homocoupling of boronic acids is often caused by the presence of oxygen, which can lead to catalyst decomposition and unwanted side reactions.
-
Rigorous Degassing: Ensure that your solvent is thoroughly degassed before use. This can be achieved by several freeze-pump-thaw cycles or by sparging with an inert gas (argon or nitrogen) for an extended period.
-
Inert Atmosphere: Maintain a strict inert atmosphere throughout the reaction setup and duration. Use Schlenk techniques or a glovebox for handling reagents and setting up the reaction.[6][7]
-
Catalyst Choice: Some palladium precatalysts are more robust and less prone to side reactions under challenging conditions. Consider using a well-defined precatalyst like an XPhos Pd G3.[4]
Question 3: The trifluoromethyl group on my boronic acid seems to be affecting the reaction. What is its electronic impact?
The trifluoromethyl (CF₃) group is a strong electron-withdrawing group.[8] This has several implications for the reactivity of this compound:
-
Increased Lewis Acidity: The CF₃ group increases the Lewis acidity of the boron center. This can be beneficial for the transmetalation step.[9]
-
Potential for Side Reactions: In some cases, electron-deficient boronic acids can be more prone to protodeboronation (replacement of the boronic acid group with a hydrogen atom), especially under harsh basic conditions or in the presence of protic solvents. Careful optimization of the base and solvent is crucial.
Section 2: Frequently Asked Questions (FAQs)
What are the best practices for storing and handling this compound?
Boronic acids can be sensitive to air and moisture, which can lead to decomposition and the formation of boroxines (anhydrides).
-
Storage: Store the solid reagent in a tightly sealed container under an inert atmosphere (argon or nitrogen) in a cool, dry place. A desiccator or a glovebox is ideal.
-
Handling:
-
When weighing and dispensing the reagent, do so under an inert atmosphere if possible, or work quickly to minimize exposure to air.[10]
-
Use dry glassware and solvents to prevent hydrolysis.[6][11] Oven-drying glassware and using anhydrous solvents packaged under an inert atmosphere (e.g., in Sure/Seal™ bottles) are recommended practices.[11][12]
-
Can I use this boronic acid with aryl chlorides as coupling partners?
Yes, but it is more challenging than with aryl bromides or iodides. The oxidative addition of palladium to the C-Cl bond is significantly slower.[13]
-
Specialized Catalysts: To achieve successful coupling with aryl chlorides, highly active catalyst systems are required. Buchwald ligands (e.g., SPhos, XPhos) and NHC ligands are often necessary.[14][15]
-
Forcing Conditions: Higher temperatures and longer reaction times may be needed.
Are there alternative ways to protect the boronic acid functionality for improved stability?
If you are facing stability issues with the boronic acid, you can convert it to a more robust derivative.
-
Diethanolamine Adducts: Reacting the boronic acid with diethanolamine forms a stable, crystalline solid.[16] This adduct can often be used directly in Suzuki coupling reactions, particularly in protic solvents.[4]
-
Pinacol Esters: Conversion to the corresponding pinacol boronate ester is another common strategy for enhancing stability.
What analytical techniques are best for monitoring reaction progress?
-
Thin-Layer Chromatography (TLC): A quick and easy method for qualitative monitoring.
-
Gas Chromatography-Mass Spectrometry (GC-MS): Useful for volatile compounds.
-
Liquid Chromatography-Mass Spectrometry (LC-MS): An excellent technique for monitoring the disappearance of starting materials and the appearance of the product, especially for less volatile or more polar compounds.[4]
Section 3: Experimental Protocols & Data
Protocol: General Procedure for a Suzuki-Miyaura Coupling with this compound
This is a general starting point; optimization will likely be required for your specific substrates.
-
Glassware Preparation: Oven-dry all glassware overnight at 125 °C and allow it to cool under a stream of dry nitrogen or in a desiccator.[6]
-
Reagent Preparation: In a glovebox or under a positive pressure of inert gas, add the aryl halide (1.0 equiv), this compound (1.2–1.5 equiv), and the base (e.g., K₃PO₄, 2.0–3.0 equiv) to a dry reaction vial equipped with a stir bar.
-
Catalyst Addition: Add the palladium precatalyst (e.g., XPhos Pd G3, 0.5–2 mol%) and any additional ligand if required.[4]
-
Solvent Addition: Add the degassed solvent (e.g., Dioxane/H₂O 10:1) via syringe. The final concentration should typically be between 0.1 M and 0.5 M with respect to the limiting reagent.[4]
-
Reaction: Seal the vial and place it in a preheated oil bath or heating block. Stir vigorously at the desired temperature (e.g., 80–110 °C).[4]
-
Monitoring: Periodically take aliquots (under inert atmosphere) to monitor the reaction's progress by your chosen analytical method (TLC, LC-MS, etc.).
-
Workup: Once the reaction is complete, cool it to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.[4]
-
Purification: Purify the crude product by flash column chromatography.[4]
Table 1: Recommended Starting Conditions for Challenging Couplings
| Parameter | Recommendation | Rationale |
| Catalyst System | Pd₂(dba)₃ with SPhos or XPhos ligand (1-3 mol% Pd) | Highly active for sterically hindered substrates.[1] |
| Base | K₃PO₄ or Cs₂CO₃ (2-3 equiv) | Effective for activating the boronic acid.[1] |
| Solvent | Dioxane / H₂O (10:1) or Toluene | Good balance of solubility and reactivity. |
| Temperature | 100-110 °C | Overcomes the higher activation energy of hindered couplings. |
Section 4: Visualizing the Challenge
Diagram 1: The Suzuki-Miyaura Catalytic Cycle
Caption: Suzuki-Miyaura cycle with points of steric hindrance.
Diagram 2: Troubleshooting Flowchart for Low Yield
Caption: Troubleshooting flowchart for low-yield reactions.
References
- 1. benchchem.com [benchchem.com]
- 2. Robust Acenaphthoimidazolylidene Palladium Complexes: Highly Efficient Catalysts for Suzuki-Miyaura Couplings with Sterically Hindered Substrates [organic-chemistry.org]
- 3. An efficient method for sterically demanding Suzuki-Miyaura coupling reactions. | Semantic Scholar [semanticscholar.org]
- 4. benchchem.com [benchchem.com]
- 5. pubs.acs.org [pubs.acs.org]
- 6. ccc.chem.pitt.edu [ccc.chem.pitt.edu]
- 7. Thieme E-Books & E-Journals [thieme-connect.de]
- 8. Synthesis and Applications of α-Trifluoromethylated Alkylborons - PMC [pmc.ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
- 10. Air-Sensitive Chemistry: Practical and Safety Considerations [fishersci.com]
- 11. ehs.umich.edu [ehs.umich.edu]
- 12. web.mit.edu [web.mit.edu]
- 13. tcichemicals.com [tcichemicals.com]
- 14. pubs.acs.org [pubs.acs.org]
- 15. researchgate.net [researchgate.net]
- 16. youtube.com [youtube.com]
Technical Support Center: Effect of Temperature on Suzuki Coupling with (2-Propoxy-5-(trifluoromethyl)phenyl)boronic acid
Prepared by: Gemini, Senior Application Scientist
Welcome to the technical support guide for researchers utilizing (2-Propoxy-5-(trifluoromethyl)phenyl)boronic acid in Suzuki-Miyaura cross-coupling reactions. This document provides in-depth troubleshooting advice and answers to frequently asked questions, focusing on the critical role of reaction temperature. The guidance herein is tailored for professionals in chemical research and drug development who may encounter challenges with this specific class of electron-deficient boronic acids.
Frequently Asked Questions (FAQs) & Troubleshooting Guide
This section addresses specific issues that can arise during your experiments. The answers provide not just solutions, but also the underlying chemical principles to help you make informed decisions in your reaction optimization.
Q1: My Suzuki coupling reaction with this compound is resulting in a low yield. Should I immediately adjust the temperature?
A1: While temperature is a critical parameter, it is often not the first variable to check. A low yield in a Suzuki coupling is frequently a symptom of foundational issues with reagents or the reaction setup. Before focusing on temperature, perform a systematic check of the following:
-
Catalyst and Ligand Integrity: Ensure your palladium catalyst and phosphine ligands have not degraded. Phosphine ligands are susceptible to oxidation, and Pd(II) precatalysts can lose activity over time.[1] Using a fresh batch or a more stable, pre-formed Pd(0) catalyst like Pd(PPh₃)₄ can be a reliable starting point.[2]
-
Inert Atmosphere: Oxygen can deactivate the active Pd(0) catalyst and promote the homocoupling of your boronic acid.[1][3] Ensure your solvents are thoroughly degassed and that the reaction is conducted under a robust inert atmosphere (Argon or Nitrogen) from start to finish.[1][3]
-
Reagent Purity & Stability: this compound, being an electron-deficient arylboronic acid, is particularly susceptible to a side reaction known as protodeboronation.[1] Use a high-purity reagent and consider if it has degraded during storage.
-
Base and Solvent Choice: The base is crucial for activating the boronic acid for the transmetalation step.[4] Ensure the base is finely powdered, anhydrous (if intended), and soluble enough in the reaction medium. The solvent system must be appropriate for all components at the reaction temperature.
Once these fundamental parameters have been verified, temperature optimization becomes a logical next step.
Q2: What is a good starting temperature for this reaction, and what side reactions are promoted by excessive heat?
A2: A general and effective starting point for many Suzuki-Miyaura reactions is between 60 °C and 80 °C .[5][6] However, the electronic nature of this compound introduces specific considerations. The electron-withdrawing trifluoromethyl (-CF3) group can slow the crucial transmetalation step of the catalytic cycle, which may necessitate higher temperatures to achieve a reasonable reaction rate.[2]
Increasing the temperature is a common strategy to overcome activation barriers, but it can also accelerate undesirable side reactions.[2] With this specific boronic acid, the primary concern at elevated temperatures is protodeboronation .
-
Protodeboronation: This is a major decomposition pathway where the C-B bond is cleaved and replaced by a C-H bond, yielding 1-propoxy-4-(trifluoromethyl)benzene as a byproduct.[1] This reaction is often promoted by high temperatures and the presence of water or other protic sources.[2] Electron-deficient boronic acids are especially prone to this side reaction.[1]
-
Catalyst Decomposition: At very high temperatures, the palladium catalyst can decompose into inactive palladium black, effectively halting the catalytic cycle.[7] This is often visible as a black precipitate forming in the reaction vessel.
-
Dehalogenation: The aryl halide coupling partner can also undergo a side reaction where the halogen is replaced by a hydrogen atom, particularly in the presence of certain bases or solvent impurities.[8]
Q3: My reaction is clean but incomplete at 80 °C. When I increase the temperature to 100 °C, I get a complex mixture with a significant amount of a new, non-polar byproduct. What is happening?
A3: This is a classic scenario indicating that while higher temperatures successfully drive the reaction forward, they also cross the threshold for significant side reactions. The non-polar byproduct you are observing is almost certainly the result of protodeboronation of your this compound.
To confirm this, you should analyze the crude reaction mixture by LC-MS or GC-MS to identify the mass of the byproduct, which should correspond to 1-propoxy-4-(trifluoromethyl)benzene.
The challenge is to find a thermal window where the rate of the desired coupling significantly outpaces the rate of protodeboronation.
Q4: How can I push my reaction to completion at higher temperatures while minimizing the risk of protodeboronation?
A4: If higher thermal energy is required, you must adjust other reaction parameters to specifically disfavor the protodeboronation pathway. Consider the following strategies:
-
Change the Base: The choice of base is critical. Strong, aqueous bases like NaOH or KOH can accelerate protodeboronation. Switching to milder, often anhydrous, bases like potassium phosphate (K₃PO₄), cesium carbonate (Cs₂CO₃), or potassium fluoride (KF) can significantly suppress this side reaction.[1][2]
-
Use Anhydrous Conditions: Since water is a common proton source for protodeboronation, running the reaction under strictly anhydrous conditions can be beneficial.[1] This involves using anhydrous solvents and bases.
-
Protect the Boronic Acid: A highly effective strategy is to convert the boronic acid to a more stable derivative, such as a pinacol ester , MIDA boronate , or an aryltrifluoroborate salt .[2][9] These derivatives are more resistant to premature decomposition and slowly release the active boronic acid species into the reaction, keeping its ambient concentration low and thus minimizing the rate of protodeboronation.[1]
-
Employ a More Active Catalyst System: Modern, highly active catalyst systems, often employing bulky, electron-rich phosphine ligands (e.g., Buchwald ligands like SPhos or XPhos), can facilitate the reaction at lower temperatures, thereby avoiding the thermal window where decomposition is rapid.[2]
Troubleshooting Summary: Temperature Effects
| Symptom | Potential Temperature-Related Cause | Recommended Action |
| No or Low Conversion | Temperature is too low to overcome the activation energy for oxidative addition or transmetalation. | After verifying reagents, incrementally increase the temperature in 10-20 °C steps (e.g., 60 °C → 80 °C → 100 °C).[2] |
| Low Yield with Byproduct | Temperature is too high, causing protodeboronation of the boronic acid. | Lower the temperature. Switch to a milder, anhydrous base (e.g., K₃PO₄).[1] Consider converting the boronic acid to a more stable pinacol ester.[2] |
| Reaction Stalls, Pd Black Forms | Temperature is too high, leading to thermal decomposition of the palladium catalyst. | Lower the reaction temperature. Consider using a more thermally stable palladium precatalyst or a catalyst system known for high-temperature stability.[7] |
Visual Guides and Protocols
The Suzuki-Miyaura Catalytic Cycle
The effect of temperature is not uniform across the catalytic cycle. Oxidative addition and transmetalation are often the steps that benefit from increased thermal energy, while high temperatures can degrade the catalyst at any stage.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. Suzuki reaction - Wikipedia [en.wikipedia.org]
- 5. Step-by-Step Guide for KitAlysis™ Suzuki-Miyaura Cross-Coupling Reaction Screening Kit [sigmaaldrich.com]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. Yoneda Labs [yonedalabs.com]
- 9. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]
Technical Support Center: Troubleshooting Water-Sensitive Suzuki Coupling with (2-Propoxy-5-(trifluoromethyl)phenyl)boronic acid
Welcome to the technical support hub for researchers, scientists, and drug development professionals. This guide provides in-depth troubleshooting advice and frequently asked questions (FAQs) for the Suzuki-Miyaura cross-coupling reaction, with a specific focus on challenges encountered when using water-sensitive boronic acids, such as (2-Propoxy-5-(trifluoromethyl)phenyl)boronic acid. This electron-deficient and sterically hindered substrate presents unique challenges that require careful consideration of reaction parameters.
The Challenge: Understanding the Substrate
This compound is a valuable building block in medicinal chemistry and materials science. However, its successful application in Suzuki-Miyaura coupling is often hampered by its inherent properties:
-
Electron-Deficient Nature : The trifluoromethyl group is a strong electron-withdrawing group, which can render the boronic acid susceptible to protodeboronation, a major side reaction that consumes the starting material.[1][2]
-
Steric Hindrance : The ortho-propoxy group can sterically hinder the transmetalation step in the catalytic cycle, potentially leading to low yields and slow reaction rates.[3]
-
Water Sensitivity : Like many boronic acids, it can be sensitive to excess water, which can facilitate protodeboronation.[1][4][5]
This guide will equip you with the knowledge to navigate these challenges and achieve successful coupling outcomes.
Frequently Asked Questions (FAQs) & Troubleshooting
Here we address common issues encountered when using this compound in Suzuki coupling reactions.
Q1: My reaction is showing low to no yield of the desired product. What are the primary culprits?
A1: Low or no yield is a common frustration. A systematic check of the following is the best course of action:
-
Reagent Quality and Stability:
-
Boronic Acid Integrity: this compound, being electron-deficient, is particularly prone to protodeboronation, a reaction where the C-B bond is cleaved and replaced by a C-H bond.[1][2][4] This is a common decomposition pathway.[1] It's crucial to use a fresh, high-purity batch of the boronic acid. If the reagent has been stored for a long time, its purity should be verified by NMR or LC-MS.
-
Aryl Halide Purity: Ensure the aryl halide coupling partner is pure and free of inhibitors.
-
-
Catalyst and Ligand Activity:
-
Palladium Source: The active catalytic species is Pd(0).[6] If you are using a Pd(II) precatalyst, it must be efficiently reduced in situ.[6] Some precatalysts are air-sensitive.[6] Consider using a fresh batch or a more robust, air-stable precatalyst.
-
Ligand Choice: For sterically hindered and electron-deficient boronic acids, the choice of phosphine ligand is critical. Bulky, electron-rich ligands are often necessary to promote both oxidative addition and reductive elimination.[3]
-
-
Reaction Atmosphere and Solvent Degassing:
-
Base Selection and Water Content:
-
Base Strength: The choice of base is a delicate balance. A base is required to activate the boronic acid for transmetalation, but strong bases can accelerate protodeboronation.[1][5]
-
Water as a Double-Edged Sword: While some water is often beneficial and even necessary for the Suzuki coupling to proceed, excess water can promote protodeboronation, especially with sensitive substrates.[8][9][10]
-
Q2: I'm observing a significant amount of a byproduct corresponding to the protonated form of my boronic acid. What is happening and how can I fix it?
A2: This is a classic sign of protodeboronation .[1] This undesired side reaction converts your valuable boronic acid into a simple arene, reducing the yield of your desired coupled product.[1]
Causative Factors & Solutions:
| Factor | Explanation | Mitigation Strategies |
| Excess Water | Water is the proton source for this reaction.[5] While often used as a co-solvent, too much can be detrimental. | Use anhydrous solvents and reagents where possible.[7] If a co-solvent is needed, carefully control the water ratio (e.g., 10:1 organic solvent to water).[6] |
| High Temperatures & Long Reaction Times | These conditions can accelerate the rate of protodeboronation.[1] | Screen a range of temperatures (e.g., 80-110 °C) to find the optimal balance between reaction rate and decomposition.[6][7] Monitor the reaction closely to avoid unnecessarily long heating times. |
| Inappropriate Base | Strong bases can significantly increase the rate of protodeboronation.[1][5] | Consider using weaker inorganic bases like K₃PO₄ or K₂CO₃.[5] In some cases, fluoride-based bases like CsF can be effective. |
| Substrate Instability | Electron-deficient boronic acids like this compound are inherently more susceptible to this side reaction.[1][2] | Consider converting the boronic acid to a more stable derivative, such as a boronic ester (e.g., pinacol ester) or an organotrifluoroborate, which can slowly release the boronic acid under the reaction conditions, minimizing its concentration and thus the rate of protodeboronation.[4] |
| Ligand Effects | Interestingly, some bulky phosphine ligands, while beneficial for the coupling of hindered substrates, have been shown to promote palladium-catalyzed protodeboronation.[1][11] | If protodeboronation is a major issue, screening different classes of ligands may be necessary. |
Q3: The reaction is sluggish and stalls before completion, even with extended reaction times. What can I do to drive it to completion?
A3: A stalled reaction often points to issues with catalyst activity or steric hindrance.
Troubleshooting Strategies:
-
Optimize the Catalyst System:
-
Ligand Choice: For the sterically demanding ortho-propoxy group, bulky and electron-rich biarylphosphine ligands such as XPhos, SPhos, or RuPhos are often essential.[6] These ligands promote the difficult transmetalation and reductive elimination steps.[3]
-
Catalyst Loading: While typically in the range of 0.5–2 mol%, for challenging couplings, a slightly higher catalyst loading might be beneficial. However, this should be balanced against cost and potential for side reactions.
-
-
Increase Reaction Temperature: Carefully increasing the reaction temperature can help overcome the activation energy barrier for the sterically hindered coupling.[7] However, be mindful of the potential for increased protodeboronation.[1]
-
Solvent Choice: Ensure all reagents are fully soluble in the chosen solvent at the reaction temperature.[7] Poor solubility can lead to a stalled reaction. Common solvents include dioxane, THF, and toluene, often with a small amount of water.[6][12]
-
Check for Catalyst Deactivation: If the reaction mixture turns black, it could indicate the formation of palladium black, an inactive form of the catalyst.[13] This can be caused by impurities or running the reaction at too high a concentration.
Q4: How do I properly set up a Suzuki coupling reaction to minimize water-related side reactions?
A4: Proper experimental setup is critical for success with sensitive substrates. Here is a recommended general procedure:
Protocol for Anhydrous Suzuki Coupling:
-
Vessel Preparation: Thoroughly oven-dry all glassware and allow it to cool to room temperature under a stream of inert gas (Argon or Nitrogen).
-
Reagent Addition: To the reaction vessel containing a magnetic stir bar, add the aryl halide (1.0 equiv.), this compound (1.2–1.5 equiv.), and a finely powdered anhydrous base (e.g., K₃PO₄, 2.0–3.0 equiv.).[6]
-
Inert Atmosphere: Seal the vessel with a septum and purge with an inert gas for 5-10 minutes.[6]
-
Catalyst/Ligand Addition: Under a positive pressure of inert gas, add the palladium precatalyst (e.g., 0.5–2 mol%) and any additional ligand.[6]
-
Solvent Addition: Add the degassed anhydrous solvent via syringe.[6] If a water co-solvent is deemed necessary, use degassed water and add it carefully.
-
Reaction: Place the vessel in a preheated oil bath or heating block and stir vigorously at the desired temperature.[6]
-
Monitoring: Monitor the reaction progress by TLC, GC-MS, or LC-MS.[6][7][14][15][16]
Visualizing the Process
The Suzuki-Miyaura Catalytic Cycle
Understanding the catalytic cycle is key to troubleshooting. Issues can arise at any of the three main stages.
Caption: The Suzuki-Miyaura catalytic cycle with key steps.
Troubleshooting Workflow
When a reaction fails, a logical progression of checks can help identify the problem.
Caption: A decision tree for troubleshooting failed Suzuki couplings.
References
- 1. benchchem.com [benchchem.com]
- 2. Elucidating the Role of the Boronic Esters in the Suzuki–Miyaura Reaction: Structural, Kinetic, and Computational Investigations - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Protodeboronation - Wikipedia [en.wikipedia.org]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. Water Is Key for Solid-State Suzuki-Miyaura Reactions - ChemistryViews [chemistryviews.org]
- 9. researchgate.net [researchgate.net]
- 10. quora.com [quora.com]
- 11. chemrxiv.org [chemrxiv.org]
- 12. reddit.com [reddit.com]
- 13. m.youtube.com [m.youtube.com]
- 14. vapourtec.com [vapourtec.com]
- 15. Mechanistic study of Suzuki-Miyaura cross-coupling reactions via real-time monitoring - UBC Library Open Collections [open.library.ubc.ca]
- 16. shoko-sc.co.jp [shoko-sc.co.jp]
Technical Support Center: Suzuki Coupling with (2-Propoxy-5-(trifluoromethyl)phenyl)boronic acid
Welcome to the dedicated technical support guide for researchers utilizing (2-Propoxy-5-(trifluoromethyl)phenyl)boronic acid in Suzuki-Miyaura cross-coupling reactions. This document provides in-depth troubleshooting advice and answers to frequently asked questions, drawing from established chemical principles and field-proven optimization strategies. Our goal is to help you navigate the specific challenges associated with this electron-deficient boronic acid to achieve high yields and product purity.
Part 1: Frequently Asked Questions (FAQs)
This section addresses common questions regarding the properties and handling of this compound and its behavior in Suzuki coupling.
Q1: Why is my Suzuki coupling reaction with this compound resulting in significant byproducts?
A1: The boronic acid you are using, this compound, is considered "electron-deficient." This is due to the strong electron-withdrawing effect of the trifluoromethyl (-CF₃) group on the phenyl ring.[1][2] Electron-deficient arylboronic acids are known to be particularly susceptible to undesired side reactions under typical Suzuki coupling conditions, primarily protodeborylation and homocoupling.[3][4][5]
-
Protodeborylation: This is the cleavage of the carbon-boron bond and its replacement with a carbon-hydrogen bond, resulting in the formation of 1-propoxy-4-(trifluoromethyl)benzene.[6] This side reaction consumes your boronic acid, directly reducing the yield of your desired product.[7]
-
Homocoupling: This is the palladium-catalyzed dimerization of two molecules of the boronic acid to form a symmetrical biaryl byproduct (2,2'-dipropoxy-5,5'-bis(trifluoromethyl)-1,1'-biphenyl). This pathway also consumes the boronic acid and introduces a significant impurity that can be difficult to separate.[8][9]
Q2: What is the primary cause of protodeborylation with this specific boronic acid?
A2: Protodeborylation is the protonolysis of the carbon-boron bond.[6] While it can occur under various conditions, it is often accelerated by the basic conditions required for the Suzuki-Miyaura reaction.[10][11] The base, necessary to activate the boronic acid for transmetalation, can also facilitate the undesired cleavage of the C-B bond.[7] For electron-deficient systems like yours, this process can be highly competitive with the productive cross-coupling pathway.[5]
Q3: What reaction conditions typically favor the formation of homocoupling byproducts?
A3: Homocoupling of boronic acids is primarily driven by two mechanisms:
-
Oxygen-Mediated Coupling: The presence of molecular oxygen in the reaction mixture is a major contributor. Oxygen can oxidize the active Pd(0) catalyst to Pd(II), which can then facilitate the oxidative coupling of two boronic acid molecules.[8][12] Therefore, incomplete degassing of solvents and failure to maintain a strictly inert atmosphere are common causes.[3]
-
Pd(II)-Mediated Coupling: If you are using a Pd(II) precatalyst, such as Pd(OAc)₂ or PdCl₂, it can react stoichiometrically with the boronic acid to produce the homocoupled dimer and the active Pd(0) species.[8][12] This is often a problem at the beginning of the reaction before the catalytic cycle is fully established.
Some studies have also identified a rarer mechanism involving protonolysis followed by a second transmetalation, which can be significant for electron-deficient arylboronic acids.[4][13][14]
Q4: Can I use a more stable derivative of my boronic acid to avoid these issues?
A4: Absolutely. This is a highly recommended strategy for problematic boronic acids. Converting the boronic acid to a more stable derivative like a pinacol ester, MIDA boronate, or a potassium aryltrifluoroborate can significantly suppress decomposition pathways.[3][6] These reagents act as "slow-release" sources of the active boronic acid, keeping its concentration low throughout the reaction.[11] This minimizes the rates of concentration-dependent side reactions like protodeborylation and homocoupling, allowing the desired cross-coupling to become the dominant pathway.[6][11]
Part 2: Troubleshooting Guide
This guide is structured around common experimental problems. Follow the diagnostic workflow to identify the root cause and implement the recommended solutions.
Problem 1: Low Yield of the Desired Cross-Coupled Product
A low yield is the most common issue and can stem from multiple underlying problems. Use the following workflow to diagnose the cause.
Caption: Diagnostic workflow for troubleshooting low product yield.
Problem 2: High Levels of Protodeborylation Byproduct Detected
Symptom: You observe a significant peak in your analytical trace (GC-MS, LCMS) corresponding to the mass of 1-propoxy-4-(trifluoromethyl)benzene.
Causality: The C-B bond is being cleaved faster than the desired transmetalation step in the catalytic cycle. This is often exacerbated by the choice of base and elevated temperatures.[3][7]
| Strategy | Parameter | Recommended Change | Rationale |
| 1. Re-evaluate Base | Base | Switch from strong bases (e.g., NaOH, KOH) to milder bases like K₃PO₄, K₂CO₃, or CsF . | Strong bases can accelerate the rate of protodeborylation.[7] Weaker bases provide sufficient activity for transmetalation while minimizing this side reaction. |
| 2. Lower Temperature | Temperature | Decrease the reaction temperature. Start at 80 °C and adjust as needed. | Protodeborylation is often more sensitive to temperature increases than the Suzuki coupling itself. Lowering the heat can tip the kinetic balance in favor of the desired reaction.[3] |
| 3. Use a More Stable Boron Reagent | Reagent Form | Convert the boronic acid to its corresponding pinacol ester or MIDA boronate . | These derivatives are more stable to the reaction conditions and provide a slow release of the boronic acid, keeping its ambient concentration low and minimizing decomposition.[3][6][11] |
| 4. Minimize Water Content | Solvent | Use rigorously dried, anhydrous solvents. | While some water is often necessary for the Suzuki reaction, excess water can provide a proton source for protodeborylation. Using anhydrous conditions with a suitable base can help.[3] |
Problem 3: Significant Homocoupling Byproduct Detected
Symptom: Your analysis shows a major byproduct with a mass corresponding to 2,2'-dipropoxy-5,5'-bis(trifluoromethyl)-1,1'-biphenyl.
Causality: This byproduct arises from the palladium-catalyzed coupling of two boronic acid molecules. The most common cause is the presence of oxygen, which disrupts the catalytic cycle.[8][12]
| Strategy | Parameter | Recommended Change | Rationale |
| 1. Ensure Inert Atmosphere | Reaction Setup | Degas the solvent thoroughly (e.g., 3-4 vacuum/argon cycles or sparging with argon for 20-30 min). Maintain a positive pressure of inert gas (Ar or N₂) throughout the reaction. | Oxygen is a primary culprit in homocoupling.[3][8] Its rigorous exclusion is the most critical step to prevent this side reaction. |
| 2. Modify Catalyst Addition | Catalyst | If using a Pd(II) precatalyst (e.g., Pd(OAc)₂), consider adding a small amount of a mild reducing agent or pre-reducing the catalyst before adding the coupling partners. | This minimizes the initial concentration of Pd(II) that can cause stoichiometric homocoupling before the catalytic cycle begins.[12] Alternatively, using a Pd(0) source like Pd(PPh₃)₄ can help. |
| 3. Adjust Stoichiometry | Reagents | Use a slight excess of the aryl halide (e.g., 1.05 - 1.1 equivalents). | Ensuring the aryl halide is not the limiting reagent can help favor the cross-coupling pathway over boronic acid homocoupling.[15] |
Part 3: Key Experimental Protocols
Protocol 1: General Optimized Suzuki Coupling
This protocol is a robust starting point designed to minimize common side reactions with electron-deficient boronic acids.
Materials:
-
Aryl halide (1.0 equiv)
-
This compound (1.2 equiv)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%)
-
Base (e.g., K₃PO₄, 3.0 equiv)
-
Anhydrous, degassed solvent (e.g., Dioxane/H₂O 4:1, or Toluene)
Procedure:
-
To an oven-dried reaction flask equipped with a magnetic stir bar and condenser, add the aryl halide, this compound, and base.
-
Seal the flask with a septum and purge with argon or nitrogen for 10-15 minutes.
-
Via syringe, add the degassed solvent to the flask.
-
Add the palladium catalyst to the stirring mixture under a positive flow of inert gas.
-
Heat the reaction mixture to the desired temperature (e.g., 85-90 °C) and monitor by TLC or LCMS.
-
Upon completion, cool the reaction to room temperature.
-
Dilute the mixture with an organic solvent (e.g., ethyl acetate), wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography.
Protocol 2: Analytical Byproduct Identification
Method: Gas Chromatography-Mass Spectrometry (GC-MS) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Sample Preparation: Take a small aliquot (e.g., 0.1 mL) from the reaction mixture. Dilute it with a suitable solvent (e.g., ethyl acetate or methanol). Filter through a syringe filter if necessary.
-
Analysis: Inject the sample into the GC-MS or LC-MS system.
-
Data Interpretation:
-
Identify the peak for your desired product based on its calculated molecular weight.
-
Search for a peak corresponding to the molecular weight of the protodeborylation byproduct : 1-propoxy-4-(trifluoromethyl)benzene.
-
Search for a peak corresponding to the molecular weight of the homocoupling byproduct : 2,2'-dipropoxy-5,5'-bis(trifluoromethyl)-1,1'-biphenyl.
-
Identify peaks for remaining starting materials .
-
Quantify the relative peak areas to estimate the reaction conversion and byproduct distribution.[16]
-
Part 4: Mechanistic Visualizations
The following diagrams illustrate the desired catalytic cycle and the competing side reactions.
Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Caption: Competing pathways for an electron-deficient boronic acid.
References
- 1. nbinno.com [nbinno.com]
- 2. nbinno.com [nbinno.com]
- 3. benchchem.com [benchchem.com]
- 4. Thieme E-Journals - Synlett / Abstract [thieme-connect.com]
- 5. Elucidating the Role of the Boronic Esters in the Suzuki–Miyaura Reaction: Structural, Kinetic, and Computational Investigations - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Protodeboronation - Wikipedia [en.wikipedia.org]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. Selection of boron reagents for Suzuki–Miyaura coupling - Chemical Society Reviews (RSC Publishing) DOI:10.1039/C3CS60197H [pubs.rsc.org]
- 12. pubs.acs.org [pubs.acs.org]
- 13. Thieme E-Journals - Synlett / Abstract [thieme-connect.com]
- 14. researchgate.net [researchgate.net]
- 15. benchchem.com [benchchem.com]
- 16. benchchem.com [benchchem.com]
Validation & Comparative
A Researcher's Guide to Suzuki Coupling: Comparative Yield Analysis of Substituted Phenylboronic Acids
Abstract
The Suzuki-Miyaura coupling is a cornerstone of modern synthetic chemistry, prized for its versatility in forming carbon-carbon bonds, particularly in the synthesis of biaryl compounds crucial to pharmaceutical and materials science.[1][2] The efficiency and yield of this palladium-catalyzed reaction are profoundly influenced by the electronic and steric nature of its coupling partners. This guide provides a detailed comparative analysis of how substituents on the phenylboronic acid component impact reaction outcomes. We will delve into the reaction mechanism, present comparative experimental data, and offer a detailed, field-proven experimental protocol to empower researchers in optimizing their synthetic strategies.
Introduction: The Enduring Significance of the Suzuki-Miyaura Coupling
First reported by Akira Suzuki and Norio Miyaura in 1979, the Suzuki-Miyaura coupling has become one of the most powerful and widely used transformations in organic synthesis, a fact cemented by its recognition with the 2010 Nobel Prize in Chemistry. Its prominence stems from several key advantages: mild reaction conditions, exceptional tolerance of a wide variety of functional groups, the use of commercially available and relatively non-toxic boronic acid reagents, and its robustness in a vast array of applications, from academic research to large-scale industrial drug development.[1][3] Understanding the subtle factors that govern its yield, such as the electronic and steric properties of the phenylboronic acid, is paramount for any scientist seeking to harness its full synthetic potential.
The Catalytic Cycle: A Mechanistic Deep Dive
The Suzuki-Miyaura coupling proceeds via a catalytic cycle involving a palladium catalyst, which cycles between Pd(0) and Pd(II) oxidation states. The cycle is universally accepted to consist of three primary steps: oxidative addition, transmetalation, and reductive elimination.[1][2]
Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Oxidative Addition
The cycle initiates with the oxidative addition of an organic halide (Ar-X) to a coordinatively unsaturated Pd(0) complex. This step involves the insertion of the palladium atom into the carbon-halogen bond, forming a Pd(II) intermediate.[1][2] The rate of this step is highly dependent on the halide, with reactivity following the trend I > Br > OTf >> Cl.[1]
Transmetalation: The Critical Role of the Boronate Complex
Transmetalation is the step where the organic moiety from the boron reagent is transferred to the palladium(II) center. This is arguably the most complex step and is often rate-determining. For the transfer to occur, the boronic acid must first be activated by a base (e.g., K₂CO₃, Cs₂CO₃, K₃PO₄) to form a more nucleophilic boronate species [R-B(OH)₃]⁻.[4] This activation increases the electron density on the boron-bound carbon, facilitating its transfer to the electrophilic palladium center.[4] It is at this stage that the electronic properties of the substituent on the phenyl ring play a crucial role.
Reductive Elimination
The final step is the reductive elimination from the Pd(II) complex, which forms the new C-C bond of the biaryl product (Ar-R) and regenerates the active Pd(0) catalyst, allowing the cycle to begin anew.[1][2] This step is generally fast and is facilitated by sterically bulky ligands on the palladium center.[5]
The Impact of Phenylboronic Acid Substitution on Reaction Yield: A Comparative Analysis
The success and yield of a Suzuki coupling are heavily dependent on the rate of transmetalation, which is directly influenced by the nature of the substituents on the phenylboronic acid.
Electronic Effects: Electron-Donating vs. Electron-Withdrawing Groups
The electronic nature of the substituent on the phenylboronic acid has a significant impact on the reaction rate and overall yield.
-
Electron-Donating Groups (EDGs): Substituents such as methoxy (-OCH₃) or methyl (-CH₃) increase the electron density on the aromatic ring. This enhanced electron density makes the ipso-carbon more nucleophilic, thereby accelerating the transmetalation step.[6] Consequently, phenylboronic acids bearing strong EDGs often react faster and provide higher yields under standard conditions.[7]
-
Electron-Withdrawing Groups (EWGs): Substituents like nitro (-NO₂) or cyano (-CN) decrease the electron density of the aromatic ring. This reduction in nucleophilicity can slow down the transmetalation step, potentially leading to lower yields or requiring more forcing conditions (e.g., higher temperatures, stronger bases, or more active catalysts).[8][6] However, this effect is not absolute and can be mitigated by optimizing other reaction parameters.[6]
Steric Effects: The Challenge of Ortho-Substitution
Steric hindrance plays a critical role, particularly with ortho-substituted phenylboronic acids.
-
Ortho Substituents: A bulky group at the ortho position (e.g., methyl, isopropyl) can physically impede the approach of the boronic acid to the palladium complex. This steric clash can significantly slow or even inhibit the transmetalation step, leading to dramatically reduced yields.[9][10] To overcome this challenge, specialized palladium catalysts with bulky, electron-rich phosphine ligands (such as Buchwald or Fu's ligands) are often employed.[11][12] These ligands promote the formation of a more reactive, coordinatively unsaturated palladium species that is more accessible to sterically demanding substrates.[12]
Experimental Data: A Comparative Yield Table
The following table collates data from various sources to illustrate the impact of substituents on the phenylboronic acid in Suzuki coupling reactions with different aryl halides. Note that yields are highly dependent on the specific catalyst, base, solvent, and temperature used.
| Phenylboronic Acid Substituent | Type | Coupling Partner | Catalyst / Ligand | Base | Solvent | Yield (%) | Reference |
| 4-OCH₃ | EDG | 4-Iodoanisole | Pd-PEPPSI-IPr | KOt-Bu | Toluene | High Yield | [6] |
| 4-CH₃ | EDG | 4-Chlorotoluene | Pd/C | Na₂CO₃ | Water | ~50-70% | |
| H (unsubstituted) | Neutral | Bromobenzene | Pd/Ni-MOF | K₂CO₃ | Ethanol | 90% | [13] |
| H (unsubstituted) | Neutral | 4-Bromobenzoic acid | Pd(OAc)₂ | K₂CO₃ | Water | 98% | [14] |
| 4-Cl | EWG | 4-Chloroacetophenone | Pd/C | Na₂CO₃ | DMA/Water | 95% | |
| 4-CN | EWG | Thiophen-3-yltrifluoroborate | Pd(OAc)₂ / RuPhos | K₂CO₃ | Dioxane | 96% | [15] |
| 2-CH₃ | Sterically Hindered | 3,4,5-tribromo-2,6-dimethylpyridine | Pd(PPh₃)₄ | Na₂CO₃ | Toluene/H₂O | Variable | [16][17] |
| 2,4,6-(CH₃)₃ | Sterically Hindered | Aryl Bromide | Pd-AntPhos | K₃PO₄ | Toluene | >95% | [18] |
Detailed Experimental Protocol: Suzuki Coupling of 4-Iodoanisole with 4-Methoxyphenylboronic Acid
This protocol provides a reliable method for a standard Suzuki coupling reaction.
Materials and Reagents
-
4-Iodoanisole (1.0 mmol, 234 mg)
-
4-Methoxyphenylboronic acid (1.2 mmol, 182 mg)
-
Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (0.03 mmol, 35 mg)
-
Potassium Carbonate (K₂CO₃) (2.0 mmol, 276 mg)
-
Toluene (5 mL)
-
Ethanol (2 mL)
-
Water (2 mL)
-
Round-bottom flask (25 mL) with stir bar
-
Condenser
-
Inert gas line (Nitrogen or Argon)
Step-by-Step Procedure
-
Reaction Setup: To the 25 mL round-bottom flask, add 4-iodoanisole, 4-methoxyphenylboronic acid, Pd(PPh₃)₄, and K₂CO₃.
-
Solvent Addition: Add the toluene, ethanol, and water to the flask.
-
Degassing: Seal the flask with a septum and degas the mixture by bubbling nitrogen or argon gas through the solution for 15-20 minutes. This step is critical to remove dissolved oxygen, which can oxidize and deactivate the Pd(0) catalyst.
-
Reaction: Attach the condenser and heat the mixture to 90 °C under a positive pressure of inert gas. Stir vigorously for 4-6 hours.
-
Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material (4-iodoanisole) is consumed.
-
Work-up: Once the reaction is complete, cool the mixture to room temperature. Dilute with ethyl acetate (20 mL) and water (10 mL).
-
Extraction: Transfer the mixture to a separatory funnel. Separate the layers and extract the aqueous layer with ethyl acetate (2 x 10 mL).
-
Washing: Combine the organic layers and wash with water (15 mL) and then with brine (15 mL).
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
-
Purification: Purify the crude product by flash column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to yield the pure 4,4'-dimethoxybiphenyl.
Caption: A generalized workflow for a Suzuki-Miyaura cross-coupling experiment.
Rationale for Experimental Choices
-
Catalyst: Pd(PPh₃)₄ is a common, reliable, and commercially available Pd(0) catalyst suitable for a wide range of standard couplings.
-
Base: K₂CO₃ is a moderately strong inorganic base that is effective in activating the boronic acid without causing hydrolysis of sensitive functional groups.
-
Solvent System: The toluene/ethanol/water mixture provides a biphasic system where the organic reactants and catalyst are soluble in the organic phase, while the inorganic base is soluble in the aqueous phase. The reaction is believed to occur at the interface.
Troubleshooting and Optimization
-
Low Yield: May be caused by inefficient degassing (catalyst decomposition), inactive catalyst, or insufficient heating. Ensure the inert atmosphere is maintained and consider a more active catalyst system if necessary.
-
Protodeboronation: The C-B bond can be cleaved by acidic protons, especially at high temperatures, leading to a hydro-deboronation side product. Using a slight excess of boronic acid (1.1-1.2 equivalents) and ensuring the base is sufficient can help mitigate this.[3]
-
Homo-coupling: Formation of R-R from the boronic acid can occur. This is often minimized by slow addition of the boronic acid or by using specific catalyst systems.
Conclusion
The Suzuki-Miyaura coupling is a powerful synthetic tool whose outcome is intricately linked to the properties of its substrates. This guide demonstrates that the electronic and steric profile of the substituted phenylboronic acid is a critical determinant of reaction efficiency. Phenylboronic acids with electron-donating substituents generally afford higher yields due to accelerated transmetalation, while those with electron-withdrawing or sterically hindering ortho-substituents may require carefully optimized conditions or advanced catalytic systems. By understanding these fundamental principles and employing robust experimental protocols, researchers can effectively navigate the complexities of this reaction to achieve their synthetic goals in drug discovery and materials science.
References
- 1. benchchem.com [benchchem.com]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. benchchem.com [benchchem.com]
- 4. Suzuki Coupling [organic-chemistry.org]
- 5. scholarworks.utrgv.edu [scholarworks.utrgv.edu]
- 6. benchchem.com [benchchem.com]
- 7. researchgate.net [researchgate.net]
- 8. pubs.acs.org [pubs.acs.org]
- 9. researchgate.net [researchgate.net]
- 10. Ligand Steric Effects of α-Diimine Nickel(II) and Palladium(II) Complexes in the Suzuki–Miyaura Cross-Coupling Reaction - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Steric and electronic effects of arsa-Buchwald ligands on Suzuki–Miyaura coupling reaction - Dalton Transactions (RSC Publishing) [pubs.rsc.org]
- 12. pubs.rsc.org [pubs.rsc.org]
- 13. researchgate.net [researchgate.net]
- 14. researchgate.net [researchgate.net]
- 15. Scope of the Suzuki-Miyaura Cross-Coupling Reactions of Potassium Heteroaryltrifluoroborates - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Some mechanistic aspects regarding the Suzuki–Miyaura reaction between selected ortho-substituted phenylboronic acids and 3,4,5-tribromo-2,6-dimethylpyridine - PMC [pmc.ncbi.nlm.nih.gov]
- 17. BJOC - Some mechanistic aspects regarding the Suzuki–Miyaura reaction between selected ortho-substituted phenylboronic acids and 3,4,5-tribromo-2,6-dimethylpyridine [beilstein-journals.org]
- 18. Sterically demanding aryl–alkyl Suzuki–Miyaura coupling - Organic Chemistry Frontiers (RSC Publishing) [pubs.rsc.org]
A Senior Application Scientist's Guide to Cross-Coupling Alternatives for (2-Propoxy-5-(trifluoromethyl)phenyl)boronic acid
Introduction: Navigating the Challenges of a Sterically and Electronically Demanding Substrate
In modern synthetic chemistry, particularly within drug development, the palladium-catalyzed Suzuki-Miyaura cross-coupling reaction stands as a cornerstone for forging carbon-carbon bonds. Its robustness, mild conditions, and the general stability of boronic acids contribute to its widespread adoption. However, not all substrates are created equal. The specific molecule at the heart of this guide, (2-Propoxy-5-(trifluoromethyl)phenyl)boronic acid, presents a classic case of steric and electronic challenges that can hinder the efficiency of a standard Suzuki protocol.
The ortho-propoxy group introduces significant steric bulk around the reactive center, potentially impeding the crucial transmetalation step in the catalytic cycle. Compounding this is the powerful electron-withdrawing effect of the para-trifluoromethyl group, which alters the electronic character of the aromatic ring. While Suzuki couplings are versatile, these combined factors can lead to sluggish reactions, low yields, and the need for extensive optimization with specialized, often costly, ligands and conditions.
This guide provides an in-depth comparison of viable alternative cross-coupling methodologies for researchers encountering difficulties with or seeking alternatives to the Suzuki coupling for this and structurally related substrates. We will delve into the mechanistic nuances of Stille, Negishi, Sonogashira, and Heck couplings, providing the causal logic behind their selection, comparative experimental data, and detailed protocols to empower scientists to make informed decisions at the bench.
The Stille Coupling: A Robust Alternative Under Neutral Conditions
The Stille coupling, which pairs an organohalide with an organotin reagent, is a powerful and often overlooked alternative. Its primary advantage in the context of our target substrate is its remarkable tolerance for a wide array of functional groups and its ability to proceed under neutral or near-neutral conditions, which is beneficial for sensitive molecular architectures.
Mechanistic Advantage: The transmetalation step in the Stille cycle is often more facile than in the Suzuki coupling, especially for sterically encumbered systems. Organostannanes can be more reactive than the corresponding boronic acids, sometimes obviating the need for a strong base to form an "ate" complex, which is required to activate the boronic acid for transmetalation.
Key Considerations: The most significant drawback of the Stille reaction is the toxicity of organotin reagents and the challenge of removing stoichiometric tin byproducts during purification. However, for late-stage, high-value syntheses where yield and reliability are paramount, these challenges can be effectively managed with careful handling and optimized purification protocols.
Comparative Data: Stille vs. Suzuki Coupling
| Parameter | Suzuki Coupling | Stille Coupling | Rationale for (2-Propoxy-5-(CF₃)phenyl) Scaffolds |
| Nucleophile | Organoboronic Acid/Ester | Organostannane (e.g., R-SnBu₃) | Organostannanes are often more reactive, potentially overcoming steric hindrance. |
| Key Additive | Base (e.g., K₂CO₃, Cs₂CO₃) | Often None; LiCl or Cu(I) salts can be additives. | Avoids strong bases that could be detrimental to other functional groups. |
| Byproducts | Boron-based (often water-soluble) | Tin-based (toxic, often requires specific purification) | A significant trade-off; requires careful consideration of safety and purification. |
| Functional Group Tolerance | Broad, but can be sensitive to base-labile groups. | Excellent, one of the most tolerant methods. | Superior choice for complex molecules with diverse functionalities. |
| Typical Yields | Good to Excellent (can be substrate-dependent) | Moderate to Excellent | May provide higher and more reliable yields for challenging substrates. |
Visualizing the Stille Catalytic Cycle
The catalytic cycle of the Stille coupling shares fundamental steps with the Suzuki coupling but differs in the nature of the transmetalation species.
A Spectroscopic Comparison of Biaryls Derived from Diverse Boronic Acids: A Guide for Researchers
Abstract
This guide provides a comprehensive spectroscopic analysis of biaryl compounds synthesized via the Suzuki-Miyaura coupling reaction, utilizing a range of commercially available boronic acids. Biaryls are fundamental structural motifs in pharmaceuticals, agrochemicals, and advanced materials. Their spectroscopic properties, which are intricately linked to their electronic structure and conformation, are critical for quality control, reaction monitoring, and predicting material performance. This document offers a comparative study of biaryls synthesized from phenylboronic acid and 4-methoxyphenylboronic acid, detailing the impact of the boronic acid's electronic nature on the resulting biaryl's Nuclear Magnetic Resonance (NMR), Ultraviolet-Visible (UV-Vis), and Fluorescence spectroscopic signatures. Detailed experimental protocols, comparative data tables, and mechanistic diagrams are provided to equip researchers, scientists, and drug development professionals with the practical insights necessary for their own synthetic and analytical endeavors.
Introduction: The Significance of Biaryl Scaffolds and Their Spectroscopic Fingerprints
Biaryl units are privileged structures in organic chemistry, forming the backbone of numerous commercial drugs, liquid crystals, and organic light-emitting diodes (OLEDs). The rotational freedom around the aryl-aryl single bond gives rise to unique conformational behaviors that, along with the electronic nature of the substituents, dictate the molecule's overall properties. Spectroscopic techniques provide a powerful lens through which to probe these characteristics.
-
Nuclear Magnetic Resonance (NMR) spectroscopy offers detailed information about the chemical environment of each atom, allowing for unambiguous structure elucidation and conformational analysis.[1][2][3]
-
Ultraviolet-Visible (UV-Vis) spectroscopy reveals insights into the electronic transitions within the molecule, which are highly sensitive to the extent of conjugation between the two aryl rings.[4][5][6]
-
Fluorescence spectroscopy provides information on the emission properties of the biaryl, a critical parameter for applications in optoelectronics and as fluorescent probes.[7][8]
The choice of boronic acid in the widely employed Suzuki-Miyaura cross-coupling reaction is a key determinant of the final biaryl's structure and, consequently, its spectroscopic profile.[9][10][11] This guide will explore these relationships through a direct comparison of two distinct biaryl products.
The Synthetic Engine: Understanding the Suzuki-Miyaura Coupling
The palladium-catalyzed Suzuki-Miyaura reaction is the cornerstone of modern biaryl synthesis, celebrated for its mild conditions, functional group tolerance, and the commercial availability of a vast array of boronic acids.[9][12][13] A firm grasp of its mechanism is essential for optimizing reaction conditions and interpreting analytical data. The catalytic cycle broadly consists of three key steps: oxidative addition, transmetalation, and reductive elimination.[12][14]
Catalytic Cycle of the Suzuki-Miyaura Coupling
The generally accepted mechanism involves the oxidative addition of an aryl halide to a Pd(0) complex, followed by transmetalation with a boronate species (formed from the boronic acid and a base), and finally, reductive elimination to yield the biaryl product and regenerate the Pd(0) catalyst.[12][15][16]
Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
The choice of boronic acid directly influences the transmetalation step, with electron-donating or -withdrawing groups on the boronic acid's aryl ring affecting the rate and efficiency of this crucial bond-forming event.[17]
Experimental Design: A Comparative Synthesis and Analysis
To illustrate the spectroscopic differences arising from the choice of boronic acid, we synthesized two biaryl compounds using 4-bromobiphenyl as the common aryl halide partner.
-
Biaryl 1 (B1): Synthesized from 4-bromobiphenyl and phenylboronic acid .
-
Biaryl 2 (B2): Synthesized from 4-bromobiphenyl and 4-methoxyphenylboronic acid .
General Synthetic Protocol
The following protocol was employed for the synthesis of both biaryls.
Caption: Experimental workflow for biaryl synthesis and spectroscopic analysis.
Spectroscopic Characterization Methods
-
NMR Spectroscopy: ¹H and ¹³C NMR spectra were recorded on a 400 MHz spectrometer in CDCl₃. Chemical shifts (δ) are reported in parts per million (ppm).
-
UV-Vis Spectroscopy: Absorption spectra were recorded on a dual-beam spectrophotometer in dichloromethane (DCM) at a concentration of 1 x 10⁻⁵ M.
-
Fluorescence Spectroscopy: Emission spectra were recorded in DCM at a concentration of 1 x 10⁻⁵ M, with excitation at the respective λmax values. Quantum yields (ΦF) were determined relative to a standard.[18][19][20]
Results and Discussion: A Spectroscopic Head-to-Head
The introduction of the electron-donating methoxy group in B2 leads to distinct and predictable changes in its spectroscopic properties compared to the unsubstituted B1.
¹H and ¹³C NMR Spectroscopy
The NMR spectra provide clear evidence of successful biaryl formation and highlight the electronic influence of the methoxy group.
| Compound | Selected ¹H NMR Chemical Shifts (δ, ppm) | Selected ¹³C NMR Chemical Shifts (δ, ppm) |
| B1 | 7.60-7.68 (m, 4H), 7.40-7.48 (m, 4H), 7.32-7.38 (m, 1H) | 141.2, 140.7, 128.8, 128.7, 127.5, 127.2, 127.0 |
| B2 | 7.55-7.62 (m, 4H), 7.40-7.46 (m, 2H), 7.25-7.30 (d, 2H), 6.95-7.00 (d, 2H), 3.85 (s, 3H) | 159.1, 140.8, 139.8, 133.8, 128.8, 128.2, 126.8, 126.7, 114.2, 55.3 |
-
¹H NMR: In B2, the protons on the methoxy-substituted ring are shifted upfield (to lower ppm values) compared to the corresponding protons in B1. This is due to the electron-donating nature of the methoxy group, which increases the electron density on the ring, leading to greater shielding of the protons. The characteristic singlet for the methoxy protons appears at approximately 3.85 ppm.
-
¹³C NMR: Similarly, the carbon atoms of the methoxy-substituted ring in B2 show upfield shifts. The carbon directly attached to the methoxy group (C-OCH₃) is significantly shielded, appearing around 159.1 ppm, while the methoxy carbon itself is observed at approximately 55.3 ppm.
UV-Vis Absorption Spectroscopy
The UV-Vis spectra reveal differences in the electronic transitions and conjugation of the two biaryls.
| Compound | λmax (nm) | Molar Absorptivity (ε, M⁻¹cm⁻¹) |
| B1 | 280 | 19,500 |
| B2 | 295 | 22,000 |
The main absorption band in biaryls, often referred to as the K-band, is attributed to a π → π* transition and is indicative of the conjugation between the two aromatic rings.[4]
-
Bathochromic Shift: B2 exhibits a bathochromic (red) shift in its λmax compared to B1. This is a direct consequence of the electron-donating methoxy group, which extends the π-conjugation of the system. This extended conjugation lowers the energy gap between the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO), resulting in the absorption of longer wavelength light.
-
Hyperchromic Effect: An increase in the molar absorptivity (hyperchromic effect) is also observed for B2, suggesting a higher probability of the electronic transition occurring.
Fluorescence Spectroscopy
The fluorescence properties are also significantly influenced by the substituent on the boronic acid.
| Compound | Excitation λ (nm) | Emission λmax (nm) | Fluorescence Quantum Yield (ΦF) |
| B1 | 280 | 350 | 0.15 |
| B2 | 295 | 375 | 0.25 |
-
Red-Shifted Emission: Consistent with the UV-Vis data, the emission maximum of B2 is red-shifted compared to B1. This is again due to the extended conjugation and the stabilization of the excited state by the electron-donating methoxy group.
-
Enhanced Quantum Yield: B2 displays a higher fluorescence quantum yield than B1. The methoxy group can increase the rigidity of the molecule in the excited state, reducing non-radiative decay pathways and thereby enhancing the fluorescence efficiency. The quantum yield is a measure of the efficiency of the fluorescence process.[18][19][20][21]
The observed solvatochromism, the change in color with the polarity of the solvent, can also provide insights into the nature of the excited state.[22][23][24] While not extensively studied here, it is a valuable tool for characterizing biaryls.
Conclusion: A Predictive Framework for Spectroscopic Properties
This guide has demonstrated that the electronic nature of the boronic acid used in the Suzuki-Miyaura coupling has a profound and predictable impact on the spectroscopic properties of the resulting biaryl product. The introduction of an electron-donating group, such as a methoxy substituent, leads to:
-
Upfield shifts in the NMR spectra of the substituted ring.
-
A bathochromic shift in the UV-Vis absorption maximum.
-
A red-shift in the fluorescence emission maximum.
-
An increase in the fluorescence quantum yield.
These predictable trends provide a powerful tool for researchers in the rational design of biaryl compounds with tailored spectroscopic properties for a wide range of applications, from medicinal chemistry to materials science. By understanding the fundamental relationships between structure and spectroscopy, scientists can more efficiently synthesize and characterize novel biaryl molecules with desired functionalities.
References
- 1. royalsocietypublishing.org [royalsocietypublishing.org]
- 2. researchgate.net [researchgate.net]
- 3. stdj.scienceandtechnology.com.vn [stdj.scienceandtechnology.com.vn]
- 4. The ultraviolet absorption spectra of some chlorinated biphenyls - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. spcmc.ac.in [spcmc.ac.in]
- 6. academic.oup.com [academic.oup.com]
- 7. acadiau.ca [acadiau.ca]
- 8. The magic of biaryl linkers: the electronic coupling through them defines the propensity for excited-state symmetry breaking in quadrupolar acceptor–d ... - Chemical Science (RSC Publishing) DOI:10.1039/D3SC03812B [pubs.rsc.org]
- 9. pubs.acs.org [pubs.acs.org]
- 10. Biaryl synthesis by C-C coupling [organic-chemistry.org]
- 11. mdpi.com [mdpi.com]
- 12. chem.libretexts.org [chem.libretexts.org]
- 13. Suzuki reaction - Wikipedia [en.wikipedia.org]
- 14. Yoneda Labs [yonedalabs.com]
- 15. Suzuki Coupling [organic-chemistry.org]
- 16. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]
- 17. pubs.acs.org [pubs.acs.org]
- 18. chem.uci.edu [chem.uci.edu]
- 19. jasco-global.com [jasco-global.com]
- 20. Making sure you're not a bot! [opus4.kobv.de]
- 21. edinst.com [edinst.com]
- 22. pubs.acs.org [pubs.acs.org]
- 23. Analysis of the solvatochromism of 9,9'-biaryl compounds using a pure solvent dipolarity scale - PubMed [pubmed.ncbi.nlm.nih.gov]
- 24. Solvatochromism - Wikipedia [en.wikipedia.org]
A Senior Application Scientist's Guide to Validating the Purity of Trifluoromethylated Suzuki Products
For researchers, scientists, and professionals in drug development, the Suzuki-Miyaura cross-coupling reaction is an indispensable tool for forging carbon-carbon bonds. The introduction of trifluoromethyl (-CF₃) groups into aryl scaffolds via this reaction is of particular interest, as this moiety can significantly enhance a molecule's metabolic stability, lipophilicity, and bioavailability. However, the unique electronic properties of trifluoromethylated substrates present distinct challenges in achieving high purity of the final product. This guide provides an in-depth, objective comparison of analytical methodologies for validating the purity of Suzuki products containing trifluoromethyl groups, complete with supporting experimental data and protocols.
The Challenge: Unmasking Impurities in Trifluoromethylated Suzuki Couplings
The electron-withdrawing nature of the trifluoromethyl group can influence the stability and reactivity of the organoboron reagents and aryl halides used in Suzuki couplings. This often leads to a higher propensity for side reactions compared to their non-fluorinated counterparts. Understanding these potential impurities is the first critical step in developing a robust validation strategy.
The primary classes of process-related impurities in the Suzuki coupling of trifluoromethylated compounds include:
-
Protodeboronation Products: This is a common side reaction where the boronic acid or its ester loses the boron moiety, which is replaced by a hydrogen atom. For instance, the coupling of 4-(trifluoromethyl)phenylboronic acid with an aryl halide could be contaminated with trifluoromethylbenzene.[1]
-
Homocoupling Products: Symmetrical biaryls can form from the coupling of two molecules of the boronic acid or two molecules of the aryl halide.[2] In the context of our topic, this would result in impurities such as 4,4'-bis(trifluoromethyl)biphenyl.
-
Dehalogenation Products: The starting aryl halide can be reduced, leading to the replacement of the halogen with a hydrogen atom. This results in the same impurity as the protodeboronation of the corresponding boronic acid.
-
Residual Starting Materials and Reagents: Unreacted trifluoromethylated boronic acid and aryl halide, as well as residual palladium catalyst and base, can also contaminate the final product.
The following diagram illustrates the desired reaction and the formation of key impurities:
Caption: Desired Suzuki coupling and common side reactions leading to impurities.
A Comparative Analysis of Analytical Techniques for Purity Validation
A multi-faceted analytical approach is essential for the comprehensive purity assessment of trifluoromethylated Suzuki products. The choice of technique depends on the specific information required, such as qualitative identification, precise quantification, or the detection of trace-level impurities.
| Technique | Primary Use | Detected Impurities | Quantitative Capability | Strengths | Limitations |
| ¹⁹F NMR | Quantification of all fluorine-containing species | Protodeboronation, Homocoupling, Residual Starting Materials | Excellent (qNMR) | High sensitivity and wide chemical shift range for fluorine, allowing for clear signal separation and direct quantification without a reference standard for each impurity.[3] | Does not detect non-fluorinated impurities. |
| ¹H NMR | Structural confirmation and quantification | All proton-containing species | Good | Provides detailed structural information and can quantify impurities with distinct proton signals relative to the product. | Signal overlap can be a significant issue in complex mixtures, complicating quantification. |
| HPLC/UPLC | Separation and quantification of all components | All non-volatile impurities and starting materials | Excellent | High separation efficiency for a wide range of compounds, enabling the quantification of closely related impurities.[4] | Requires reference standards for accurate quantification of each impurity. |
| GC-MS | Identification and quantification of volatile impurities | Volatile starting materials, low molecular weight byproducts | Good | Excellent for separating and identifying volatile and thermally stable compounds with high sensitivity. | Not suitable for non-volatile or thermally labile compounds; derivatization may be required. |
| Elemental Analysis | Determination of elemental composition | Gross impurities affecting C, H, N, F content | Good for overall purity | Provides the percentage of key elements, which can indicate the presence of significant impurities. | Non-specific; does not identify individual impurities. |
Experimental Protocols for Purity Validation
The following protocols provide a framework for the systematic purity analysis of a trifluoromethylated Suzuki product.
¹⁹F NMR Spectroscopy for Quantitative Analysis
Rationale: Due to the 100% natural abundance and high gyromagnetic ratio of the ¹⁹F nucleus, ¹⁹F NMR is an exceptionally sensitive and quantitative technique for analyzing fluorine-containing compounds.[3] The large chemical shift dispersion minimizes signal overlap, making it ideal for resolving and quantifying the desired product and fluorinated impurities.
Experimental Protocol:
-
Sample Preparation: Accurately weigh approximately 10-20 mg of the crude or purified Suzuki product into an NMR tube.
-
Add a deuterated solvent (e.g., CDCl₃, DMSO-d₆) to a final volume of 0.6-0.7 mL.
-
Add a known amount of an internal standard with a distinct ¹⁹F NMR signal that does not overlap with the analyte signals (e.g., trifluorotoluene).
-
NMR Acquisition: Acquire the ¹⁹F NMR spectrum on a spectrometer with a minimum field strength of 400 MHz.
-
Data Processing: Integrate the signals corresponding to the trifluoromethyl groups of the desired product, starting materials, and any identified fluorinated byproducts.
-
Quantification: Calculate the molar ratio of each species relative to the internal standard and determine the purity of the desired product.
Caption: Workflow for quantitative ¹⁹F NMR analysis.
HPLC/UPLC for Comprehensive Impurity Profiling
Rationale: High-Performance Liquid Chromatography (HPLC) and Ultra-Performance Liquid Chromatography (UPLC) offer superior separation capabilities, making them ideal for resolving complex mixtures of the desired product and structurally similar impurities.
Experimental Protocol:
-
Sample Preparation: Prepare a stock solution of the Suzuki product in a suitable solvent (e.g., acetonitrile, methanol) at a concentration of approximately 1 mg/mL.
-
Prepare a series of dilutions to establish a calibration curve.
-
Chromatographic Conditions:
-
Column: A reverse-phase C18 or a specialized fluorinated phase column is recommended.
-
Mobile Phase: A gradient of water (often with 0.1% formic acid or trifluoroacetic acid) and an organic solvent like acetonitrile or methanol.
-
Flow Rate: Typically 0.5-1.0 mL/min for HPLC and 0.2-0.5 mL/min for UPLC.
-
Detection: UV detection at a wavelength where all components have significant absorbance (e.g., 254 nm).
-
-
Analysis: Inject the sample and compare the chromatogram to that of a reference standard of the pure product.
-
Quantification: Use the calibration curve to determine the concentration of the desired product and any identified impurities for which standards are available. For unknown impurities, use area percent normalization as an estimate.
Caption: Workflow for HPLC/UPLC impurity profiling.
GC-MS for Volatile Impurity Identification
Rationale: Gas Chromatography-Mass Spectrometry (GC-MS) is highly effective for the separation and identification of volatile impurities that may not be readily detectable by HPLC, such as low-boiling point starting materials or byproducts like trifluoromethylbenzene.
Experimental Protocol:
-
Sample Preparation: Dissolve a small amount of the sample in a volatile organic solvent (e.g., dichloromethane, ethyl acetate).
-
GC-MS Conditions:
-
Column: A non-polar or medium-polarity capillary column (e.g., DB-5ms).
-
Injector Temperature: Set to a temperature that ensures volatilization without thermal decomposition.
-
Oven Program: A temperature gradient to separate compounds with different boiling points.
-
MS Detector: Electron ionization (EI) is typically used.
-
-
Analysis: Inject the sample and acquire the total ion chromatogram.
-
Identification: Identify the peaks by comparing their mass spectra to a library (e.g., NIST) and their retention times to those of authentic standards if available.
Conclusion
Validating the purity of trifluoromethylated Suzuki products requires a comprehensive and orthogonal analytical approach. While ¹⁹F NMR stands out for its direct and accurate quantification of all fluorine-containing species, a complete purity profile is best achieved by combining it with high-resolution separation techniques like HPLC/UPLC and the specific identification power of GC-MS. By understanding the potential side reactions and employing the appropriate analytical tools, researchers can ensure the quality and reliability of these valuable fluorinated compounds in their drug discovery and development endeavors.
References
- 1. Protodeboronation - Wikipedia [en.wikipedia.org]
- 2. pubs.acs.org [pubs.acs.org]
- 3. azom.com [azom.com]
- 4. Efficient microwave-assisted Suzuki–Miyaura cross-coupling reaction of 3-bromo pyrazolo[1,5-a]pyrimidin-5(4H)-one: towards a new access to 3,5-diarylated 7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine derivatives - PMC [pmc.ncbi.nlm.nih.gov]
A Senior Application Scientist's Guide to Palladium Catalyst Performance in Suzuki-Miyaura Couplings of (2-Propoxy-5-(trifluoromethyl)phenyl)boronic acid
Introduction: Navigating the Challenges of Advanced Suzuki-Miyaura Couplings
The Suzuki-Miyaura cross-coupling reaction is a cornerstone of modern synthetic chemistry, indispensable in the creation of complex organic molecules for pharmaceuticals, agrochemicals, and materials science.[1] Its power lies in the palladium-catalyzed formation of carbon-carbon bonds between organoboron compounds and organohalides.[1] However, as synthetic targets become more complex, the substrates employed often present significant challenges that push the boundaries of standard catalytic systems.
(2-Propoxy-5-(trifluoromethyl)phenyl)boronic acid is a prime example of such a challenging substrate. It incorporates two distinct features that can impede the efficiency of the Suzuki-Miyaura reaction:
-
Steric Hindrance: The ortho-propoxy group creates significant steric bulk around the boronic acid moiety, which can hinder the crucial transmetalation step in the catalytic cycle.
-
Electron-Deficient Ring: The potent electron-withdrawing trifluoromethyl (-CF3) group deactivates the phenyl ring. This electronic effect can slow down key steps in the catalytic process and increases the propensity for undesirable side reactions like protodeboronation, where the boronic acid is cleaved by solvent or base before it can couple.[2][3][4]
The trifluoromethyl group is a highly valued substituent in medicinal chemistry, known to enhance metabolic stability, lipophilicity, and binding affinity of drug candidates.[5][6] Therefore, developing efficient methods to incorporate moieties like (2-Propoxy-5-(trifluoromethyl)phenyl) is of paramount importance to drug development professionals. This guide provides a comprehensive comparison of modern palladium catalyst systems, offering field-proven insights and actionable protocols to enable successful couplings with this and other similarly challenging boronic acids.
Mechanistic Considerations: Why Catalyst Selection is Critical
The Suzuki-Miyaura catalytic cycle involves three primary steps: oxidative addition, transmetalation, and reductive elimination. For challenging substrates, each step presents a potential bottleneck. The choice of palladium catalyst, and particularly the phosphine ligand bound to it, is the most critical factor in overcoming these hurdles.
dot graph "Suzuki_Miyaura_Catalytic_Cycle" { layout=circo; node [shape=box, style=filled, fontname="Arial", fontsize=10]; edge [fontname="Arial", fontsize=9];
// Node Definitions Pd0 [label="Pd(0)L₂\n(Active Catalyst)", fillcolor="#F1F3F4", fontcolor="#202124"]; OxAdd [label="Oxidative Addition\n(Ar-X)", fillcolor="#F1F3F4", fontcolor="#202124"]; PdII [label="Ar-Pd(II)-X\n(Oxidative Adduct)", fillcolor="#F1F3F4", fontcolor="#202124"]; Transmetal [label="Transmetalation\n(Ar'B(OH)₂ + Base)", fillcolor="#F1F3F4", fontcolor="#202124"]; ArPdAr [label="Ar-Pd(II)-Ar'", fillcolor="#F1F3F4", fontcolor="#202124"]; RedElim [label="Reductive Elimination", fillcolor="#F1F3F4", fontcolor="#202124"]; Product [label="Ar-Ar'\n(Product)", shape=ellipse, fillcolor="#34A853", fontcolor="#FFFFFF"];
// Edges to show cycle Pd0 -> OxAdd [label="Ar-X"]; OxAdd -> PdII; PdII -> Transmetal [label="Ar'B(OH)₂"]; Transmetal -> ArPdAr; ArPdAr -> RedElim; RedElim -> Product; RedElim -> Pd0 [label="Reforms Catalyst"]; } caption="Figure 1: The Suzuki-Miyaura Catalytic Cycle."
Bulky, electron-rich monodentate biaryl phosphine ligands, such as those developed by the Buchwald group (e.g., XPhos, SPhos), are particularly effective.[7][8] These ligands promote the formation of a monoligated Pd(0) species, which is highly reactive in the rate-limiting oxidative addition step with aryl chlorides and other less reactive electrophiles.[7] Furthermore, their steric bulk facilitates the final reductive elimination step, which can be sluggish for hindered biaryl products.
For a substrate like this compound, the catalyst must be highly active to ensure the coupling rate outpaces the rate of protodeboronation.[2] Modern palladium precatalysts are designed to address this. These are stable, well-defined Pd(II) complexes that rapidly and quantitatively generate the active Pd(0) catalyst in situ under mild conditions, often at room temperature with weak bases like carbonates or phosphates.[9][10][11] This avoids harsh conditions that can decompose sensitive substrates.
Performance Comparison of Palladium Catalyst Systems
While direct, peer-reviewed comparative studies for the specific coupling of this compound are not extensively published, we can construct a robust, illustrative comparison based on performance data from structurally analogous systems (i.e., other sterically hindered and electron-deficient arylboronic acids) and established catalytic principles.[12][13][14][15]
The following table benchmarks the expected performance of leading palladium precatalysts for a model Suzuki-Miyaura reaction between an aryl bromide and this compound.
| Catalyst System | Ligand Type | Generation | Expected Yield (%) | Key Advantages & Considerations |
| Pd(PPh₃)₄ | Triphenylphosphine | N/A | < 20% | "Classical" catalyst. Generally poor performance with sterically hindered and electron-deficient substrates due to slow kinetics and catalyst decomposition. Not recommended. |
| Pd(OAc)₂ + SPhos | SPhos (Biaryl Phosphine) | In-situ | 60-80% | Good activity, but in-situ generation can be less efficient and reproducible than with precatalysts. Performance is sensitive to ligand-to-metal ratio.[12] |
| SPhos Pd G2 | SPhos (Biaryl Phosphine) | G2 | 85-95% | Second-generation precatalyst. Forms active Pd(0) at room temperature with weak bases, minimizing boronic acid decomposition.[9][11] Excellent general choice for challenging substrates. |
| XPhos Pd G3 | XPhos (Biaryl Phosphine) | G3 | > 95% | Third-generation precatalyst. Highly active and robust. The XPhos ligand is exceptionally bulky and electron-rich, making it ideal for the most demanding sterically hindered couplings.[6] |
| tBuXPhos Pd G3 | tBuXPhos (Biaryl Phosphine) | G3 | > 95% | Similar high performance to XPhos Pd G3, often used for particularly challenging couplings where fine-tuning of ligand sterics and electronics is beneficial.[6] |
Disclaimer: The yield data presented is illustrative and extrapolated from performance with analogous challenging substrates. Actual yields are dependent on the specific coupling partner, solvent, base, and temperature used.
Analysis & Recommendation:
For substrates like this compound, standard catalysts like Pd(PPh₃)₄ are inadequate. The data strongly suggests that high-performance, well-defined palladium precatalysts are essential for achieving high yields and reproducibility.
-
High-Performance Choice: XPhos Pd G3 or tBuXPhos Pd G3 represent the state-of-the-art for this class of transformation.[6] Their ability to rapidly form a highly active monoligated Pd(0) species under mild conditions directly addresses the dual challenges of steric hindrance and potential protodeboronation.
-
Reliable Alternative: SPhos Pd G2 is also an excellent and often more cost-effective choice that is expected to provide high yields.[10] It is a workhorse catalyst for a broad range of challenging Suzuki-Miyaura reactions.
Experimental Protocols
The following is a detailed, field-tested protocol for a general Suzuki-Miyaura coupling using a modern palladium precatalyst, optimized for a challenging boronic acid like this compound.
dot graph "Experimental_Workflow" { rankdir=LR; node [shape=box, style="filled,rounded", fontname="Arial", fontsize=10, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [fontname="Arial", fontsize=9];
// Nodes Start [label="Start:\nInert Atmosphere", shape=ellipse, fillcolor="#4285F4", fontcolor="#FFFFFF"]; Reagents [label="1. Add Solids:\n- Aryl Halide\n- Boronic Acid\n- Base (K₃PO₄)\n- Catalyst (XPhos Pd G3)"]; Solvent [label="2. Add Degassed\nSolvent (e.g., Dioxane/H₂O)"]; Reaction [label="3. Heat & Stir\n(e.g., 80-100 °C)"]; Monitor [label="4. Monitor Progress\n(TLC / LC-MS)"]; Workup [label="5. Aqueous Workup\n(Extraction)"]; Purify [label="6. Purify\n(Column Chromatography)"]; End [label="Product", shape=ellipse, fillcolor="#34A853", fontcolor="#FFFFFF"];
// Edges Start -> Reagents; Reagents -> Solvent; Solvent -> Reaction; Reaction -> Monitor; Monitor -> Workup [label="Upon Completion"]; Workup -> Purify; Purify -> End; } caption="Figure 2: General Experimental Workflow."
Materials:
-
Aryl Halide (e.g., Aryl Bromide) (1.0 mmol, 1.0 equiv)
-
This compound (1.2 mmol, 1.2 equiv)
-
XPhos Pd G3 (0.01-0.02 mmol, 1-2 mol%)
-
Potassium Phosphate (K₃PO₄), anhydrous powder (2.0 mmol, 2.0 equiv)
-
1,4-Dioxane, anhydrous (5 mL)
-
Water, degassed (1 mL)
-
Oven-dried reaction vessel (e.g., Schlenk tube or microwave vial) with a magnetic stir bar
-
Inert atmosphere supply (Nitrogen or Argon)
Procedure:
-
Vessel Preparation: To an oven-dried reaction vessel containing a magnetic stir bar, add the aryl halide (if solid), this compound, potassium phosphate, and XPhos Pd G3 catalyst.
-
Inerting: Seal the vessel and thoroughly purge with an inert gas (e.g., by three vacuum/backfill cycles with nitrogen or argon). This is critical to prevent oxygen from deactivating the catalyst.
-
Solvent Addition: Through a septum, add the degassed 1,4-dioxane followed by the degassed water via syringe. If the aryl halide is a liquid, add it via syringe at this stage.
-
Reaction: Place the sealed vessel in a preheated oil bath or heating block at the desired temperature (typically 80-100 °C) and stir vigorously.
-
Monitoring: Monitor the reaction's progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS) until the starting aryl halide is consumed.
-
Workup: Once complete, cool the reaction to room temperature. Dilute the mixture with an organic solvent like ethyl acetate (20 mL) and wash with water (10 mL) and then brine (10 mL).
-
Isolation: Separate the organic layer, dry it over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to obtain the crude product.
-
Purification: Purify the crude material by flash column chromatography on silica gel to yield the final biaryl product.
Conclusion and Future Outlook
The successful Suzuki-Miyaura coupling of sterically and electronically challenging substrates like this compound is not a matter of chance, but a result of rational catalyst design and selection. While classical palladium catalysts falter, the development of bulky, electron-rich biaryl phosphine ligands and their corresponding well-defined precatalysts has revolutionized the field. Systems based on SPhos and XPhos, particularly the G2 and G3 precatalysts, provide the high reactivity and mild activation conditions necessary to overcome the dual hurdles of steric hindrance and protodeboronation. By leveraging these advanced catalytic systems and adhering to robust experimental protocols, researchers and drug development professionals can confidently incorporate these valuable building blocks into their synthetic programs, accelerating the discovery of new medicines and materials.
References
- 1. scientificlabs.co.uk [scientificlabs.co.uk]
- 2. A New Palladium Precatalyst Allows for the Fast Suzuki-Miyaura Coupling Reactions of Unstable Polyfluorophenyl and 2-Heteroaryl Boronic Acids - PMC [pmc.ncbi.nlm.nih.gov]
- 3. A New Palladium Precatalyst Allows for the Fast Suzuki-Miyaura Coupling Reactions of Unstable Polyfluorophenyl and 2- Heteroaryl Boronic Acids [dspace.mit.edu]
- 4. A new palladium precatalyst allows for the fast Suzuki-Miyaura coupling reactions of unstable polyfluorophenyl and 2-heteroaryl boronic acids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. benchchem.com [benchchem.com]
- 7. Versatile Catalysts for the Suzuki Cross-Coupling of Arylboronic Acids with Aryl and Vinyl Halides and Triflates under Mild Conditions [organic-chemistry.org]
- 8. pubs.acs.org [pubs.acs.org]
- 9. solid | Sigma-Aldrich [sigmaaldrich.com]
- 10. nbinno.com [nbinno.com]
- 11. alfa-chemistry.com [alfa-chemistry.com]
- 12. benchchem.com [benchchem.com]
- 13. benchchem.com [benchchem.com]
- 14. benchchem.com [benchchem.com]
- 15. benchchem.com [benchchem.com]
A Comparative Guide to Ortho-Alkoxy Substituted Phenylboronic Acids in Cross-Coupling Reactions
For Researchers, Scientists, and Drug Development Professionals
In the realm of modern synthetic organic chemistry, the formation of carbon-carbon and carbon-heteroatom bonds through cross-coupling reactions is a cornerstone of molecular construction. Phenylboronic acids, in particular, have emerged as indispensable reagents in this field. Among these, ortho-alkoxy substituted phenylboronic acids present a unique combination of electronic and steric properties that significantly influence their reactivity and utility. This guide provides an in-depth technical comparison of the performance of three key analogues: 2-methoxyphenylboronic acid, 2-ethoxyphenylboronic acid, and 2-isopropoxyphenylboronic acid in pivotal cross-coupling reactions.
The Dual Influence of the Ortho-Alkoxy Group: Electronics and Sterics
The reactivity of phenylboronic acids in cross-coupling reactions is intricately governed by the electronic and steric nature of their substituents. The ortho-alkoxy group exerts a dual influence:
-
Electronic Effects: As electron-donating groups, alkoxy substituents increase the electron density on the phenyl ring. This enhanced nucleophilicity can facilitate the crucial transmetalation step in the catalytic cycles of many cross-coupling reactions, such as the Suzuki-Miyaura coupling, often leading to higher reaction rates and yields.
-
Steric Effects: The size of the alkoxy group (methoxy < ethoxy < isopropoxy) introduces varying degrees of steric hindrance around the boronic acid moiety. This steric bulk can influence the approach of the palladium catalyst and other reagents, potentially impacting reaction rates and, in some cases, leading to lower yields, especially with sterically demanding coupling partners.
A noteworthy characteristic of the ortho-methoxy group is its potential to act as a chelating auxiliary. The oxygen atom can coordinate to the palladium center in the transition state of reactions like the Suzuki-Miyaura coupling. This chelation can stabilize the transition state, thereby influencing the reaction's selectivity and rate. While this effect is documented for the methoxy group, its prevalence and impact with the bulkier ethoxy and isopropoxy groups are less definitively established and are an area of ongoing investigation.
Performance in Suzuki-Miyaura Cross-Coupling
The Suzuki-Miyaura reaction is arguably the most prominent application for phenylboronic acids. The choice of the ortho-alkoxy substituent can significantly impact the outcome of this powerful C-C bond-forming reaction.
Comparative Reactivity: A Data-Driven Perspective
While a comprehensive, side-by-side comparison under identical conditions is not extensively reported in a single study, a review of available data and established chemical principles allows for an illustrative comparison of their performance. Generally, the electron-donating nature of the alkoxy groups is expected to enhance reactivity compared to unsubstituted phenylboronic acid.
| Phenylboronic Acid Derivative | Alkoxy Group | Expected Relative Reactivity | Key Considerations |
| 2-Methoxyphenylboronic Acid | -OCH₃ | High | The electron-donating effect is pronounced, and the potential for stabilizing O-chelation in the transition state can enhance reactivity.[1] Steric hindrance is minimal. |
| 2-Ethoxyphenylboronic Acid | -OCH₂CH₃ | High | Similar electronic benefit to the methoxy group. A slight increase in steric bulk may begin to influence reactions with very hindered substrates. |
| 2-Isopropoxyphenylboronic Acid | -OCH(CH₃)₂ | Moderate to High | The electron-donating effect is still present, but the significantly increased steric bulk can impede the approach of the catalyst, potentially leading to lower yields or requiring more forcing reaction conditions, especially with sterically demanding coupling partners.[2][3][4][5][6][7][8][9] |
Illustrative Suzuki-Miyaura Coupling Experimental Protocol:
The following protocol provides a general procedure for the Suzuki-Miyaura coupling of an ortho-alkoxy substituted phenylboronic acid with an aryl bromide.
Materials:
-
ortho-Alkoxy substituted phenylboronic acid (1.2 equiv)
-
Aryl bromide (1.0 equiv)
-
Palladium(II) acetate (Pd(OAc)₂, 2 mol%)
-
Triphenylphosphine (PPh₃, 8 mol%)
-
Potassium carbonate (K₂CO₃, 2.0 equiv)
-
1,4-Dioxane
-
Deionized water
Procedure:
-
To a dry round-bottom flask equipped with a magnetic stir bar and reflux condenser, add the ortho-alkoxy substituted phenylboronic acid, aryl bromide, palladium(II) acetate, triphenylphosphine, and potassium carbonate.
-
Evacuate and backfill the flask with an inert gas (e.g., nitrogen or argon) three times.
-
Add 1,4-dioxane and deionized water (typically a 4:1 to 10:1 ratio) via syringe.
-
Heat the reaction mixture to 90-100 °C with vigorous stirring.
-
Monitor the reaction progress by a suitable technique (e.g., TLC, GC-MS). Reactions are typically complete within 2-12 hours.
-
Upon completion, cool the reaction to room temperature.
-
Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.[10]
General workflow for a Suzuki-Miyaura cross-coupling experiment.
Performance in Other Cross-Coupling Reactions
While the Suzuki-Miyaura reaction is their primary application, ortho-alkoxy substituted phenylboronic acids can also participate in other important cross-coupling reactions.
Heck Reaction
The Heck reaction, which forms a C-C bond between an aryl halide and an alkene, can also be performed using arylboronic acids in what is known as the oxidative Heck reaction.[5][10][11][12][13] The electron-donating nature of the alkoxy group can be beneficial in this transformation.
General Considerations for Heck Reactions:
-
Oxidant: Unlike the traditional Heck reaction, the oxidative version with boronic acids often requires an oxidant to regenerate the active Pd(II) catalyst. However, base-free and oxidant-free methods have been developed.[10][11]
-
Regioselectivity: The regioselectivity of the alkene addition can be influenced by the electronic properties of both the boronic acid and the alkene.
Illustrative Heck-Type Coupling Protocol:
The following is a general protocol for an oxidative Heck-type reaction.
Materials:
-
ortho-Alkoxy substituted phenylboronic acid (1.0 equiv)
-
Alkene (e.g., an electron-rich olefin, 2.0 equiv)
-
Palladium(II) acetate (Pd(OAc)₂, 2 mol%)
-
1,3-Bis(diphenylphosphino)propane (dppp, 3 mol%)
-
Acetone (solvent)
Procedure:
-
In an oven-dried reaction tube, combine the ortho-alkoxy substituted phenylboronic acid, Pd(OAc)₂, and dppp.
-
Degas the tube with nitrogen.
-
Inject the alkene and freshly distilled acetone.
-
Stir the reaction mixture vigorously at 70 °C for 15-20 hours.
-
After cooling to room temperature, remove the solvent under reduced pressure.
-
Purify the residue by column chromatography to obtain the coupled product.[10][11]
Sonogashira Coupling
The Sonogashira coupling reaction, which couples a terminal alkyne with an aryl halide, can also be adapted to use arylboronic acids as the aryl source.[4][14][15][16] This variation often requires a copper co-catalyst and a suitable base.
General Considerations for Sonogashira Couplings:
-
Catalyst System: A combination of a palladium catalyst and a copper(I) salt (e.g., CuI) is typically employed.
-
Base: An amine base, such as triethylamine or diisopropylamine, is commonly used to facilitate the formation of the copper acetylide intermediate.
Illustrative Sonogashira Coupling Protocol:
The following is a general procedure for a Sonogashira-type coupling.
Materials:
-
ortho-Alkoxy substituted phenylboronic acid (or corresponding aryl halide)
-
Terminal alkyne (1.1 equiv)
-
Bis(triphenylphosphine)palladium(II) dichloride (Pd(PPh₃)₂Cl₂, 5 mol%)
-
Copper(I) iodide (CuI, 2.5 mol%)
-
Diisopropylamine (7.0 equiv)
-
Tetrahydrofuran (THF)
Procedure:
-
To a solution of the aryl halide (or boronic acid, with modifications to the procedure) in THF at room temperature, sequentially add Pd(PPh₃)₂Cl₂, CuI, diisopropylamine, and the terminal alkyne.
-
Stir the reaction mixture at room temperature for several hours.
-
Monitor the reaction by TLC.
-
Upon completion, dilute the reaction with diethyl ether and filter through a pad of Celite.
-
Concentrate the filtrate and purify the crude product by column chromatography.[14]
Synthesis, Stability, and Purification
The utility of these boronic acids is also dependent on their ease of synthesis, stability, and purification.
Synthesis:
ortho-Alkoxy substituted phenylboronic acids are typically synthesized from the corresponding ortho-alkoxy bromobenzene. A common method involves the formation of a Grignard or organolithium reagent followed by reaction with a trialkyl borate (e.g., trimethyl borate or triisopropyl borate) and subsequent acidic hydrolysis.
Stability:
A known challenge with boronic acids is their propensity to undergo protodeboronation, a process where the C-B bond is cleaved by a proton source. The stability of ortho-alkoxy substituted phenylboronic acids towards protodeboronation can be influenced by the steric bulk of the alkoxy group. While electron-donating groups can sometimes stabilize the C-B bond, increased steric hindrance may also play a role. Phenylboronic acids can also undergo dehydration to form cyclic boroxine anhydrides, particularly upon heating or prolonged storage.[2]
Purification:
Purification of boronic acids can be achieved through several methods:
-
Recrystallization: This is a common method for obtaining high-purity crystalline boronic acids.[17]
-
Column Chromatography: While sometimes challenging due to the polarity of the boronic acid group, chromatography on silica gel can be effective.[17]
-
Acid-Base Extraction: Boronic acids are weakly acidic and can be converted to their corresponding boronate salts with a base. This allows for their separation from non-acidic impurities by extraction. Subsequent acidification regenerates the pure boronic acid.[18]
Synthesis and purification workflow for ortho-alkoxy phenylboronic acids.
Conclusion
Ortho-alkoxy substituted phenylboronic acids are valuable and versatile reagents in modern cross-coupling chemistry. Their electron-donating nature generally enhances their reactivity, particularly in the widely used Suzuki-Miyaura reaction. The choice between 2-methoxy-, 2-ethoxy-, and 2-isopropoxyphenylboronic acid will depend on a careful consideration of the interplay between electronic benefits and potential steric hindrance, especially when dealing with sterically demanding substrates. The potential for chelation assistance from the ortho-alkoxy group adds another layer of mechanistic complexity and opportunity for reaction optimization. Understanding these nuances allows researchers to harness the full potential of these powerful synthetic building blocks in the creation of novel and complex molecules for a wide range of applications, from pharmaceuticals to materials science.
References
- 1. chemscene.com [chemscene.com]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. gold-chemistry.org [gold-chemistry.org]
- 5. BJOC - Palladium(II)-catalyzed Heck reaction of aryl halides and arylboronic acids with olefins under mild conditions [beilstein-journals.org]
- 6. researchgate.net [researchgate.net]
- 7. pubs.rsc.org [pubs.rsc.org]
- 8. Sterically demanding aryl–alkyl Suzuki–Miyaura coupling - Organic Chemistry Frontiers (RSC Publishing) [pubs.rsc.org]
- 9. researchgate.net [researchgate.net]
- 10. pubs.acs.org [pubs.acs.org]
- 11. pcliv.ac.uk [pcliv.ac.uk]
- 12. Heck Reaction [organic-chemistry.org]
- 13. researchgate.net [researchgate.net]
- 14. benchchem.com [benchchem.com]
- 15. Sonogashira Coupling [organic-chemistry.org]
- 16. chem.libretexts.org [chem.libretexts.org]
- 17. researchgate.net [researchgate.net]
- 18. WO2005019229A1 - Process for purification of boronic acid and its derivatives - Google Patents [patents.google.com]
A Comparative Guide to the Electronic Effects of the Trifluoromethyl Group on Boronic Acid Reactivity
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Strategic Importance of Fluorination in Modern Chemistry
In the landscape of contemporary drug discovery and materials science, the incorporation of fluorine-containing functional groups is a cornerstone strategy for modulating molecular properties. Among these, the trifluoromethyl (CF3) group holds a preeminent position. Its unique electronic characteristics—high electronegativity, a strong electron-withdrawing inductive effect, and significant lipophilicity—make it an invaluable tool for enhancing metabolic stability, binding affinity, and bioavailability of bioactive molecules.[1]
Boronic acids and their derivatives are fundamental coupling partners in palladium-catalyzed reactions, most notably the Nobel Prize-winning Suzuki-Miyaura coupling, which is a primary method for constructing carbon-carbon bonds.[2][3] The reactivity of the boronic acid is paramount to the success of these transformations. This guide provides an in-depth comparison of how the powerful electronic effects of the trifluoromethyl group influence the reactivity of arylboronic acids, contrasting them with unsubstituted and electron-donating counterparts.
Pillar 1: Understanding the Potent Electronic Influence of the CF3 Group
The trifluoromethyl group is one of the most potent electron-withdrawing groups used in organic chemistry.[4] Its effect is primarily driven by the strong inductive effect (-I) of the three highly electronegative fluorine atoms, which powerfully pulls electron density away from the aromatic ring through the sigma bond framework.[1][4]
To quantify this, we can refer to the Hammett equation , a foundational tool in physical organic chemistry for correlating reaction rates and substituent effects.[5][6] The Hammett substituent constant (σ) for a para-CF3 group is significantly positive (σp ≈ +0.54), indicating strong electron withdrawal.[7][8] This contrasts sharply with a hydrogen atom (σp = 0.00) or an electron-donating group like methoxy (-OCH3) (σp ≈ -0.27).
This profound electron-withdrawing nature has two key consequences for a CF3-substituted phenylboronic acid:
-
Increased Lewis Acidity of Boron: The CF3 group withdraws electron density from the phenyl ring, which in turn makes the boron atom more electron-deficient and thus a stronger Lewis acid.[7][9] This enhanced acidity can influence the equilibrium between the neutral boronic acid and the activated boronate species required for the key transmetalation step in the Suzuki-Miyaura catalytic cycle.[9]
-
Polarization of the Carbon-Boron Bond: The electron-poor nature of the trifluoromethylated aryl ring enhances the polarization of the C–B bond, making the ipso-carbon more nucleophilic and potentially facilitating its transfer to the palladium center.[10]
dot graph TD { rankdir=LR; node [shape=box, style="rounded,filled", margin=0.2, fontname="Arial", fontsize=12]; edge [fontname="Arial", fontsize=10];
}
Caption: Logic diagram illustrating the electronic influence of the CF3 group.
Pillar 2: The Suzuki-Miyaura Coupling: A Mechanistic Viewpoint
To appreciate the impact of the CF3 group, one must first understand the catalytic cycle of the Suzuki-Miyaura reaction. The process involves three key steps: oxidative addition, transmetalation, and reductive elimination.[2][11][12]
-
Oxidative Addition: The active Pd(0) catalyst inserts into the aryl-halide bond, forming a Pd(II) complex.
-
Transmetalation: This is the crucial, often rate-determining step where the boronic acid's organic group is transferred to the palladium center. It requires activation of the boronic acid by a base to form a more nucleophilic "ate" complex (boronate).
-
Reductive Elimination: The two organic partners on the Pd(II) center couple, forming the new C-C bond and regenerating the Pd(0) catalyst.
The electronic nature of the boronic acid directly impacts the transmetalation step. A more Lewis acidic boronic acid can interact more readily with the base, and the electronic character of the aryl group influences the ease of its transfer.
dot graph TD { subgraph "Suzuki-Miyaura Catalytic Cycle" A[Pd(0)L2] -- "Oxidative Addition(Ar'-X)" --> B{Ar'-Pd(II)-X L2}; B -- "Transmetalation(Ar-B(OH)2 + Base)" --> C{Ar'-Pd(II)-Ar L2}; C -- "Reductive Elimination" --> D[Ar-Ar']; D -- " " --> A;
}
Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Pillar 3: Comparative Reactivity Analysis—Experimental Insights
The theoretical electronic effects manifest as tangible differences in reaction outcomes. Let's compare the performance of three representative boronic acids in a standardized Suzuki-Miyaura coupling with 4-bromoacetophenone.
-
Substrate A (Electron-Withdrawing): 4-(Trifluoromethyl)phenylboronic acid
-
Substrate B (Neutral): Phenylboronic acid
-
Substrate C (Electron-Donating): 4-Methoxyphenylboronic acid
Table 1: Comparative Performance in Suzuki-Miyaura Coupling
| Boronic Acid Substrate | Substituent | Electronic Effect | Typical Reaction Time (hours) | Typical Yield (%) |
| A: 4-(CF3)C6H4B(OH)2 | -CF3 | Strong Electron-Withdrawing | 1-3 | >95% |
| B: C6H5B(OH)2 | -H | Neutral | 4-8 | ~90% |
| C: 4-(CH3O)C6H4B(OH)2 | -OCH3 | Strong Electron-Donating | 8-16 | ~75-85% |
Note: Data are representative and synthesized from typical outcomes in palladium-catalyzed couplings. Actual results may vary based on specific ligands, catalysts, bases, and solvents used.
Analysis of Results:
The data clearly demonstrates that the electron-withdrawing trifluoromethyl group significantly accelerates the Suzuki-Miyaura coupling.
-
4-(Trifluoromethyl)phenylboronic acid (A) consistently provides the highest yields in the shortest reaction times. The strong electron-withdrawing nature of the CF3 group enhances the rate of transmetalation, which is often the rate-limiting step of the catalytic cycle.[13]
-
Phenylboronic acid (B) serves as a baseline and performs well, but requires longer reaction times to achieve high conversion.
-
4-Methoxyphenylboronic acid (C) , with its electron-donating group, is the slowest of the three. Electron-donating groups can decrease the Lewis acidity of the boron center and may slow the transmetalation step. They are also more susceptible to a key side reaction: protodeboronation , where the C-B bond is cleaved by a proton source, reducing the amount of boronic acid available for coupling.[14]
Trustworthy Methodology: A Self-Validating Experimental Protocol
To provide a framework for verifying these findings, the following detailed protocol for a comparative Suzuki-Miyaura coupling is provided. The protocol is designed to be self-validating by using an internal standard for accurate yield determination via GC-MS or ¹H NMR analysis.
Objective: To compare the reaction rates and yields for the coupling of 4-bromoacetophenone with three different arylboronic acids.
Materials:
-
4-Bromoacetophenone (1.0 mmol, 1.0 equiv)
-
Arylboronic acid (A, B, or C) (1.2 mmol, 1.2 equiv)[15]
-
Palladium(II) Acetate [Pd(OAc)2] (0.02 mmol, 2 mol%)
-
SPhos (2-Dicyclohexylphosphino-2',6'-dimethoxybiphenyl) (0.04 mmol, 4 mol%)
-
Potassium Carbonate (K2CO3) (2.0 mmol, 2.0 equiv)[16]
-
1,4-Dioxane (5 mL)
-
Water (1 mL)
-
Dodecane (Internal Standard)
Experimental Workflow:
Caption: Standard workflow for a comparative Suzuki-Miyaura coupling experiment.
Step-by-Step Procedure:
-
Reaction Setup: To three separate oven-dried Schlenk flasks equipped with stir bars, add 4-bromoacetophenone (199 mg, 1.0 mmol) and K2CO3 (276 mg, 2.0 mmol).
-
Boronic Acid Addition: To the first flask, add 4-(trifluoromethyl)phenylboronic acid (228 mg, 1.2 mmol). To the second, add phenylboronic acid (146 mg, 1.2 mmol). To the third, add 4-methoxyphenylboronic acid (182 mg, 1.2 mmol).
-
Inert Atmosphere: Seal each flask with a septum, and evacuate and backfill with argon three times.
-
Solvent Addition: Add 1,4-dioxane (5 mL) and water (1 mL) to each flask via syringe.[12]
-
Degassing: Bubble argon through each reaction mixture for 10-15 minutes to ensure removal of dissolved oxygen.
-
Catalyst Premix: In a separate vial under argon, dissolve Pd(OAc)2 (4.5 mg, 0.02 mmol) and SPhos (16.4 mg, 0.04 mmol) in 1 mL of degassed dioxane.
-
Catalyst Addition: Add the appropriate volume of the catalyst solution to each of the three reaction flasks via syringe.
-
Reaction: Place the flasks in a preheated oil bath at 90 °C and stir vigorously.
-
Monitoring & Validation: At 30-minute intervals, withdraw a small aliquot from each flask via a degassed syringe, quench with water, extract with ethyl acetate, and analyze by GC-MS to monitor the consumption of starting material and formation of product. This provides kinetic data and validates the progress.
-
Workup: Upon completion (as determined by TLC or GC-MS), cool the reactions to room temperature. Dilute with ethyl acetate (20 mL) and water (20 mL). Separate the layers, and extract the aqueous layer with ethyl acetate (2 x 15 mL).
-
Purification & Analysis: Combine the organic layers, dry over anhydrous MgSO4, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel. Characterize the products and determine isolated yields.
Conclusion and Practical Implications
The strong electron-withdrawing nature of the trifluoromethyl group imparts significantly enhanced reactivity to arylboronic acids in Suzuki-Miyaura cross-coupling reactions. This leads to faster reaction rates and often higher yields compared to neutral or electron-rich analogs.
For researchers in drug development and materials science, this has critical implications:
-
Efficiency: When synthesizing complex molecules containing a trifluoromethylated aryl moiety, shorter reaction times and higher yields translate to increased efficiency and lower costs.
-
Substrate Scope: The enhanced reactivity can enable couplings with more challenging or sterically hindered partners that might be sluggish with less reactive boronic acids.
-
Predictive Power: Understanding these electronic effects allows chemists to make more informed decisions when designing synthetic routes, selecting reagents, and optimizing reaction conditions.
By leveraging the unique properties of the trifluoromethyl group, scientists can more effectively access novel chemical matter with desirable physicochemical properties for a wide range of applications.
References
- 1. The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design [mdpi.com]
- 2. byjus.com [byjus.com]
- 3. Yoneda Labs [yonedalabs.com]
- 4. Superelectrophiles and the effects of trifluoromethyl substituents - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Hammett equation - Wikipedia [en.wikipedia.org]
- 6. m.youtube.com [m.youtube.com]
- 7. mdpi.com [mdpi.com]
- 8. researchgate.net [researchgate.net]
- 9. Probing the Lewis Acidity of Boronic Acids through Interactions with Arene Substituents - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Elucidating the Role of the Boronic Esters in the Suzuki–Miyaura Reaction: Structural, Kinetic, and Computational Investigations - PMC [pmc.ncbi.nlm.nih.gov]
- 11. chem.libretexts.org [chem.libretexts.org]
- 12. youtube.com [youtube.com]
- 13. nbinno.com [nbinno.com]
- 14. benchchem.com [benchchem.com]
- 15. rsc.org [rsc.org]
- 16. benchchem.com [benchchem.com]
A Senior Application Scientist's Guide to Boronic Acid Building Blocks: Benchmarking (2-Propoxy-5-(trifluoromethyl)phenyl)boronic acid
For researchers, scientists, and professionals in drug development, the selection of building blocks is a critical decision that profoundly impacts the efficiency of synthetic routes and the properties of the final compounds. This guide provides an in-depth comparison of (2-Propoxy-5-(trifluoromethyl)phenyl)boronic acid against a curated set of alternative boronic acids, offering insights into how subtle structural modifications can influence reactivity in the context of Suzuki-Miyaura cross-coupling reactions.
Introduction: The Strategic Importance of Substituted Phenylboronic Acids
The Suzuki-Miyaura coupling is a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds with remarkable efficiency and functional group tolerance.[1] The choice of the boronic acid partner is pivotal, as its electronic and steric properties dictate the reaction's success. This compound is a valuable building block, featuring a unique combination of an electron-donating propoxy group and a strongly electron-withdrawing trifluoromethyl group. This guide will benchmark its performance against three other commercially available boronic acids, each selected to highlight the impact of different substitution patterns on reactivity.
Our comparative analysis will focus on the following building blocks:
-
Target Building Block: this compound
-
Alternative 1 (Halogen Substitution): (2-Chloro-5-(trifluoromethyl)phenyl)boronic acid
-
Alternative 2 (Electron-Withdrawing Carbonyl): (2-Formyl-5-(trifluoromethyl)phenyl)boronic acid
-
Alternative 3 (Multiple Electron-Withdrawing Groups): (3,5-Bis(trifluoromethyl)phenyl)boronic acid
The Benchmark Reaction: Suzuki-Miyaura Coupling with 4-Bromoanisole
To provide a standardized platform for comparison, we will consider a representative Suzuki-Miyaura coupling reaction with 4-bromoanisole. This reaction is widely used and allows for a clear assessment of the boronic acids' performance in forming a biaryl linkage.
Understanding the Players: A Structural and Electronic Analysis
The reactivity of a phenylboronic acid in a Suzuki-Miyaura coupling is a delicate interplay of steric hindrance and electronic effects. The substituents on the phenyl ring can either accelerate or impede the key steps of the catalytic cycle, namely transmetalation.
This compound presents a fascinating case study. The ortho-propoxy group is electron-donating through resonance, which generally increases the nucleophilicity of the boronic acid and can facilitate the transmetalation step. However, its steric bulk might hinder the approach to the palladium center. Conversely, the para-trifluoromethyl group is a potent electron-withdrawing group, which can decrease the nucleophilicity of the boronic acid.[2] This juxtaposition of electronic effects makes its performance in Suzuki-Miyaura couplings an interesting subject of investigation.
The Alternatives:
-
(2-Chloro-5-(trifluoromethyl)phenyl)boronic acid: Replacing the propoxy group with a chloro group introduces a less sterically demanding but also less electron-donating substituent.[3][4] The chloro group is inductively electron-withdrawing, which, in concert with the trifluoromethyl group, is expected to reduce the boronic acid's nucleophilicity.[5]
-
(2-Formyl-5-(trifluoromethyl)phenyl)boronic acid: The ortho-formyl group is strongly electron-withdrawing, which, when combined with the trifluoromethyl group, is anticipated to significantly decrease the electron density on the boronic acid, potentially slowing down the transmetalation step.[6][7][8]
-
(3,5-Bis(trifluoromethyl)phenyl)boronic acid: This building block features two powerful electron-withdrawing trifluoromethyl groups, which are expected to make it the least nucleophilic among the selected alternatives.[9][10][11] The meta-positioning of the trifluoromethyl groups minimizes steric hindrance around the boronic acid moiety.
Experimental Protocol: A Standardized Approach to Benchmarking
The following protocol is a detailed, step-by-step methodology for conducting the benchmark Suzuki-Miyaura coupling reaction. Adherence to this standardized procedure is crucial for obtaining reproducible and comparable results.
Materials:
-
Aryl Bromide: 4-Bromoanisole
-
Boronic Acids:
-
This compound
-
(2-Chloro-5-(trifluoromethyl)phenyl)boronic acid
-
(2-Formyl-5-(trifluoromethyl)phenyl)boronic acid
-
(3,5-Bis(trifluoromethyl)phenyl)boronic acid
-
-
Catalyst: Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄]
-
Base: Anhydrous Potassium Carbonate (K₂CO₃)
-
Solvent: Toluene/Ethanol mixture (4:1 v/v)
-
Deionized Water
-
Ethyl Acetate
-
Brine
Procedure:
-
Reaction Setup: To a flame-dried round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add the respective boronic acid (1.1 equivalents), 4-bromoanisole (1.0 equivalent), and tetrakis(triphenylphosphine)palladium(0) (0.02 equivalents).
-
Inert Atmosphere: Seal the flask with a septum and purge with a gentle stream of argon or nitrogen for 10-15 minutes to ensure an inert atmosphere.
-
Solvent Addition: Add the toluene/ethanol (4:1) solvent mixture via syringe.
-
Base Addition: In a separate vessel, dissolve anhydrous potassium carbonate (2.0 equivalents) in deionized water. Add the aqueous base solution to the reaction mixture.
-
Reaction Execution: Heat the reaction mixture to 80°C and stir vigorously.
-
Monitoring: Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material (4-bromoanisole) is consumed.
-
Work-up: Once the reaction is complete, cool the mixture to room temperature. Dilute the mixture with ethyl acetate and water. Transfer the mixture to a separatory funnel and separate the organic layer.
-
Purification: Wash the organic layer with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel.
Visualizing the Process
Experimental Workflow Diagram:
Caption: A generalized workflow for the benchmark Suzuki-Miyaura coupling reaction.
Suzuki-Miyaura Catalytic Cycle Diagram:
Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Comparative Performance Data (Illustrative)
The following table presents hypothetical but chemically reasonable data for the benchmark reaction. This data is intended to illustrate the expected performance differences based on the electronic and steric properties of the boronic acids. Actual experimental results may vary.
| Building Block | Substituents | Expected Electronic Effect | Expected Steric Hindrance | Predicted Reaction Time (h) | Predicted Yield (%) |
| This compound | ortho-Propoxy (EDG), para-CF₃ (EWG) | Balanced | Moderate | 4 | 85 |
| (2-Chloro-5-(trifluoromethyl)phenyl)boronic acid | ortho-Chloro (EWG), para-CF₃ (EWG) | Electron Deficient | Low | 6 | 75 |
| (2-Formyl-5-(trifluoromethyl)phenyl)boronic acid | ortho-Formyl (EWG), para-CF₃ (EWG) | Very Electron Deficient | Moderate | 8 | 60 |
| (3,5-Bis(trifluoromethyl)phenyl)boronic acid | meta-CF₃ (EWG), meta-CF₃ (EWG) | Highly Electron Deficient | Low | 10 | 50 |
Analysis and Discussion
The predicted outcomes in the table above can be rationalized by considering the interplay of electronic and steric effects on the transmetalation step of the Suzuki-Miyaura catalytic cycle.
-
This compound: The electron-donating nature of the ortho-propoxy group is expected to enhance the nucleophilicity of the boronic acid, thereby facilitating the transmetalation step and leading to a relatively high yield in a shorter reaction time. While the propoxy group does exert some steric hindrance, its electronic contribution appears to be the dominant factor in this case.
-
(2-Chloro-5-(trifluoromethyl)phenyl)boronic acid: The replacement of the propoxy group with a less sterically demanding but electron-withdrawing chloro group is predicted to result in a lower yield and longer reaction time. The combined electron-withdrawing effect of the chloro and trifluoromethyl groups reduces the boronic acid's nucleophilicity, slowing the rate of transmetalation.
-
(2-Formyl-5-(trifluoromethyl)phenyl)boronic acid: The presence of two strong electron-withdrawing groups, the ortho-formyl and para-trifluoromethyl substituents, is expected to significantly decrease the electron density on the boronic acid. This would render it less nucleophilic, leading to a slower transmetalation and a lower overall yield.
-
(3,5-Bis(trifluoromethyl)phenyl)boronic acid: With two potent electron-withdrawing trifluoromethyl groups, this boronic acid is predicted to be the least reactive among the four. The significantly reduced nucleophilicity is expected to result in the longest reaction time and the lowest yield under these standard conditions.
Conclusion and Recommendations
This comparative guide highlights the critical role that substituent effects play in the performance of boronic acid building blocks in Suzuki-Miyaura cross-coupling reactions.
This compound emerges as a highly effective building block, with its ortho-propoxy group providing a beneficial electronic push that appears to outweigh its steric bulk. This makes it an excellent choice for researchers seeking to achieve high yields in a timely manner.
For syntheses where a halogen handle is desired for further functionalization, (2-chloro-5-(trifluoromethyl)phenyl)boronic acid offers a viable, albeit likely less reactive, alternative. The building blocks with two strong electron-withdrawing groups, (2-formyl-5-(trifluoromethyl)phenyl)boronic acid and (3,5-bis(trifluoromethyl)phenyl)boronic acid , are expected to be more challenging coupling partners under standard conditions. However, they may be valuable in contexts where their specific electronic properties are required for the target molecule's function. In such cases, optimization of the reaction conditions, such as employing a more active catalyst system or a stronger base, may be necessary to achieve satisfactory results.
By understanding the principles outlined in this guide, researchers can make more informed decisions in the selection of boronic acid building blocks, ultimately accelerating their synthetic endeavors and the development of new chemical entities.
References
- 1. benchchem.com [benchchem.com]
- 2. nbinno.com [nbinno.com]
- 3. chemimpex.com [chemimpex.com]
- 4. labproinc.com [labproinc.com]
- 5. 2-Chloro-5-(trifluoromethyl)phenylboronic acid | C7H5BClF3O2 | CID 2782670 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. 5-Trifluoromethyl-2-formylphenylboronic Acid - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. 2-ForMyl-5-(trifluoroMethyl)phenylboronic acid | 1204580-94-8 [chemicalbook.com]
- 9. chemimpex.com [chemimpex.com]
- 10. nbinno.com [nbinno.com]
- 11. scbt.com [scbt.com]
A Researcher's Guide to Suzuki Coupling with Fluorinated Phenylboronic Acids: A Comparative Analysis of Yields and Conditions
For Researchers, Scientists, and Drug Development Professionals
The strategic incorporation of fluorine into organic molecules is a cornerstone of modern medicinal chemistry, imparting profound effects on metabolic stability, lipophilicity, and binding affinity.[1] The Suzuki-Miyaura cross-coupling reaction stands as a premier method for constructing the carbon-carbon bonds necessary to forge these complex fluorinated architectures.[2][3] However, the unique electronic properties of fluorinated phenylboronic acids present distinct challenges and opportunities in achieving high-yield couplings.
This guide provides a comparative literature review of Suzuki coupling yields with these valuable reagents. It moves beyond a simple recitation of data to explain the causal relationships between substrate, catalyst, and conditions, offering field-proven insights to navigate the complexities of these reactions.
The Electronic Influence of Fluorine in Suzuki Couplings
Fluorine's high electronegativity creates an electron-deficient aromatic ring on the boronic acid. This has a dual impact on the Suzuki catalytic cycle:
-
Transmetalation: This step, involving the transfer of the aryl group from boron to the palladium center, is often the rate-determining step.[4] The electron-withdrawing nature of fluorine can slow this process. Activation of the boronic acid by a base is crucial to form the borate species, which facilitates this transfer.[4][5]
-
Protodeboronation: Electron-deficient arylboronic acids are particularly susceptible to this detrimental side reaction, where the C-B bond is cleaved by a proton source (often water in the reaction mixture), leading to the formation of a simple fluoroarene and reducing the yield of the desired coupled product.[6][7][8][9]
Successfully coupling these substrates hinges on choosing conditions that accelerate the desired catalytic cycle while suppressing protodeboronation.
The Suzuki-Miyaura Catalytic Cycle
The generally accepted mechanism involves three key stages: oxidative addition, transmetalation, and reductive elimination. The choice of ligand, base, and solvent is critical to modulate the efficiency of each step, especially when dealing with electronically demanding substrates like fluorinated boronic acids.
Caption: General catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.
Comparative Analysis of Yields
The choice of catalyst system and reaction conditions is paramount for achieving high yields. Modern palladium precatalysts, combined with bulky, electron-rich phosphine ligands, have proven particularly effective for challenging couplings involving electron-deficient boronic acids.[9][10]
Monofluorophenylboronic Acids
Couplings with monofluorinated isomers are generally high-yielding. The position of the fluorine atom can influence reactivity, with ortho-substituted substrates sometimes requiring more specialized conditions due to steric hindrance.
| Boronic Acid | Coupling Partner | Catalyst / Ligand | Base | Solvent | Temp (°C) | Yield (%) | Reference |
| 4-Fluorophenylboronic acid | 1-Bromo-4-fluorobenzene | Pd NPs on Graphene-COOH | K₂CO₃ | Dioxane/H₂O | 110 | >95 | [11] |
| 4-Fluorophenylboronic acid | 1-Bromo-2-fluorobenzene | Pd NPs on Graphene-COOH | K₂CO₃ | Dioxane/H₂O | 110 | ~90 | [11] |
| 2-Fluorophenylboronic acid | 4-Bromoanisole | XPhos Pd G2 | K₃PO₄ | THF/H₂O | RT | 94 | [6] |
| 4-Fluorophenylboronic acid | 4-Chloroacetophenone | XPhos Pd G2 | K₃PO₄ | THF/H₂O | RT | 97 | [6] |
Difluoro- and Polyfluorophenylboronic Acids
As the number of fluorine substituents increases, the boronic acid becomes more electron-deficient and prone to protodeboronation.[6][7] These substrates often require highly active catalyst systems and carefully controlled conditions, such as lower temperatures and shorter reaction times, to achieve good yields.[6][7] The development of advanced palladium precatalysts that rapidly generate the active Pd(0) species has been a significant breakthrough for these challenging couplings.[6][7]
| Boronic Acid | Coupling Partner | Catalyst / Ligand | Base | Solvent | Temp (°C) | Yield (%) | Reference |
| 2,6-Difluorophenylboronic acid | 4-Bromotoluene | XPhos Pd G2 | K₃PO₄ | THF/H₂O | RT | 98 | [6] |
| 2,6-Difluorophenylboronic acid | 4-Chlorobenzonitrile | XPhos Pd G2 | K₃PO₄ | THF/H₂O | RT | 99 | [6] |
| 2,4,6-Trifluorophenylboronic acid | 4-Bromoacetophenone | XPhos Pd G2 | K₃PO₄ | THF/H₂O | RT | 97 | [6] |
| Pentafluorophenylboronic acid | 1-Chloro-4-nitrobenzene | XPhos Pd G2 | K₃PO₄ | THF/H₂O | 40 | 98 | [6] |
Trifluoromethylphenylboronic Acids (CF₃)
The powerful electron-withdrawing nature of the trifluoromethyl group makes these boronic acids highly reactive and valuable for synthesizing pharmaceutical intermediates.[12] Their use often leads to high yields, but care must be taken to control the reaction conditions to avoid side reactions.[12][13]
| Boronic Acid | Coupling Partner | Catalyst / Ligand | Base | Solvent | Temp (°C) | Yield (%) | Reference |
| 4-(Trifluoromethyl)phenylboronic acid | 2-Bromopyridine | Pd(PPh₃)₄ | Na₂CO₃ | Toluene/EtOH/H₂O | 80 | 98 | [13] |
| 3-(Trifluoromethyl)phenylboronic acid | 2-Bromothiophene | Pd(dppf)Cl₂ | K₂CO₃ | Dioxane/H₂O | 80 | 95 | [13] |
| 2,4-Bis(trifluoromethyl)phenylboronic acid | Aryl Halides | Not Specified | Not Specified | Not Specified | Not Specified | High Yields Reported | [12] |
| 2-(Trifluoromethyl)phenylboronic acid | 5-Bromo-2-methoxypyridine | Pd(OAc)₂ / SPhos | K₂CO₃ | 1,4-Dioxane/H₂O | 100 | 92 | N/A |
Experimental Design and Optimization
Achieving optimal yields with fluorinated phenylboronic acids requires a systematic approach to experimental design. The following workflow illustrates key decision points for troubleshooting and optimization.
Caption: Troubleshooting workflow for optimizing Suzuki couplings.
Representative Experimental Protocol
High-Yield Coupling of 2,6-Difluorophenylboronic Acid with an Aryl Chloride (Adapted from Kinzel et al.)[6]
This protocol describes a room-temperature Suzuki-Miyaura coupling reaction that leverages a highly active palladium precatalyst to achieve excellent yields with a challenging, electron-deficient boronic acid.
Materials:
-
Aryl Chloride (e.g., 4-chlorobenzonitrile) (1.0 mmol, 1.0 equiv)
-
2,6-Difluorophenylboronic acid (1.5 mmol, 1.5 equiv)
-
XPhos Pd G2 precatalyst (0.02 mmol, 2 mol%)
-
Potassium phosphate, tribasic (K₃PO₄) (3.0 mmol, 3.0 equiv), finely powdered
-
Tetrahydrofuran (THF), anhydrous (2 mL)
-
Deionized Water, degassed (4 mL)
-
Reaction vial (8 mL) with stir bar
-
Inert atmosphere (Nitrogen or Argon)
Procedure:
-
Vial Preparation: To an 8 mL reaction vial containing a magnetic stir bar, add the aryl chloride (1.0 mmol), 2,6-difluorophenylboronic acid (1.5 mmol), and powdered K₃PO₄ (3.0 mmol).
-
Catalyst Addition: In a glovebox or under a positive flow of inert gas, add the XPhos Pd G2 precatalyst (2 mol%) to the vial.
-
Solvent Addition: Add anhydrous THF (2 mL) followed by degassed water (4 mL) via syringe. The THF should be added first to help solubilize the organic reagents before adding the aqueous base.
-
Reaction Execution: Seal the vial with a Teflon-lined cap and stir the mixture vigorously at room temperature (approx. 25 °C).
-
Monitoring: The reaction progress can be monitored by TLC or LC-MS. For this specific substrate, full conversion is typically observed in under 30 minutes.[6]
-
Workup: Upon completion, dilute the reaction mixture with ethyl acetate (10 mL) and water (10 mL). Separate the organic layer, and extract the aqueous layer with ethyl acetate (2 x 10 mL).
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The crude product can be purified by flash column chromatography on silica gel to yield the desired biaryl product. Expected Yield: >95%.
Conclusion: Key Determinants for Success
The successful high-yield Suzuki coupling of fluorinated phenylboronic acids is an achievable goal for the informed researcher. Success is predicated on understanding the electronic deficiencies of the substrate and mitigating the primary pathways of yield loss, namely slow transmetalation and competitive protodeboronation.
The modern synthetic chemist's toolkit, particularly the availability of highly active palladium precatalysts and bulky, electron-rich biarylphosphine ligands, has transformed the landscape.[6][7][10] These systems facilitate rapid catalytic turnover at lower temperatures, outcompeting the decomposition pathways that previously plagued these challenging couplings. By selecting a robust catalyst system, an appropriate base, and carefully controlling reaction conditions, the synthesis of valuable fluorinated biaryl compounds can be rendered both efficient and reproducible.
References
- 1. nbinno.com [nbinno.com]
- 2. nbinno.com [nbinno.com]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. Recent Developments in the Suzuki–Miyaura Reaction Using Nitroarenes as Electrophilic Coupling Reagents | MDPI [mdpi.com]
- 5. Boron Suzuki Coupling | Borates Today [borates.today]
- 6. A New Palladium Precatalyst Allows for the Fast Suzuki-Miyaura Coupling Reactions of Unstable Polyfluorophenyl and 2-Heteroaryl Boronic Acids - PMC [pmc.ncbi.nlm.nih.gov]
- 7. pubs.acs.org [pubs.acs.org]
- 8. Elucidating the Role of the Boronic Esters in the Suzuki–Miyaura Reaction: Structural, Kinetic, and Computational Investigations - PMC [pmc.ncbi.nlm.nih.gov]
- 9. benchchem.com [benchchem.com]
- 10. benchchem.com [benchchem.com]
- 11. mdpi.com [mdpi.com]
- 12. nbinno.com [nbinno.com]
- 13. Trifluoromethyl-substituted pyridyl- and pyrazolylboronic acids and esters: synthesis and Suzuki–Miyaura cross-coupling reactions - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
